molecular formula C12H18N4O4 B15566161 8-AZido-octanoyl-OSu

8-AZido-octanoyl-OSu

Número de catálogo: B15566161
Peso molecular: 282.30 g/mol
Clave InChI: XHGZLUIWAPDNRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-AZido-octanoyl-OSu is a useful research compound. Its molecular formula is C12H18N4O4 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-azidooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c13-15-14-9-5-3-1-2-4-6-12(19)20-16-10(17)7-8-11(16)18/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGZLUIWAPDNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Azido-octanoyl-OSu: A Versatile Tool for Bioconjugation and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a versatile bifunctional crosslinker that serves as a valuable tool in chemical biology, proteomics, and drug development. This reagent enables the introduction of a terminal azide moiety onto biomolecules containing primary amines, such as proteins, peptides, and amino-modified oligonucleotides. The incorporated azide group can then be utilized in highly specific and efficient "click chemistry" reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach allows for the stable and specific conjugation of a wide array of reporter molecules, affinity tags, or drug candidates to the biomolecule of interest.[1]

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, empowering researchers to effectively integrate this powerful tool into their workflows.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is critical for its successful application. The following table summarizes its key quantitative data.

PropertyValueReference
Chemical Formula C₁₂H₁₈N₄O₄
Molecular Weight 282.30 g/mol
CAS Number 2576471-56-0[1]
Appearance White to off-white solid
Purity ≥95%[2]
Solubility Soluble in DMF, DMSO, and CH₂Cl₂
Storage and Stability Store at -20°C for long-term use.[3]

Mechanism of Action: A Two-Step Bioconjugation Strategy

The utility of this compound lies in its two distinct reactive moieties: the N-hydroxysuccinimide (NHS) ester and the terminal azide group. This dual functionality allows for a sequential, two-step bioconjugation process.

Step 1: Amine Labeling

The NHS ester of this compound reacts efficiently and specifically with primary amines (-NH₂) on biomolecules, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides. This reaction proceeds optimally at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a stable amide bond, covalently attaching the 8-azido-octanoyl linker to the target molecule.[4]

Step 2: Click Chemistry

Following the initial labeling and removal of excess reagent, the biomolecule is now "azide-functionalized." This terminal azide serves as a bioorthogonal handle for the second step: a highly specific and efficient cycloaddition reaction with an alkyne-containing molecule. This can be achieved through two primary methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between the azide and a terminal alkyne.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern (e.g., in living cells), a copper-free alternative can be employed. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide without the need for a catalyst.[1]

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Biomolecule-NH2 Biomolecule-NH2 Azide-labeled_Biomolecule Azide-labeled_Biomolecule Biomolecule-NH2->Azide-labeled_Biomolecule Stable Amide Bond Formation (pH 7.2-8.5) This compound This compound This compound->Azide-labeled_Biomolecule Conjugated_Biomolecule Conjugated_Biomolecule Azide-labeled_Biomolecule->Conjugated_Biomolecule Triazole Linkage (CuAAC or SPAAC) Alkyne-Probe Alkyne-Probe Alkyne-Probe->Conjugated_Biomolecule

Figure 1: Two-step bioconjugation workflow using this compound.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required depending on the specific biomolecule and downstream application.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein with this compound to introduce an azide handle.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rotation.

  • Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization (Optional): The degree of labeling can be determined using techniques such as mass spectrometry.

  • Storage: Store the azide-labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein via CuAAC.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter (2- to 5-fold molar excess over the protein), and the copper ligand (final concentration 1 mM).

  • Initiate the Reaction: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM). Add this mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.

Application Highlight: Photoaffinity Labeling of RNase L

A significant application of azide-containing probes is in photoaffinity labeling to identify and study protein-ligand interactions. While this compound itself is not a photoaffinity label, it can be used to attach an azide handle to a molecule of interest, which can then be used in a "clickable" photoaffinity labeling workflow. A related example is the use of 8-azidoadenosine analogues for the photoaffinity labeling of RNase L.[6] This approach allows for the identification of binding partners and the characterization of binding sites.

The general workflow for such an experiment is as follows:

  • Probe Synthesis: An analog of a known ligand for the target protein is synthesized with an azide group (or a group that can be modified with an azide using a reagent like this compound) and a photoreactive group (e.g., benzophenone, diazirine).

  • Incubation and Crosslinking: The photoaffinity probe is incubated with a cell lysate or purified protein. Upon irradiation with UV light, the photoreactive group forms a covalent bond with the interacting protein.

  • Click Reaction: The azide handle on the now covalently bound probe is used to attach a reporter tag (e.g., biotin for enrichment, a fluorophore for visualization) via a click reaction.

  • Analysis: The labeled protein can then be enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) and identified by mass spectrometry.

G Start Start with Target Protein (e.g., RNase L) Incubate Incubate with 8-Azido-Photoaffinity Probe Start->Incubate UV_Irradiation UV Irradiation (e.g., 365 nm) Incubate->UV_Irradiation Covalent_Crosslinking Covalent Crosslinking of Probe to Target Protein UV_Irradiation->Covalent_Crosslinking Click_Reaction Click Reaction with Alkyne-Biotin Covalent_Crosslinking->Click_Reaction Enrichment Enrichment on Streptavidin Beads Click_Reaction->Enrichment Analysis Elution and Digestion Enrichment->Analysis MS LC-MS/MS Analysis and Protein Identification Analysis->MS

Figure 2: Workflow for photoaffinity labeling using a clickable azide probe.

Conclusion

This compound is a powerful and versatile chemical tool that facilitates the specific and efficient labeling of biomolecules. Its ability to introduce a bioorthogonal azide handle opens up a wide range of possibilities for bioconjugation, protein analysis, and drug development. By understanding its properties and employing the appropriate experimental protocols, researchers can leverage the power of click chemistry to advance their scientific discoveries.

References

An In-Depth Technical Guide to 8-Azido-octanoyl-OSu: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azido-octanoyl-OSu, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a bifunctional chemical reagent that has become an invaluable tool in chemical biology, proteomics, and drug development. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, including detailed experimental protocols and workflow diagrams. Its utility lies in its dual-functional nature, featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group. This unique combination allows for the covalent labeling of biomolecules and their subsequent detection or modification through "click chemistry."

Core Structure and Properties

This compound is characterized by an eight-carbon chain (octanoyl) functionalized with a terminal azide group (-N₃) and an N-hydroxysuccinimide ester (-OSu) at the carboxyl end. The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable amide bond. The azide group serves as a handle for bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₂H₁₈N₄O₄
Molecular Weight 282.30 g/mol
CAS Number 2576471-56-0
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous solutions.
Storage Conditions Store at -20°C, desiccated.
Reactivity and Stability

The reactivity of this compound is governed by its two functional groups:

  • NHS Ester: The NHS ester is a highly efficient acylating agent that reacts with primary amines over a pH range of 7-9 to form stable amide bonds. The reaction is typically rapid at room temperature. However, the NHS ester is susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH and temperature. The half-life of NHS esters can range from hours at pH 7 to minutes at pH 9. For this reason, stock solutions should be prepared fresh in anhydrous organic solvents like DMSO or DMF and used promptly.

  • Azide Group: The azide group is stable under most biological conditions and does not react with endogenous functional groups in biomolecules, making it an excellent bioorthogonal handle. It specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes without a catalyst (SPAAC) to form a stable triazole linkage.

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a versatile tool for a variety of applications in biological research.

Protein and Peptide Labeling for Proteomics

A primary application of this compound is the labeling of proteins and peptides for subsequent analysis by mass spectrometry (LC-MS) or fluorescence imaging. The NHS ester allows for the covalent attachment of the azide handle to proteins of interest.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.

  • Verification and Storage: The successful labeling of the protein with the azide group can be confirmed by mass spectrometry (observing a mass shift corresponding to the addition of the 8-azido-octanoyl group). The azide-labeled protein is now ready for downstream applications, such as click chemistry with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin). Store the labeled protein at -20°C or -80°C.

Activity-Based Protein Profiling (ABPP)

In ABPP, this compound can be used to modify a small molecule inhibitor or substrate analog that contains a primary amine. This creates a bifunctional probe that can be used to label a specific class of enzymes in a complex proteome.

Metabolic Labeling

While this compound itself is not typically used for direct metabolic labeling due to the reactive NHS ester, its precursor, 8-azidooctanoic acid, can be used. Cells can incorporate 8-azidooctanoic acid into fatty acid metabolic pathways, leading to the labeling of lipids and lipid-modified proteins.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships involving this compound.

ProteinLabelingWorkflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Downstream Analysis Protein Protein (with primary amines) LabeledProtein Azide-Labeled Protein Protein->LabeledProtein NHS Ester Reaction (pH 7-9) Reagent This compound Reagent->LabeledProtein AlkyneProbe Alkyne-Probe (e.g., Fluorophore, Biotin) FinalProduct Conjugated Protein AlkyneProbe->FinalProduct LabeledProtein_ref Azide-Labeled Protein LabeledProtein_ref->FinalProduct Click Chemistry (CuAAC or SPAAC) Analysis Analysis (e.g., LC-MS, Imaging) FinalProduct_ref Conjugated Protein FinalProduct_ref->Analysis ABPP_Workflow cluster_probe_synthesis Probe Synthesis cluster_labeling_detection Labeling and Detection Inhibitor Inhibitor/Substrate Analog (with primary amine) AzideProbe Azide-Functionalized Probe Inhibitor->AzideProbe AzidoOSu This compound AzidoOSu->AzideProbe Proteome Complex Proteome LabeledEnzyme Labeled Target Enzyme(s) Proteome->LabeledEnzyme Incubation ClickReaction Click Reaction with Alkyne-Reporter LabeledEnzyme->ClickReaction Analysis Enrichment & LC-MS/MS Identification ClickReaction->Analysis AzideProbe_ref Azide-Functionalized Probe AzideProbe_ref->LabeledEnzyme

An In-depth Technical Guide to the Mechanism of Action of 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism of action for the hetero-bifunctional crosslinking agent, 8-Azido-octanoyl-OSu (N-hydroxysuccinimidyl 8-azidooctanoate). It details the chemistry of its reactive moieties, presents relevant quantitative data, outlines experimental protocols, and illustrates key processes through diagrams.

Introduction: The Dual-Action Crosslinker

This compound is a versatile chemical tool primarily used to covalently link interacting molecules, particularly proteins. Its utility stems from its hetero-bifunctional nature, featuring two distinct reactive groups at either end of an eight-carbon (octanoyl) spacer arm:

  • An N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines.

  • A photo-reactive azido group that, upon activation with ultraviolet (UV) light, non-specifically reacts with nearby molecules.

This dual-action mechanism allows for a controlled, two-step crosslinking process. The NHS ester is first used to "label" a specific protein of interest (the "bait") through its available primary amine groups. After removing excess, unreacted crosslinker, the sample is exposed to UV light. This activates the azido group, which then forms a covalent bond with any molecule in close proximity, effectively capturing transient or weak interactions that might otherwise be difficult to detect.

Core Mechanism of Action

The action of this compound is best understood as a sequence of two independent chemical reactions.

Step 1: Amine-Reactive Conjugation via NHS Ester

The first step involves the reaction of the NHS ester with primary amines (-NH₂) found on target biomolecules. The primary targets on proteins are the ε-amine of lysine side chains and the N-terminal α-amine.[1]

The reaction proceeds via a nucleophilic acyl substitution .[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][3]

This reaction is most efficient in buffers with a slightly alkaline pH (7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[2][4] A primary competing reaction is the hydrolysis of the NHS ester in the aqueous environment, which increases with pH.[4] Therefore, careful control of buffering conditions is critical for successful conjugation.

Step 2: Photo-activated Crosslinking via Azido Group

Once the bait molecule is labeled and excess reagent is removed, the second step is initiated by UV light. When the aryl azide is exposed to UV light (typically in the 250-370 nm range), it releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate .[5][6]

This nitrene is extremely reactive and short-lived, capable of inserting into C-H and N-H bonds or undergoing addition reactions with double bonds.[5][7] This reactivity is largely non-specific, allowing the crosslinker to form a covalent bond with almost any nearby amino acid side chain, peptide backbone, or other molecule. This is a key advantage for capturing unknown interaction partners. This photo-activation step provides precise temporal control over the crosslinking reaction.

Quantitative Data and Reaction Parameters

Table 1: Reaction Characteristics of NHS Esters

Parameter Value / Condition Source(s)
Target Group Primary Amines (-NH₂) [1][2][3]
Optimal pH Range 7.2 - 9.0 [2][4]
Reaction Product Stable Amide Bond [1][4]
Competing Reaction Hydrolysis [4]
Half-life of Hydrolysis ~4-5 hours at pH 7.0, 0°C [4]
Half-life of Hydrolysis ~10 minutes at pH 8.6, 4°C [4]

| Incompatible Buffers | Buffers with primary amines (e.g., Tris, Glycine) |[4][8] |

Table 2: Photoactivation and Reaction Characteristics of Aryl Azides

Parameter Value / Condition Source(s)
Activation Method UV Light Exposure [5][8]
Activation Wavelength 250 - 370 nm (Long-wave UV is often preferred) [5][8]
Reactive Intermediate Nitrene [6][8][7]
Target Groups Non-specific (C-H, N-H bonds, double bonds) [5][8]
Reaction Product Stable Covalent Bond [6]

| Incompatible Reagents | Thiol-containing reducing agents (e.g., DTT, β-ME) |[8] |

Visualized Mechanisms and Workflows

Diagram: Two-Step Mechanism of Action

Mechanism Mechanism of this compound cluster_step1 Step 1: NHS Ester Reaction (Amine-Specific) cluster_step2 Step 2: Photo-activation (Non-Specific) reagent This compound NHS Ester Spacer Arm Azido proteinA Bait Protein Primary Amine (-NH₂) reagent:ester->proteinA:amine intermediate Labeled Bait Protein Amide Bond Spacer Arm Azido nhs NHS (leaving group) intermediate->nhs Release labeled_protein Labeled Bait Protein Amide Bond Spacer Arm Azido intermediate->labeled_protein Purify to remove unreacted crosslinker uv_light UV Light (250-370 nm) labeled_protein:azide->uv_light activated_protein Activated Intermediate Nitrene Group uv_light->activated_protein Forms Nitrene n2 N₂ Gas activated_protein->n2 Releases proteinB Prey Protein / Molecule C-H, N-H, etc. activated_protein:nitrene->proteinB:target Non-specific Insertion crosslinked_complex Covalently Crosslinked Complex

Caption: The two-step chemical reaction of this compound.

Diagram: Experimental Workflow

Workflow Experimental Workflow for Protein Interaction Analysis start 1. Prepare Protein Sample (Bait + Potential Partners) Buffer: PBS or HEPES, pH 7.5 step1_react 2. Step 1: NHS Ester Reaction - Dissolve this compound in DMSO - Add to sample (10-50x molar excess) - Incubate 30-60 min, RT start->step1_react quench 3. Quench & Purify - Add Tris or Glycine to quench unreacted NHS ester - Remove excess reagent via dialysis or desalting column step1_react->quench step2_photo 4. Step 2: Photo-activation - Place sample on ice - Irradiate with UV light (e.g., 365 nm) - Incubate 5-30 min quench->step2_photo analysis 5. Analysis of Crosslinked Products - SDS-PAGE, Western Blot - Mass Spectrometry (to identify partners) step2_photo->analysis end Results: Identification of Interacting Proteins analysis->end

Caption: A typical experimental workflow for crosslinking studies.

Experimental Protocols

The following is a generalized protocol for a two-step protein crosslinking experiment. Concentrations, incubation times, and molar excess of the crosslinker should be optimized for each specific system.

Protocol: Two-Step Crosslinking of a Bait Protein to its Interaction Partners

Materials:

  • Purified "bait" protein and "prey" protein solution (or cell lysate).

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES, pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for purification.

  • UV lamp (e.g., 365 nm).

Procedure:

  • Buffer Exchange: Ensure the protein solution containing the bait and potential partners is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Prepare Crosslinker Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Step 1 - NHS Ester Conjugation: a. Add a calculated amount of the crosslinker stock solution to the protein sample to achieve a final molar excess of 10-50 fold over the bait protein. b. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching and Purification: a. Stop the NHS ester reaction by adding quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to 20 mM). Incubate for 15 minutes. b. Remove the excess, unreacted crosslinker and the NHS byproduct. This is a critical step to prevent non-specific labeling in the photo-activation stage. Use a desalting column or perform dialysis against the amine-free buffer.

  • Step 2 - Photo-activated Crosslinking: a. Place the purified, labeled protein sample in a suitable container (e.g., a petri dish or microfuge tube) and place it on ice to minimize heat-related damage. b. Irradiate the sample with a UV lamp at a distance of a few centimeters. The time of exposure (typically 5-30 minutes) must be optimized. c. It is crucial to avoid buffers containing primary amines (like Tris) and reducing agents (like DTT) during this step as they can quench the reactive nitrene.[8]

  • Sample Analysis: a. The crosslinked sample is now ready for analysis. b. To visualize crosslinking, run the sample on an SDS-PAGE gel. Crosslinked complexes will appear as higher molecular weight bands. c. To identify unknown interaction partners, techniques such as Western blotting or mass spectrometry can be employed.

References

An In-Depth Technical Guide to 8-Azido-octanoyl-OSu in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Azido-octanoyl-OSu, a versatile chemical probe for proteomics research. We will delve into its core applications, provide detailed experimental protocols, and present quantitative data to inform experimental design.

Introduction to this compound

This compound, also known as 8-azidooctanoic acid N-hydroxysuccinimide ester, is a bifunctional chemical reagent that serves as a powerful tool in chemical biology and proteomics. It features two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the molecule to proteins. It primarily reacts with the primary amines found on the N-terminus of a protein and the side chain of lysine residues, forming a stable amide bond.

  • Azide Group (N₃): This moiety is a bioorthogonal handle. It is chemically inert within biological systems but can undergo highly specific and efficient "click chemistry" reactions with alkyne-containing molecules.

The dual functionality of this compound enables a two-step protein modification strategy. First, the protein of interest is labeled with the azide group via the NHS ester. Subsequently, a reporter molecule containing a terminal alkyne (e.g., a fluorophore, a biotin tag, or a drug molecule) can be attached to the azide-labeled protein through a click reaction. This approach offers significant flexibility and modularity in proteomics workflows.

Core Applications in Proteomics

The unique properties of this compound make it suitable for a variety of applications in proteomics:

  • Protein Labeling and Visualization: By clicking a fluorescent alkyne dye onto an azide-labeled protein, researchers can visualize protein localization and trafficking within cells.

  • Protein Enrichment and Pull-Down: Attaching an alkyne-biotin tag allows for the selective enrichment of labeled proteins from complex mixtures using streptavidin-coated beads. This is particularly useful for identifying protein interaction partners or specific protein subpopulations.

  • Activity-Based Protein Profiling (ABPP): In ABPP, this compound can be used to modify a small molecule probe designed to bind to the active site of a specific enzyme class. Subsequent click chemistry with a reporter tag allows for the identification and quantification of active enzymes in a proteome.

  • Studying Post-Translational Modifications (PTMs): This reagent can be used to label and enrich proteins with specific PTMs, facilitating their identification and characterization by mass spectrometry.

  • Drug Development and Target Identification: this compound can be incorporated into drug candidates to create probes for identifying their protein targets.

Data Presentation: Quantitative Parameters

The efficiency of protein labeling with this compound is influenced by several factors, including protein concentration, reagent molar excess, pH, and incubation time. The following tables summarize typical quantitative parameters for labeling a generic protein. It is crucial to note that these values are illustrative and should be optimized for each specific protein and experimental setup.

Table 1: Protein Labeling with this compound

ParameterTypical ValueMethod of Determination
Protein Concentration1-10 mg/mLBCA or Bradford Assay
Molar Excess of this compound10-50 foldCalculation based on protein concentration
Degree of Labeling (DoL)1-10 azides/proteinMass Spectrometry (MALDI-TOF or ESI-MS)
Labeling Efficiency30-80%UV-Vis Spectroscopy or Mass Spectrometry
Protein Recovery>85%BCA or Bradford Assay

Table 2: Subsequent Click Chemistry Reaction (CuAAC)

ParameterTypical ValueMethod of Determination
Molar Excess of Alkyne Probe2-10 fold over azideCalculation based on DoL
Copper (II) Sulfate Concentration1 mM-
Copper Ligand (e.g., THPTA) Concentration1 mM-
Reducing Agent (e.g., Sodium Ascorbate) Concentration5 mM-
Reaction Time1-2 hoursTime-course analysis
Labeling Efficiency>90%Gel electrophoresis with fluorescent scanning, Mass Spectrometry

Experimental Protocols

The following are detailed protocols for the two-stage modification of proteins using this compound.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial labeling of a target protein with the azide moiety.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Adjust the concentration of your protein to 1-10 mg/mL in the reaction buffer.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the desired molar excess of this compound (e.g., 20-fold). Calculate the volume of the 10 mM stock solution required to achieve this molar excess in your protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction volume.

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if the final reporter is light-sensitive.

  • Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "clicking" of an alkyne-containing reporter molecule onto the azide-labeled protein.

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper (II) Sulfate (CuSO₄)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter (2-5 fold molar excess over the azide), and THPTA (final concentration 1 mM).

  • Initiate the Reaction:

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM in the reaction) and sodium ascorbate (to a final concentration of 5 mM in the reaction).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key workflows and relationships described in this guide.

G cluster_labeling Protein Labeling with this compound Protein Protein (with primary amines) Azide_Labeled_Protein Azide-Labeled Protein Protein->Azide_Labeled_Protein NHS Ester Reaction (pH 7-9) Azido_OSu This compound Azido_OSu->Azide_Labeled_Protein

Workflow for labeling a protein with this compound.

G cluster_click CuAAC Click Chemistry Azide_Labeled_Protein Azide-Labeled Protein Final_Conjugate Final Protein Conjugate Azide_Labeled_Protein->Final_Conjugate Alkyne_Probe Alkyne-Reporter (e.g., Fluorophore, Biotin) Alkyne_Probe->Final_Conjugate Catalyst Cu(I) Catalyst (CuSO₄ + NaAscorbate) Catalyst->Final_Conjugate catalyzes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_workflow Proteomics Workflow using this compound Start Protein Sample Labeling Label with This compound Start->Labeling Click Click Reaction with Alkyne-Biotin Labeling->Click Enrichment Enrichment with Streptavidin Beads Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis and Protein Identification MS->Data_Analysis

A typical workflow for protein enrichment and identification.

An In-Depth Technical Guide to 8-Azido-octanoyl-OSu for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Azido-octanoyl-OSu, an amine-reactive chemical probe used to introduce a bioorthogonal azide handle onto proteins. This two-step labeling strategy is a cornerstone in chemical biology and drug development, enabling the precise attachment of reporter molecules for protein identification, tracking, and functional characterization.

Core Principles

The protein labeling strategy using this compound involves two primary stages:

  • Amine-Reactive Labeling: The N-hydroxysuccinimide (NHS) ester of the 8-azido-octanoyl probe reacts with primary amines on the protein surface. This primarily targets the ε-amine of lysine residues and the α-amine at the N-terminus, forming a stable amide bond. This reaction is most efficient in a slightly alkaline buffer (pH 7-9).

  • Bioorthogonal Click Chemistry: The introduced azide group serves as a versatile handle for the covalent attachment of various alkyne-containing reporter molecules. This subsequent reaction, known as "click chemistry," is highly specific and efficient, proceeding with minimal side reactions in complex biological media.[1] The two main types are the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[2]

Quantitative Data for Labeling Reactions

The efficiency of protein labeling with azido-NHS esters is influenced by several factors, including the concentrations of the protein and labeling reagent, buffer composition, pH, and incubation time and temperature.[1] The following tables provide typical quantitative parameters for labeling a generic IgG antibody, which can be used as a starting point for optimization with this compound.

Table 1: Typical Reaction Parameters for Azide Labeling of IgG

ParameterRecommended Value/RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[3]
Molar Excess of this compound10 to 50-foldA 20-fold molar excess is a common starting point.[4]
Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris).[5]
Reaction pH8.3 - 8.5Optimal for the reaction between NHS esters and primary amines.[5]
Reaction Time30 - 60 minutes at Room Temperature or 2 hours on iceLonger incubation times do not necessarily increase labeling efficiency and may increase hydrolysis of the NHS ester.[4]
Quenching Reagent1 M Tris-HCl, pH 8.0Added to a final concentration of 50-100 mM to stop the reaction.

Table 2: Typical Reagent Concentrations for CuAAC Click Chemistry

ReagentStock ConcentrationFinal Concentration
Azide-Labeled Protein1 mg/mL~15 µM
Alkyne-Fluorophore10 mM in DMSO150 µM (10-fold excess)
Copper(II) Sulfate50 mM in H₂O1 mM
Reducing Agent (e.g., Sodium Ascorbate)100 mM in H₂O (prepare fresh)5 mM

Experimental Protocols

Protocol for Labeling a Protein with this compound

This protocol provides a general procedure for introducing the azide handle onto a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[4]

  • Calculate the Volume of this compound to Add: Determine the desired molar excess of the reagent (e.g., 20-fold). Calculate the required volume of the 10 mM stock solution to add to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column).

  • Characterization and Storage: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by methods such as mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol for CuAAC-Mediated "Click" Reaction

This protocol describes the subsequent conjugation of an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., fluorophore, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Desalting column for purification

Procedure:

  • Prepare Reagents: Prepare stock solutions of the alkyne-reporter, CuSO₄, and the reducing agent as outlined in Table 2. The reducing agent solution should be prepared fresh.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter, and CuSO₄ to their final concentrations.

  • Initiate the Reaction: Add the freshly prepared reducing agent to the reaction mixture to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification: Purify the labeled protein from excess reagents using a desalting column.

  • Analysis: Analyze the final conjugate using appropriate methods, such as SDS-PAGE with fluorescence scanning or mass spectrometry.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine residue) LabeledProtein Azide-Labeled Protein (Protein-NH-CO-(CH₂)₇-N₃) Protein->LabeledProtein Amide Bond Formation (pH 8.3-8.5) AzidoOctanoylOSu This compound (N₃-(CH₂)₇-CO-OSu) AzidoOctanoylOSu->LabeledProtein NHS N-Hydroxysuccinimide (NHS) AzidoOctanoylOSu->NHS Leaving Group

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Workflow

ExperimentalWorkflow cluster_labeling Step 1: Azide Labeling cluster_click Step 2: Click Chemistry A Prepare Protein (1-10 mg/mL in pH 8.3 buffer) B Add this compound (10-50x molar excess) A->B C Incubate (30-60 min at RT) B->C D Quench Reaction (Tris Buffer) C->D E Purify Azide-Labeled Protein (Desalting Column) D->E F Combine Azide-Protein, Alkyne-Reporter, and CuSO₄ E->F Proceed to Click Reaction G Add Reducing Agent (e.g., Sodium Ascorbate) F->G H Incubate (1-2 hours at RT) G->H I Purify Final Conjugate (Desalting Column) H->I

Caption: Two-step workflow for protein labeling using this compound.

Application in Signaling Pathway Analysis

SignalingPathway cluster_workflow Experimental Approach cluster_pathway Cellular Context ProteinX Protein X Labeling Label with This compound ProteinX->Labeling Click Click Reaction with Alkyne-Biotin Labeling->Click LabeledProteinX Biotin-Labeled Protein X Click->LabeledProteinX Kinase2 Protein X (Target of Interest) LabeledProteinX->Kinase2 Introduce into cells & pull-down Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response Cellular Response Effector->Response

Caption: Using labeled Protein X to identify its interaction partners in a pathway.

Applications in Drug Development

The ability to introduce a versatile azide handle onto a protein of interest has significant implications for drug discovery and development.

  • Target Identification and Validation: A small molecule inhibitor functionalized with an alkyne group can be used to "pull down" its protein targets from a cell lysate that has been globally labeled with this compound. This is a powerful method for identifying the molecular targets of novel drug candidates.

  • Elucidating Drug-Protein Interactions: By labeling a specific protein with an azide and then using an alkyne-functionalized drug molecule, the direct binding of the drug to its target can be visualized and quantified.

  • Antibody-Drug Conjugate (ADC) Development: While not a direct application of this compound, the principles of click chemistry it enables are central to the development of ADCs, where cytotoxic drugs are attached to antibodies for targeted delivery.

  • Proteomics and Biomarker Discovery: The "click" handle allows for the enrichment of specific proteins or classes of proteins from complex mixtures, facilitating their identification and quantification by mass spectrometry. This is invaluable for discovering disease-specific biomarkers.[6]

References

8-Azido-octanoyl-OSu for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Azido-octanoyl-OSu for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterobifunctional crosslinker pivotal in modern bioconjugation strategies. It details the chemistry, protocols, and applications of this reagent, enabling the covalent modification and subsequent functionalization of biomolecules through a versatile two-step process.

This compound, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a chemical tool that bridges conventional amine chemistry with the powerful and specific field of "click chemistry". It possesses two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3]

  • A terminal azide (N₃) group : This small, bioorthogonal handle remains inert during the initial conjugation step and is poised for highly specific ligation reactions with alkyne-containing molecules.[4][5]

This dual functionality allows for a precise, two-step labeling strategy. First, the biomolecule of interest is tagged with an azide group using the NHS ester. Second, a probe molecule containing a compatible alkyne or cyclooctyne group is "clicked" onto the azide, enabling the attachment of various functionalities like fluorophores, biotin tags, or therapeutic drug payloads.[1][2]

Core Properties and Specifications

The physical and chemical properties of the parent compound, 8-Azidooctanoic acid, are summarized below. These characteristics are fundamental to its handling, storage, and reactivity in experimental settings.

PropertyValueSource
Chemical Formula C₈H₁₅N₃O₂[6]
Molecular Weight 185.22 g/mol [6]
CAS Number 217180-76-2[4][6]
Appearance Crystalline solid or oil
Solubility Soluble in organic solvents (DMSO, DMF)[3]
Storage Conditions Store at -20°C, desiccated.[3]

Note: The properties listed are for the parent carboxylic acid. The OSu ester is moisture-sensitive and should be handled accordingly to prevent hydrolysis.[3][7]

Mechanism of Bioconjugation

The utility of this compound lies in its sequential and orthogonal reaction capabilities.

Step 1: Amine Acylation

The bioconjugation process begins with the reaction of the NHS ester with primary amines on the target biomolecule.

  • Reaction Specificity : NHS esters are highly reactive towards nucleophilic primary amines found on lysine residues and the N-termini of proteins.[1][8] While reactions with other nucleophilic residues like serine, threonine, and tyrosine can occur, they are generally less significant under controlled conditions.[8][9]

  • Optimal Conditions : This reaction is most efficient in aqueous buffers at a slightly alkaline pH of 7 to 9.[1][3] At this pH, a sufficient portion of the primary amines are deprotonated and thus nucleophilic, while the rate of NHS ester hydrolysis remains manageable.[10][11]

  • Buffer Considerations : It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency.[3][7] Phosphate-buffered saline (PBS) or bicarbonate buffers are recommended.[3][10]

G Protein Protein (with -NH₂ groups) Reaction Amine-Reactive Conjugation (pH 7-9) Protein->Reaction Linker This compound Linker->Reaction Product Azide-Labeled Protein Reaction->Product Forms stable amide bond Byproduct N-hydroxysuccinimide (NHS) Reaction->Byproduct

Figure 1: Workflow for NHS ester-mediated protein labeling.

Step 2: Bioorthogonal Click Chemistry

Once the azide handle is installed, it can be conjugated to a molecule containing a compatible alkyne group. This is achieved via one of two primary "click chemistry" pathways.

This highly efficient reaction forms a stable triazole linkage between the azide-modified biomolecule and a terminal alkyne probe.[1][12]

  • Catalyst : Requires a Copper(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2]

  • Ligands : Copper-chelating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[13][14]

  • Applications : Due to the potential cytotoxicity of copper, CuAAC is primarily used for in vitro conjugations of purified biomolecules.[15]

A major advancement in click chemistry, SPAAC eliminates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[13]

  • Mechanism : The reaction is driven by the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][16]

  • Biocompatibility : The absence of a copper catalyst makes SPAAC a truly bioorthogonal reaction suitable for labeling molecules on the surface of or inside living cells.[15]

  • Kinetics : Reaction rates are generally very fast at room temperature, leading to high yields of the conjugated product.

G cluster_start Starting Material cluster_cu CuAAC Pathway cluster_spaac SPAAC Pathway AzideProtein Azide-Labeled Biomolecule CuAAC Cu(I) Catalyst + Ligand (THPTA) AzideProtein->CuAAC SPAAC Strain-Promoted (Copper-Free) AzideProtein->SPAAC AlkyneProbe Alkyne Probe AlkyneProbe->CuAAC Product Final Bioconjugate (Triazole Linkage) CuAAC->Product in vitro DBCOProbe DBCO/BCN Probe DBCOProbe->SPAAC SPAAC->Product in vivo / in vitro

Figure 2: Click chemistry pathways for azide modification.

Experimental Protocols

The following sections provide detailed methodologies for labeling a protein with this compound and subsequent conjugation via CuAAC or SPAAC.

Protocol 1: Protein Labeling with this compound

This protocol details the first step: installing the azide handle onto the target protein.

A. Materials Required

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Reaction Buffer : Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.[3]

  • Solvent : Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3]

  • Purification : Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the protein size.[2]

B. Procedure

  • Prepare Protein : Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[3]

  • Prepare Crosslinker Stock : Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester hydrolyzes in the presence of moisture.[3]

  • Calculate Reagent Volume : Determine the volume of the crosslinker stock solution needed. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.[3] The optimal ratio may need to be determined empirically.

  • Reaction : Add the calculated volume of the crosslinker stock solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent does not exceed 10% of the total reaction volume.[3]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3] Incubation on ice may help preserve the stability of sensitive proteins.

  • Purification : Remove excess, non-reacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).

  • Characterization (Optional) : The degree of labeling can be confirmed by mass spectrometry. The azide-labeled protein is now ready for click chemistry or can be stored under conditions optimal for the native protein.[2]

Protocol 2: Conjugation via CuAAC (Click Reaction)

This protocol describes the conjugation of an alkyne-containing probe to the azide-labeled protein.

A. Materials Required

  • Azide-labeled protein

  • Alkyne-containing probe (e.g., alkyne-fluorophore)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh )[2]

  • Copper Ligand (e.g., 100 mM THPTA in water)

  • DMSO (for dissolving the probe if necessary)

  • Desalting column or dialysis equipment

B. Procedure

  • Prepare Reaction Mixture : In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-probe (2- to 5-fold molar excess over the protein), and the THPTA ligand (final concentration ~1 mM).[2]

  • Prepare Catalyst : In a separate tube, premix the CuSO₄ solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).[2]

  • Initiate Reaction : Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the click reaction.[2]

  • Incubation : Incubate for 1-2 hours at room temperature. If using a light-sensitive probe, protect the reaction from light.[2]

  • Purification : Purify the final conjugate from excess reagents and catalyst using a desalting column or dialysis.

  • Characterization : Analyze the final product by methods such as SDS-PAGE (to observe a mobility shift) and UV-Vis spectrophotometry (to determine labeling efficiency if using a chromophore/fluorophore).

Protocol 3: Conjugation via SPAAC (Copper-Free Click Reaction)

This protocol is for conjugating a strained-cyclooctyne probe to the azide-labeled protein.

A. Materials Required

  • Azide-labeled protein

  • Cyclooctyne probe (e.g., DBCO-drug linker)

  • Reaction Buffer (e.g., PBS, pH 7.4)[16]

  • DMSO (for dissolving the probe if necessary)

  • Desalting column or dialysis equipment

B. Procedure

  • Prepare Probe Stock : Prepare a stock solution of the DBCO- or BCN-containing probe in DMSO (e.g., 20-30 mM).[16]

  • Reaction : To the azide-functionalized protein in Reaction Buffer, add the cyclooctyne probe stock solution. A 3- to 20-fold molar excess of the probe is typically used.[16] The final DMSO concentration should ideally be kept below 5-10%.

  • Incubation : Incubate the reaction for 2-4 hours at room temperature.[12] Some reactions may be performed overnight at 4°C for sensitive proteins or to ensure complete reaction.

  • Purification : Remove the excess probe using a desalting column or dialysis.[16]

  • Characterization : Analyze the final conjugate as described for the CuAAC protocol.

Comparative Data and Applications

The choice between CuAAC and SPAAC depends entirely on the experimental context, particularly the tolerance of the system to copper.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I), generated from Cu(II) + reducing agent.[13]None required.
Biocompatibility Limited; copper is toxic to living cells.[15]High; suitable for in vivo and live-cell labeling.[13]
Reaction Speed Very fast with appropriate ligands.[13]Fast, dependent on the specific cyclooctyne used.[13]
Required Probe Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN).[4][16]
Primary Use Case In vitro conjugation of purified molecules.[12]Live-cell imaging, in vivo chemistry.[13]
Applications in Research and Drug Development

The versatility of this compound has led to its adoption in numerous advanced applications:

  • Antibody-Drug Conjugates (ADCs) : This linker is used to attach potent cytotoxic drugs to monoclonal antibodies. The antibody targets a tumor-specific antigen, and after internalization, the drug is released, minimizing systemic toxicity.[1][16] The click chemistry step provides a reliable method for payload conjugation.

  • Proteomics and Activity-Based Protein Profiling (ABPP) : Proteins can be tagged with the azide handle in situ or in vitro, followed by conjugation to reporter tags (like biotin) for enrichment and subsequent identification by mass spectrometry.[9]

  • Fluorescence Imaging : Fluorophores containing an alkyne or DBCO group can be attached to azide-labeled biomolecules, enabling their visualization and tracking in fixed or living cells (using SPAAC).[13]

  • Surface Immobilization : Biomolecules can be covalently attached to surfaces functionalized with alkynes or cyclooctynes, which is useful for developing diagnostic arrays and biosensors.[1]

G Antibody Antibody Antibody->p1 Linker This compound Linker->p1 AzideAb Azide-Functionalized Antibody AzideAb->p2 Drug Alkyne/DBCO Payload Drug->p2 ADC Antibody-Drug Conjugate (ADC) p1->AzideAb Step 1: NHS Ester Reaction p2->ADC Step 2: Click Chemistry

Figure 3: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

An In-Depth Technical Guide to NHS Ester Chemistry for Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry for the covalent labeling of primary amines in biomolecules. It covers the core principles of the reaction, factors influencing its efficiency, detailed experimental protocols, and troubleshooting advice to enable robust and reproducible bioconjugation for research and drug development applications.

Core Principles of NHS Ester Reactivity

N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used to covalently attach labels such as fluorescent dyes, biotin, or therapeutic payloads to proteins, peptides, and other biomolecules containing primary amines.[1][2][3] The primary targets for this reaction are the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides.[4]

The fundamental reaction mechanism is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[4]

The efficiency of this labeling reaction is critically dependent on the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester by water.[4][5] This balance is primarily governed by the reaction pH.

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry. It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[4][5]

  • Amine Reactivity: For a primary amine to be nucleophilic, it must be in its deprotonated state (-NH2). At a pH below the pKa of the amine (the pKa of the lysine side chain is approximately 10.5), the amine is predominantly protonated (-NH3+), rendering it non-reactive.[5] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the labeling reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which is significantly accelerated at higher pH values.[1][5] This competing reaction cleaves the ester, yielding a non-reactive carboxylic acid and reducing the overall efficiency of the conjugation.

Therefore, the optimal pH for NHS ester labeling is a compromise, typically between pH 7.2 and 8.5 , to maximize the concentration of reactive amines while minimizing the rate of hydrolysis.[6][7] For most protein labeling applications, a pH of 8.3 to 8.5 is considered optimal.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data to guide the design of NHS ester labeling experiments.

Table 1: Stability of NHS Esters in Aqueous Solution

This table illustrates the strong dependence of NHS ester stability on pH and temperature, highlighting the competing hydrolysis reaction.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1][4][5]
7.044 - 5 hours[4]
8.0Room Temperature1 hour[4][8]
8.6410 minutes[1][4][5]
Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling

The optimal molar excess of the NHS ester reagent over the protein is empirical and depends on several factors, including protein concentration and the desired degree of labeling (DOL).

Protein ConcentrationRecommended Starting Molar ExcessNotesReference(s)
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.[6][9]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[6]
< 1 mg/mL20-50 foldA higher excess is often needed to compensate for slower reaction kinetics at lower concentrations.[6]
Table 3: Molar Extinction Coefficients of Common NHS Ester Dyes

This data is essential for calculating the degree of labeling (DOL) after conjugation.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference(s)
DyLight 35035343215,000[10]
DyLight 40540042030,000[10]
DyLight 48849351870,000[10]
MB 48850152486,000[11]
DyLight 550562576150,000[10]
Cy3B560571120,000[12]
DyLight 59459361880,000[10]
DyLight 633638658170,000[10]
Cy5648671250,000[13]
DyLight 650652672250,000[10]
DyLight 680682715140,000[10]
DyLight 755755776220,000[10]
DyLight 800770794270,000[10]

Experimental Protocols

This section provides a general protocol for labeling a protein with an NHS ester. It is important to note that this protocol should be optimized for each specific protein and label.

Materials
  • Protein of interest

  • NHS ester labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine) , as these will compete with the target protein for reaction with the NHS ester.[6][7]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., gel filtration column such as Sephadex G-25)

Procedure
  • Prepare the Protein Solution:

    • Dissolve or exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[2][3]

    • If the protein solution contains interfering substances like Tris, glycine, or ammonium salts, it must be purified by dialysis or desalting into the Reaction Buffer before labeling.[7]

  • Prepare the NHS Ester Stock Solution:

    • Immediately before use, dissolve the NHS ester reagent in a small volume of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[4]

    • Note: NHS esters are moisture-sensitive. Do not prepare aqueous stock solutions for storage.[9]

  • Calculate the Required Volume of NHS Ester:

    • Use the following formula to determine the volume of the NHS ester stock solution to add to the protein solution for a desired molar excess: Volume of NHS Ester (µL) = (Molar Excess × [Protein (mg) / MW of Protein (Da)]) × MW of NHS Ester (Da) / Concentration of NHS Ester Stock (mg/µL)

  • Perform the Labeling Reaction:

    • While gently vortexing or stirring the protein solution, add the calculated volume of the NHS ester stock solution.[6]

    • Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[2][3] Protect from light if the label is photosensitive.

  • Quench the Reaction (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove unreacted NHS ester, the hydrolyzed label, and N-hydroxysuccinimide from the labeled protein using a gel filtration column (desalting column) or dialysis.[2][4]

Determine the Degree of Labeling (DOL)

The DOL, or the average number of label molecules per protein, can be determined spectrophotometrically:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the DOL:

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of the dye.[14]

Mandatory Visualizations

Reaction Mechanism of NHS Ester with a Primary Amine

NHS_Ester_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS-OH (N-Hydroxysuccinimide) Tetrahedral_Intermediate->NHS_Leaving_Group Release

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental Workflow for Protein Labeling with NHS Esters

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein calculate 3. Calculate Molar Excess prep_protein->calculate prep_nhs 2. Prepare NHS Ester Stock (Anhydrous DMSO/DMF) prep_nhs->calculate react 4. Labeling Reaction (RT for 1-4h or 4°C overnight) calculate->react quench 5. Quench Reaction (e.g., Tris or Glycine) react->quench purify 6. Purify Conjugate (e.g., Gel Filtration) quench->purify analyze 7. Analyze Conjugate (Calculate DOL) purify->analyze end End analyze->end

Caption: A typical experimental workflow for protein labeling with NHS esters.

Factors Influencing NHS Ester Labeling Efficiency

Factors_Affecting_Labeling cluster_positive Positive Influences cluster_negative Negative Influences center Labeling Efficiency ph Optimal pH (8.3-8.5) ph->center concentration High Protein Concentration concentration->center molar_excess Sufficient Molar Excess molar_excess->center amine_accessibility Accessible Primary Amines amine_accessibility->center hydrolysis NHS Ester Hydrolysis (High pH, Aqueous Solution) hydrolysis->center competing_amines Competing Amines (e.g., Tris Buffer) competing_amines->center low_temp Low Temperature (Slower Reaction Rate) low_temp->center steric_hindrance Steric Hindrance steric_hindrance->center

Caption: Key factors that positively and negatively influence NHS ester labeling efficiency.

References

An In-Depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction is a type of [3+2] dipolar cycloaddition between an azide and a cyclooctyne, the smallest stable cyclic alkyne. The primary driving force behind SPAAC is the significant ring strain of the cyclooctyne. This inherent strain dramatically lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

The azide and the strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, such as amines and hydroxyls.[1] This high degree of selectivity ensures that the reaction proceeds with high fidelity, exclusively forming a stable triazole linkage between the desired molecules, even in the complex milieu of living cells.[1]

The versatility and biocompatibility of SPAAC have led to its widespread adoption in various fields, including chemical biology, drug development, and materials science. It is extensively used for applications such as live-cell imaging, biomolecule labeling, the synthesis of antibody-drug conjugates (ADCs), and the functionalization of surfaces.[1][2]

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical factor in its application, particularly for in vivo studies where low concentrations of reactants and limited reaction times are common. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne.[3] Modifications to the cyclooctyne ring, such as the fusion of benzene rings or the introduction of fluorine atoms, can significantly modulate the ring strain and electronic properties, thereby influencing the reaction rate. The choice of cyclooctyne is therefore a key consideration in experimental design.

Below is a table summarizing the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard reference azide.

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DibenzocyclooctyneDBCO~0.6 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1
DibenzoazacyclooctyneDIBAC0.31
Difluorinated cyclooctyneDIFO0.076
BiarylazacyclooctynoneBARAC>1.0
[9+1]Cycloparaphenylene[9+1]CPP2.2 x 10⁻³
[11+1]Cycloparaphenylene[11+1]CPP4.5 x 10⁻⁴
meta-linked [9+1]CPPm[9+1]CPP9.6 x 10⁻³
fluorinated [11+1]CPPfluor[11+1]CPP4.7 x 10⁻³

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.[3] The data presented here is primarily for reactions with benzyl azide at or near room temperature.

Experimental Protocols

General Protocol for Protein Labeling with a DBCO Reagent

This protocol provides a general framework for the labeling of an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or a small molecule).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized reagent (e.g., DBCO-NHS ester for introducing the DBCO moiety, or a direct DBCO-payload conjugate)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., desalting column, HPLC)

Procedure:

  • Protein Preparation:

    • Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS.

    • Determine the accurate concentration of the protein solution.

  • DBCO Reagent Preparation:

    • If starting with an unmodified protein, react it with a 10- to 40-fold molar excess of a DBCO-NHS ester in a buffer containing up to 20% DMSO for 1 hour at room temperature to introduce the DBCO group.[4] Purify the DBCO-labeled protein using a desalting column.

    • If using a direct DBCO-payload, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.

  • SPAAC Reaction:

    • In a reaction vial, combine the azide-modified protein with the DBCO-functionalized reagent. A 2- to 4-fold molar excess of the DBCO reagent over the azide-modified protein is a common starting point.

    • Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally <10% v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[5] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Conjugate:

    • Remove the excess, unreacted DBCO reagent and other small molecules using a desalting column or dialysis.

    • For higher purity, the conjugate can be purified using an appropriate chromatography method, such as size-exclusion or affinity chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques like SDS-PAGE (observing a band shift), UV-Vis spectroscopy (if the label has a distinct absorbance), and mass spectrometry.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the general steps for synthesizing an ADC by conjugating a drug-linker containing a DBCO moiety to an azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized drug-linker

  • Anhydrous DMSO

  • Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Procedure:

  • Antibody and Drug-Linker Preparation:

    • Prepare the azide-functionalized antibody in a suitable reaction buffer. The antibody concentration is typically in the range of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized drug-linker in anhydrous DMSO to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add the DBCO-drug-linker stock solution to the antibody solution. A molar excess of the drug-linker (typically 2-4 fold over the number of azide sites) is used to drive the reaction to completion.

    • The final concentration of the organic co-solvent (e.g., DMSO) should be carefully controlled to avoid antibody denaturation.

    • Incubate the reaction mixture, with gentle mixing, at 4°C or room temperature for 4-16 hours.

  • Purification of the ADC:

    • Remove the unreacted drug-linker and any aggregates by size-exclusion chromatography (SEC).

    • Hydrophobic interaction chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DARs).

  • Characterization of the ADC:

    • Determine the average DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the integrity of the conjugated antibody and drug by SDS-PAGE and mass spectrometry.

Protocol for Surface Immobilization of Peptides/Proteins

This protocol describes a general method for immobilizing an azide-functionalized peptide or protein onto a DBCO-functionalized surface (e.g., a sensor chip, nanoparticle, or culture plate).

Materials:

  • Surface functionalized with DBCO groups

  • Azide-functionalized peptide or protein in a suitable buffer

  • Blocking solution (e.g., a solution of a small molecule azide like azidoethanol, or a solution of bovine serum albumin)

  • Washing buffers

Procedure:

  • Surface Preparation:

    • Ensure the DBCO-functionalized surface is clean and ready for use.

  • Immobilization Reaction:

    • Prepare a solution of the azide-functionalized peptide or protein in a suitable buffer. The optimal concentration will depend on the specific biomolecule and surface.

    • Apply the biomolecule solution to the DBCO-functionalized surface and incubate for a sufficient time (e.g., 1-4 hours at room temperature) to allow for the SPAAC reaction to occur.[6]

  • Washing:

    • After the incubation, wash the surface thoroughly with a suitable buffer to remove any non-covalently bound biomolecules.

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding in subsequent applications, block any unreacted DBCO groups on the surface. This can be achieved by incubating the surface with a solution of a small molecule azide or a protein solution like BSA.

    • Wash the surface again to remove the excess blocking agent.

  • Verification of Immobilization:

    • The successful immobilization of the peptide or protein can be confirmed using surface-sensitive techniques such as surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or by detecting a reporter tag (e.g., a fluorescent label) on the immobilized biomolecule.

Mandatory Visualizations

SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne TransitionState Transition State Cyclooctyne->TransitionState [3+2] Cycloaddition Azide Azide Azide->TransitionState Triazole Stable Triazole TransitionState->Triazole Ring Strain Release

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

General Experimental Workflow for Bioconjugation

SPAAC_Workflow A 1. Prepare Azide-Modified Biomolecule C 3. Mix Reactants in Appropriate Buffer A->C B 2. Prepare DBCO-Functionalized Payload B->C D 4. Incubate at RT or 4°C (2-16 hours) C->D E 5. Purify Conjugate (e.g., SEC, HIC) D->E F 6. Characterize Conjugate (e.g., SDS-PAGE, MS, DAR) E->F

Caption: A typical experimental workflow for SPAAC-mediated bioconjugation.

Logical Relationship of Cyclooctyne Structure to Reactivity

Cyclooctyne_Reactivity cluster_reactivity Relative Reactivity in SPAAC Low Lower Reactivity Medium Medium Reactivity High Higher Reactivity BCN BCN DIFO DIFO DIBO DIBO DBCO DBCO BARAC BARAC More_Strain Increasing Ring Strain and Favorable Electronics →

Caption: Relationship between cyclooctyne structure and relative SPAAC reactivity.

References

8-Azido-octanoyl-OSu safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Azido-octanoyl-OSu: Safety, Handling, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-Succinimidyl 8-azidooctanoate, is a bifunctional chemical reagent that serves as a valuable tool in chemical biology and drug development. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester allows for the covalent attachment of the 8-azido-octanoyl moiety to primary amines, such as the lysine residues on proteins, forming a stable amide bond. The terminal azide then acts as a bioorthogonal handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This dual functionality enables a two-step approach for the labeling and modification of biomolecules.[1]

This guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and a detailed experimental protocol for the use of this compound in protein labeling and subsequent click chemistry applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its corresponding carboxylic acid is presented below.

PropertyThis compound8-Azidooctanoic Acid
Molecular Formula C₁₂H₁₈N₄O₄C₈H₁₅N₃O₂
Molecular Weight 282.30 g/mol [2]185.23 g/mol [3]
CAS Number 2576471-56-0[1]217180-76-2[3]
Appearance Not specified (typically a solid)Light yellow to yellow liquid[3]
Purity Typically >95%>95%[3]
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Not specified
Storage Store at -20°C, protect from moistureStore at 0-8°C[3]

Safety and Handling

Hazard Identification

Based on the components of the molecule, the following hazards should be considered:

  • Skin and Eye Irritation: N-hydroxysuccinimide and its esters are known to cause skin and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]

  • Toxicity: The precursor, 8-azidooctanoic acid, is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects.[3]

  • Explosive Potential of Azides: While the risk is generally low for aliphatic azides in the absence of sensitizing agents (like heavy metals), organic azides as a class are considered potentially explosive and should be handled with care.

Recommended Safety Precautions
Precaution CategoryRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.[3]
Personal Protective Equipment (PPE) - Eye Protection: Wear chemical safety goggles.[4] - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[4] - Skin and Body Protection: Wear a lab coat.[5]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]
Handling and Storage
  • Handling: Avoid breathing dust, fumes, or vapors.[3] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store at -20°C. Protect from moisture, as the NHS ester is susceptible to hydrolysis.

Spill and Disposal Procedures
  • Spills: In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.

Experimental Protocols

The following section details a general protocol for the labeling of a protein with this compound, followed by a click chemistry reaction to attach a reporter molecule.

Protein Labeling with this compound

This protocol describes the covalent attachment of the 8-azido-octanoyl moiety to primary amines on a protein of interest.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes with gentle stirring or rotation.

  • Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the desired buffer for the next step.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • DMSO

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand in DMSO or water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1 mg/mL) and the alkyne-reporter (2- to 5-fold molar excess over the protein).

    • Add the copper ligand to a final concentration of 1 mM.

    • In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

    • Add the CuSO₄/ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Purification: Purify the labeled protein from the reaction components using a desalting column or dialysis.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the use of this compound.

G cluster_0 Protein Labeling Protein-NH2 Protein with Primary Amine (e.g., Lysine) Labeled_Protein Azide-Labeled Protein Protein-NH2->Labeled_Protein + this compound Azido-Octanoyl-OSu This compound Azido-Octanoyl-OSu->Labeled_Protein NHS N-Hydroxysuccinimide (byproduct) Labeled_Protein->NHS

Caption: Reaction of this compound with a primary amine on a protein.

G Start Start with Protein of Interest Labeling Label with this compound (pH 7.4, RT, 30-60 min) Start->Labeling Purification1 Purify via Desalting Column (Remove excess NHS ester) Labeling->Purification1 Click_Reaction Perform CuAAC Click Reaction (+ Alkyne-Reporter, CuSO4, Ascorbate, Ligand) Purification1->Click_Reaction Purification2 Purify Labeled Protein (Desalting or Dialysis) Click_Reaction->Purification2 Analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry, Imaging) Purification2->Analysis G cluster_1 Click Chemistry (CuAAC) Azide_Protein Azide-Labeled Protein Final_Conjugate Protein-Triazole-Reporter Azide_Protein->Final_Conjugate Alkyne_Reporter Alkyne-Reporter (e.g., Fluorophore, Biotin) Alkyne_Reporter->Final_Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Final_Conjugate catalyzes

References

Navigating the Challenges of Aqueous Applications: A Technical Guide to the Solubility of 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and handling of 8-Azido-octanoyl-OSu in aqueous buffers, a critical consideration for researchers, scientists, and professionals in drug development. Due to its chemical nature, the use of this compound in aqueous environments necessitates a nuanced approach that prioritizes the preservation of its reactive N-hydroxysuccinimide (NHS) ester group.

Executive Summary

This compound, a bifunctional crosslinker containing an azide moiety and an amine-reactive NHS ester, is not directly soluble in aqueous buffers. Its limited aqueous solubility and susceptibility to hydrolysis require a specific workflow for its effective use in bioconjugation and other labeling applications. The key to success lies in the initial dissolution in a dry, water-miscible organic solvent, followed by careful dilution into an appropriate aqueous buffer system. This guide outlines the critical factors influencing its use, provides recommended protocols, and presents data-driven advice to ensure optimal performance in experimental settings.

Core Principles: Understanding the Chemistry of this compound in Water

The primary challenge in utilizing this compound in aqueous solutions stems from the inherent properties of its NHS ester functional group. NHS esters are sensitive to moisture and will readily hydrolyze in aqueous environments, particularly at neutral to alkaline pH.[1][2][3][4] This hydrolysis reaction is a critical competing pathway to the desired aminolysis reaction with the primary amines of the target molecule.[1][2]

Once hydrolyzed, the NHS ester is rendered inactive and incapable of forming a stable amide bond with the target molecule. Therefore, experimental design must focus on minimizing the exposure time of the reagent to the aqueous buffer before it has a chance to react with the intended target.

Quantitative Data Summary

ParameterRecommended Solvent/BufferConcentration/ValueKey Considerations
Initial Dissolution Dry, water-miscible organic solvents (e.g., DMSO, DMF)Prepare concentrated stock solutions (e.g., 10-100 mM)Ensure the solvent is anhydrous to prevent premature hydrolysis.[3][5]
Working Aqueous Buffers Non-amine containing buffers at pH 7-9-Examples include PBS (pH 7.4), HEPES, Borate, and Bicarbonate buffers.[3][5]
Aqueous Working Concentration Dependent on the specific application and target molecule concentration.A related compound, NHS-Azide, is reported to be soluble up to 5mM in aqueous buffers after initial dissolution in an organic solvent.[3]The final concentration of the organic solvent in the reaction mixture should be minimized, ideally not exceeding 10%.[5]
pH of Reaction pH 7-9-Higher pH increases the rate of both aminolysis and hydrolysis. A balance must be struck to favor the reaction with the target amine.[3]
Competing Reagents Buffers containing primary amines (e.g., Tris, Glycine)AvoidThese will compete with the target molecule for reaction with the NHS ester.[5]
Storage of Stock Solutions Aliquoted and stored at -20°C or -80°C under dry conditions.-Prepare fresh stock solutions for optimal reactivity. Discard any unused reconstituted reagent.[5]

Experimental Protocols

Protocol for Preparing this compound for Aqueous Reactions

This protocol provides a generalized procedure for the preparation and use of this compound in a typical bioconjugation reaction.

Materials:

  • This compound

  • Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Target molecule in a suitable non-amine containing aqueous buffer (e.g., PBS, pH 7.4)

  • Reaction tubes

  • Pipettes

Procedure:

  • Reagent Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare a 100 mM stock solution, dissolve the appropriate mass of the reagent in the calculated volume of solvent.

  • Reaction Setup: In a separate reaction tube, prepare your target molecule at the desired concentration in the chosen aqueous reaction buffer.

  • Addition of this compound: Add the calculated volume of the this compound stock solution to the target molecule solution. It is crucial to add the reagent directly to the reaction mixture with immediate and thorough mixing. The final concentration of the organic solvent should be kept to a minimum (ideally ≤10% v/v).[5]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the specific reactants.

  • Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to consume any unreacted this compound.

  • Purification: Remove excess reagent and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or spin filtration.

Visualizing Key Processes

To further aid in the understanding of the chemical pathways and experimental workflows, the following diagrams have been generated.

G cluster_0 Desired Reaction: Aminolysis cluster_1 Competing Reaction: Hydrolysis reagent This compound product Stable Amide Bond (Conjugated Product) reagent->product Aminolysis (pH 7-9) target Target Molecule (with Primary Amine) target->product reagent_h This compound hydrolyzed Inactive Carboxylic Acid reagent_h->hydrolyzed Hydrolysis water Water (H2O) water->hydrolyzed G start Start: Equilibrate This compound to RT prep_stock Prepare Concentrated Stock in Anhydrous DMSO/DMF start->prep_stock add_reagent Add Stock Solution to Target (Final DMSO/DMF ≤10%) prep_stock->add_reagent prep_target Prepare Target Molecule in Amine-Free Buffer prep_target->add_reagent incubate Incubate Reaction (RT or on Ice) add_reagent->incubate quench Quench Reaction (Optional, e.g., Tris Buffer) incubate->quench purify Purify Conjugate quench->purify end End: Purified Conjugate purify->end

References

Storing 8-Azido-octanoyl-OSu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 8-Azido-octanoyl-OSu in their workflows, proper storage and handling are paramount to ensure its stability and reactivity. This technical guide provides a comprehensive overview of the best practices for storing this bifunctional crosslinker, drawing upon the chemical properties of its core components: an azide group and an N-hydroxysuccinimide (NHS) ester.

Core Principles of Storage and Handling

This compound is susceptible to degradation through two primary pathways: hydrolysis of the NHS ester and potential instability of the azide group under certain conditions. Therefore, meticulous attention to storage conditions is crucial for preserving its efficacy.

N-hydroxysuccinimide (NHS) Ester Stability

The NHS ester moiety is highly reactive towards primary amines, forming stable amide bonds. However, it is also prone to hydrolysis in the presence of water, which cleaves the ester and renders the compound inactive for conjugation. The rate of hydrolysis is significantly accelerated by increasing pH. To mitigate this, this compound should be stored in a dry environment.

Best practices for maintaining the integrity of the NHS ester include:

  • Low Temperature Storage: To slow down the rate of hydrolysis, it is recommended to store the compound at low temperatures, ideally at -20°C or -80°C for long-term storage.

  • Desiccation: The compound should be stored in a desiccated environment to minimize exposure to moisture. This can be achieved by storing the vial within a larger container containing a desiccant, such as silica gel.

  • Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.

  • Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction to the bulk supply, it is advisable to aliquot the compound into smaller, single-use quantities upon receipt.

Organic Azide Stability

Organic azides are generally stable but can be sensitive to heat, light, and shock, which can lead to decomposition. The stability of an organic azide is often assessed by its Carbon to Nitrogen (C/N) ratio. For this compound (C12H18N4O4), the C/N ratio is 3, which is generally considered stable for isolation and storage.[1][2]

Key considerations for the azide group include:

  • Protection from Light: The compound should be stored in a light-protected container, such as an amber vial, or in the dark to prevent light-induced degradation.

  • Avoidance of Incompatible Materials: Azides can react with certain metals, such as copper, brass, lead, and silver, to form explosive metal azides.[3] It is crucial to avoid contact with these materials.

Quantitative Storage Recommendations

While specific quantitative stability data from the manufacturer is ideal, the following table summarizes the generally recommended storage conditions based on the chemical properties of NHS esters and organic azides.

Storage ConditionRecommendationRationale
Temperature -20°C or -80°C (long-term); 2-8°C (short-term)Minimizes hydrolysis of the NHS ester and slows down potential degradation of the azide group.
Humidity Store in a desiccated environment.Prevents hydrolysis of the moisture-sensitive NHS ester.
Light Exposure Store in the dark or in a light-protected container.Protects the azide group from light-induced decomposition.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).Displaces moisture and oxygen, further preserving the integrity of the NHS ester.
Container Tightly sealed amber glass vial.Provides protection from light and moisture.
Handling of Solutions Prepare fresh in anhydrous solvent (e.g., DMSO, DMF).NHS esters have limited stability in solution. Unused portions of the solution should be discarded.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol outlines a general procedure for labeling a primary antibody with this compound to introduce an azide group for subsequent click chemistry reactions.

Materials:

  • Antibody solution (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. This facilitates the reaction between the NHS ester and primary amines on the antibody.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Storage of Labeled Antibody:

    • Store the purified azide-labeled antibody at 2-8°C for short-term storage or at -20°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes a general procedure for conjugating the azide-labeled antibody (from Protocol 1) to an alkyne-containing molecule.

Materials:

  • Azide-labeled antibody

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled antibody and a 2-5 fold molar excess of the alkyne-containing molecule in the reaction buffer.

    • Add the copper ligand to the reaction mixture at a final concentration of 1-2 mM.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted components.

Visualizing Workflows and Pathways

To further clarify the procedures and logical relationships, the following diagrams have been generated using the DOT language.

Storage_and_Handling_Workflow cluster_storage Long-term Storage cluster_handling Handling for Use storage_conditions Store at -20°C or -80°C Desiccated Environment Light-Protected Container Inert Atmosphere (optional) equilibration Equilibrate to Room Temp before opening storage_conditions->equilibration When needed for experiment dissolution Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) equilibration->dissolution use Use immediately in reaction dissolution->use receipt Receipt of This compound aliquot Aliquot into single-use amounts receipt->aliquot Upon receipt aliquot->storage_conditions Store aliquots

Caption: Workflow for the proper storage and handling of this compound.

Antibody_Labeling_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage antibody_prep Prepare Antibody (amine-free buffer, pH 8.3) mixing Mix Antibody and Reagent (10-20x molar excess) antibody_prep->mixing reagent_prep Prepare 10 mM this compound in anhydrous DMSO/DMF reagent_prep->mixing incubation Incubate 1-2h at RT (protected from light) mixing->incubation purify Purify via Desalting Column incubation->purify store Store Labeled Antibody (-20°C or 2-8°C) purify->store

Caption: Experimental workflow for antibody labeling with this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins is a fundamental technique in life sciences research and drug development, enabling the study of protein function, localization, and interactions. 8-Azido-octanoyl-OSu is an amine-reactive chemical probe that facilitates a two-step protein labeling strategy. This molecule features an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines on proteins, such as the ε-amine of lysine residues and the N-terminus, to form stable amide bonds.[1] The incorporated octanoyl chain carries a terminal azide group, a bioorthogonal handle that can be specifically modified in a second step through "click chemistry."[1][2] This highly efficient and specific reaction allows for the attachment of a wide array of reporter molecules, including fluorophores, biotin, or drug candidates, that contain a corresponding alkyne group.[1][3]

This document provides detailed protocols for the labeling of proteins with this compound and subsequent downstream modifications via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).

Principle of the Method

The protein labeling process using this compound is a two-stage process:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines on the protein surface in a slightly alkaline buffer (pH 7-9) to form a stable amide linkage. This step introduces the azide functionality onto the protein.

  • Click Chemistry: The azide-modified protein is then reacted with a molecule containing a terminal alkyne. This reaction is most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[3][4] This second step allows for the specific attachment of the desired reporter molecule.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the general procedure for conjugating this compound to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction. If necessary, dialyze the protein against the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the reagent to the protein is recommended.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable buffer (e.g., PBS).

    • Collect the protein-containing fractions.

  • Characterization (Optional):

    • The degree of labeling (DOL), the average number of azide groups per protein molecule, can be determined using mass spectrometry.

Quantitative Data Summary for Protein Labeling:

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound10 - 20 foldThe optimal ratio may vary depending on the protein and should be determined empirically.
Reaction pH7.2 - 8.5A slightly alkaline pH facilitates the reaction with primary amines.
Reaction Temperature4°C - 25°CLower temperatures can minimize protein degradation.
Incubation Time1 - 4 hoursLonger incubation times may be required at lower temperatures.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate, THPTA)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

    • (Optional) Prepare a 100 mM stock solution of a copper-chelating ligand like THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, add the azide-labeled protein to a final concentration of 1-5 mg/mL.

    • Add the alkyne-reporter molecule to a final concentration that is in 2- to 10-fold molar excess over the azide groups on the protein.

    • (Optional) Add THPTA to a final concentration of 1 mM.

    • Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM, followed by sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purification:

    • Remove the excess reagents by passing the reaction mixture through a desalting column.

  • Characterization:

    • The success of the click chemistry reaction can be confirmed by various methods, such as SDS-PAGE (observing a shift in molecular weight or fluorescence), mass spectrometry, or functional assays.

Visualizations

G cluster_labeling Step 1: Amine Labeling cluster_click Step 2: Click Chemistry (CuAAC) Protein-NH2 Protein with Primary Amines (Lysine, N-terminus) Labeled_Protein Azide-Labeled Protein Protein-NH2->Labeled_Protein Reaction with NHS ester pH 7.2-8.5 Azido-Octanoyl-OSu This compound Azido-Octanoyl-OSu->Labeled_Protein Alkyne_Reporter Alkyne-Reporter Molecule (e.g., Fluorophore, Biotin) Final_Product Labeled Protein Conjugate Labeled_Protein->Final_Product Alkyne_Reporter->Final_Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Final_Product

Caption: Experimental workflow for the two-step protein labeling process.

G cluster_pathway Signaling Pathway Analysis using Labeled Proteins Labeled_Protein Azide-Labeled Protein of Interest Cell_Incubation Incubate with Cells Labeled_Protein->Cell_Incubation Cell_Lysis Cell Lysis Cell_Incubation->Cell_Lysis Click_Chemistry Click Chemistry with Alkyne-Biotin Cell_Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Purification->Mass_Spectrometry Data_Analysis Identification of Interacting Proteins Mass_Spectrometry->Data_Analysis

Caption: Workflow for identifying protein interaction partners.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Presence of primary amines in the buffer.Dialyze the protein against an amine-free buffer (e.g., PBS).
Inactive this compound.Prepare a fresh stock solution of the reagent immediately before use.
Suboptimal pH.Ensure the reaction buffer pH is between 7.2 and 8.5.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF or DMSO below 10%.
Protein instability.Perform the labeling reaction at 4°C.
Low Click Chemistry Yield Inactive catalyst.Prepare a fresh solution of sodium ascorbate.
Presence of chelators (e.g., EDTA).Remove chelators from the protein solution by dialysis.
Inefficient alkyne reagent.Increase the molar excess of the alkyne-reporter molecule.

Conclusion

The use of this compound provides a versatile and robust method for the covalent labeling of proteins. The two-step approach, combining amine-reactive chemistry with bioorthogonal click chemistry, offers high specificity and efficiency. This methodology is a valuable tool for a wide range of applications in basic research and drug development, including the study of protein-protein interactions, cellular localization, and the development of antibody-drug conjugates.

References

Application Notes and Protocols for Antibody Modification with 8-Azido-octanoyl-OSu NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents and probes to specific sites within a biological system is a cornerstone of modern drug development and molecular biology research. Antibody-drug conjugates (ADCs) and other labeled antibody constructs leverage the high specificity of monoclonal antibodies to deliver payloads such as small molecule drugs, fluorescent dyes, or biotin tags. The modification of antibodies with bioorthogonal handles, such as azide groups, provides a versatile platform for the subsequent attachment of a wide array of molecules through highly specific and efficient click chemistry reactions.

This document provides detailed application notes and protocols for the reaction of 8-Azido-octanoyl-OSu, an N-hydroxysuccinimide (NHS) ester functionalized linker, with antibodies. The NHS ester reacts with primary amines on the antibody, such as the side chains of lysine residues, to form a stable amide bond, thereby introducing a terminal azide group. This azide-modified antibody can then be conjugated to a molecule of interest containing a compatible alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]

Principle of the Method

The antibody modification process using this compound is a two-stage process:

  • Amine Labeling: The NHS ester of the this compound linker reacts with primary amines on the antibody surface (N-terminus and lysine residues) under mild basic conditions (pH 7.2-8.5) to form a stable covalent amide bond. This step introduces the 8-azido-octanoyl moiety onto the antibody.[3][4]

  • Click Chemistry Conjugation: The azide group on the modified antibody serves as a bioorthogonal handle for reaction with an alkyne-containing molecule of interest. This can be achieved through either:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between a terminal alkyne and the azide in the presence of a copper(I) catalyst.[1][5]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) for conjugation to the azide. This method is often preferred for biological systems where copper toxicity is a concern.[6]

Data Presentation: Recommended Reaction Conditions

Optimizing the reaction conditions is crucial for achieving the desired degree of labeling (DOL) while maintaining the antibody's integrity and biological activity. The following tables summarize the key parameters for the antibody labeling and subsequent click chemistry reactions.

Table 1: this compound NHS Ester Reaction Conditions for Antibodies

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mL[7]Higher concentrations generally lead to more efficient labeling.[7]
Reaction Buffer Amine-free buffers such as PBS, Borate, or Bicarbonate buffer.Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody for the NHS ester and should be avoided.[4]
pH 7.2 - 8.5[3]Optimal pH for the reaction of NHS esters with primary amines. At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester increases.
Molar Excess of this compound 5 - 20 foldThis is a critical parameter to optimize for the desired DOL. The optimal ratio is empirical and depends on the antibody and its concentration.[2]
Reaction Temperature Room Temperature (20-25°C) or 4°CThe reaction is typically faster at room temperature. For labile antibodies, the reaction can be performed at 4°C for a longer duration.
Reaction Time 30 - 120 minutesThe reaction is generally complete within this timeframe at room temperature.
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester is moisture-sensitive and should be dissolved immediately before use in a dry organic solvent.[4]

Table 2: Click Chemistry Reaction Conditions for Azide-Modified Antibodies

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Alkyne Reagent Terminal AlkyneCyclooctyne (e.g., DBCO, BCN)
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[1][5]None
Ligand (for CuAAC) Copper-stabilizing ligand (e.g., THPTA, TBTA) to improve efficiency and reduce copper-mediated damage.[1][5]N/A
Molar Excess of Alkyne Reagent 2 - 10 fold over azide2 - 10 fold over azide
Reaction Buffer PBS, pH 7.4 or other compatible buffers.PBS, pH 7.4 or other compatible buffers.
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 30 - 60 minutes[1]1 - 4 hours
Solvent for Alkyne Reagent DMSO or DMFDMSO or DMF

Experimental Protocols

Part 1: Antibody Preparation

For successful conjugation, it is essential to prepare the antibody correctly.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like sodium azide, it must be exchanged into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-7.4.[4] This can be achieved using methods like dialysis, desalting columns, or spin filtration.

  • Concentration Adjustment: Adjust the antibody concentration to a range of 1-10 mg/mL in the amine-free buffer.[7] The concentration can be determined by measuring the absorbance at 280 nm (A280).

Part 2: Antibody Labeling with this compound NHS Ester

This protocol describes a general procedure for labeling an antibody with the this compound NHS ester.

Materials:

  • Prepared antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., desalting column, spin filter)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.[4]

  • Adjust pH of Antibody Solution: Add the reaction buffer to the antibody solution to raise the pH to between 8.3 and 8.5. This deprotonates the primary amines on the antibody, making them more reactive towards the NHS ester.

  • Calculate Molar Excess: Determine the desired molar excess of the this compound NHS ester. For initial experiments, a 10 to 20-fold molar excess is recommended.[2]

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

Part 3: Conjugation of Azide-Modified Antibody via Click Chemistry

This section provides protocols for both CuAAC and SPAAC reactions.

Materials:

  • Azide-modified antibody in a copper-compatible buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Copper ligand (e.g., THPTA, 100 mM in water)

  • Reducing agent (e.g., Sodium Ascorbate, 500 mM in water, freshly prepared)

  • Purification tools

Procedure:

  • Prepare Reagents: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, ligand, and sodium ascorbate.

  • Initiate Reaction: In a microcentrifuge tube, combine the azide-modified antibody and the alkyne-containing molecule (typically a 2-5 fold molar excess over the antibody).

  • Add Catalyst: In a separate tube, premix the CuSO₄ and the ligand. Add this complex to the antibody-alkyne mixture.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the antibody conjugate to remove excess reagents using a desalting column, dialysis, or size-exclusion chromatography.

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • Cyclooctyne-containing molecule of interest (e.g., DBCO-functionalized)

  • Purification tools

Procedure:

  • Prepare Reagents: Dissolve the cyclooctyne-containing molecule in a suitable solvent like DMSO.

  • Initiate Reaction: Add the cyclooctyne-containing molecule (typically a 2-5 fold molar excess) to the azide-modified antibody solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature. The reaction can also be performed overnight at 4°C.

  • Purification: Purify the antibody conjugate to remove the unreacted cyclooctyne reagent using a desalting column, dialysis, or size-exclusion chromatography.[6]

Part 4: Characterization of the Azide-Modified Antibody

It is important to characterize the azide-modified antibody to determine the degree of labeling and to ensure the integrity of the antibody has been maintained.

  • Degree of Labeling (DOL): The number of azide groups per antibody can be determined using mass spectrometry. By comparing the mass of the modified antibody to the unmodified antibody, the average number of attached linkers can be calculated.[8][9]

  • Purity and Integrity: SDS-PAGE can be used to assess the purity of the conjugated antibody and to check for any aggregation or fragmentation that may have occurred during the labeling process.

  • Functionality: The biological activity of the conjugated antibody should be assessed using a relevant functional assay, such as an ELISA or a cell-based binding assay, to ensure that the modification has not compromised its antigen-binding affinity.

Mandatory Visualizations

experimental_workflow cluster_prep Part 1: Antibody Preparation cluster_labeling Part 2: Antibody Labeling cluster_conjugation Part 3: Click Chemistry Conjugation cluster_characterization Part 4: Characterization start Start with Antibody Solution buffer_exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS) start->buffer_exchange concentration_adjust Adjust Concentration (1-10 mg/mL) buffer_exchange->concentration_adjust add_linker Add this compound (5-20x molar excess) concentration_adjust->add_linker incubate_labeling Incubate (1-2h, RT) add_linker->incubate_labeling quench Quench (Optional) incubate_labeling->quench purify_azide_ab Purify Azide-Modified Antibody quench->purify_azide_ab add_alkyne Add Alkyne-Payload (2-10x molar excess) purify_azide_ab->add_alkyne add_catalyst Add Catalyst (CuAAC) or Incubate (SPAAC) add_alkyne->add_catalyst purify_conjugate Purify Final Antibody Conjugate add_catalyst->purify_conjugate characterize Characterize Conjugate (DOL, Purity, Functionality) purify_conjugate->characterize

Caption: Experimental workflow for antibody modification.

reaction_pathway cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry antibody Antibody with Primary Amines (-NH2) azide_antibody Azide-Modified Antibody antibody->azide_antibody pH 7.2-8.5 linker This compound linker->azide_antibody final_conjugate Antibody-Payload Conjugate azide_antibody->final_conjugate CuAAC or SPAAC alkyne_payload Alkyne-Containing Payload alkyne_payload->final_conjugate

Caption: Two-step antibody conjugation pathway.

References

Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for bioconjugation.[1][2][3] This method facilitates the covalent ligation of an azide-modified molecule to an alkyne-modified molecule, forming a stable triazole linkage.[4][5] Its bio-orthogonality ensures that the reactive groups do not interfere with native biological functionalities, making it an invaluable tool for labeling proteins with a wide array of probes, including fluorophores, biotin, and drug molecules.[6][7]

These application notes provide a comprehensive guide, including a detailed experimental protocol, for performing CuAAC reactions on proteins that have been previously labeled with either an azide or an alkyne functional group.

Experimental Workflow

The overall workflow for a CuAAC reaction on a labeled protein involves the preparation of reagents, the conjugation reaction itself, and subsequent purification of the labeled protein.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis Protein_Prep Azide/Alkyne Labeled Protein Solution Combine Combine Protein, Probe, CuSO4, Ligand Protein_Prep->Combine Label_Prep Alkyne/Azide Probe Stock Solution Label_Prep->Combine Cu_Prep CuSO4 Stock Solution Cu_Prep->Combine Ligand_Prep Ligand Stock (e.g., THPTA) Ligand_Prep->Combine Reducer_Prep Reducing Agent Stock (e.g., Sodium Ascorbate) Initiate Add Reducing Agent to Initiate Reaction Combine->Initiate Incubate Incubate at Room Temp (e.g., 1-2 hours) Initiate->Incubate Purify Purify Labeled Protein (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze

A high-level overview of the CuAAC experimental workflow.

Quantitative Data on CuAAC Reaction Efficiency

The choice of ligand and other reaction parameters can significantly impact the efficiency and yield of the CuAAC reaction. The following table summarizes quantitative data from comparative studies of different ligands and reaction conditions.

LigandCopper Source/ConcentrationSubstratesReaction TimeYield/ConversionReference
TBTA 1 mM CuSO₄Azide-labeled cathepsins and alkyne-TAMRA tag in cell lysate1 hour~50% labeling intensity relative to THPTA/BTTAA[8]
THPTA 1 mM CuSO₄Azide-labeled cathepsins and alkyne-TAMRA tag in cell lysate1 hourHigh labeling intensity[8]
BTTAA 50 µM Cu(I)Propargyl alcohol and 3-azido-7-hydroxycoumarin30 minutes>45%[9]
THPTA 50 µM Cu(I)Propargyl alcohol and 3-azido-7-hydroxycoumarin30 minutes<15%[9]
TBTA 50 µM Cu(I)Propargyl alcohol and 3-azido-7-hydroxycoumarin30 minutes<15%[9]
BTTES 5 mM CuSO₄Azide- and alkyne-modified peptides in A549 cells15 minutesNear-quantitative conversion[10]
None 10 µM CuSO₄Picolyl azide and 7-ethynyl coumarin30 minutes38%[11]
THPTA 10 µM CuSO₄Benzyl azide and 7-ethynyl coumarin30 minutesUndetectable[11]
None Copper wireAzide- and alkyne-functionalized peptides in DMF5 hours100% conversion[3]
CuSO₄/NaAsc Not specifiedAzide- and alkyne-functionalized peptides at room temp1 hourQuantitative conjugation[3]

Table showing a comparison of different ligands and conditions on the outcome of the CuAAC reaction. Yields and efficiencies are highly dependent on the specific protein and labeling reagents used.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the CuAAC reaction to conjugate a small molecule alkyne to an azide-labeled protein. The roles can be reversed if the protein is alkyne-labeled and the small molecule has an azide handle.

Materials and Reagents
  • Azide-labeled protein in a compatible buffer (e.g., PBS, Tris, HEPES at pH 7-8, free of EDTA and DTT)

  • Alkyne-containing probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reducing agent: Sodium Ascorbate (NaAsc) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed buffers and water (to minimize oxidation)

  • Solvent for dissolving the alkyne probe (e.g., DMSO, DMF)

  • Purification system (e.g., size exclusion chromatography column, dialysis tubing)

Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the reducing agent, to ensure optimal reaction efficiency.

  • Azide-Labeled Protein: Prepare a solution of the azide-labeled protein at a concentration of 1-10 mg/mL in a suitable reaction buffer.

  • Alkyne Probe (10 mM): Dissolve the alkyne-containing probe in an appropriate solvent like DMSO to make a 10 mM stock solution.

  • Copper(II) Sulfate (50 mM): Dissolve CuSO₄ in degassed, deionized water to a final concentration of 50 mM.

  • THPTA Ligand (50 mM): Dissolve THPTA in degassed, deionized water to a final concentration of 50 mM.

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in degassed, deionized water to a final concentration of 100 mM. This solution should be prepared fresh immediately before use.

Step-by-Step Reaction Procedure

The following procedure is for a final reaction volume of 200 µL with a final protein concentration of 1 mg/mL. Volumes should be scaled accordingly for different reaction sizes.

  • Prepare the Premix: In a microcentrifuge tube, prepare a premix of the copper catalyst and ligand. This step is critical for stabilizing the Cu(I) ion and preventing protein damage.[4]

    • Add 4 µL of 50 mM CuSO₄ solution.

    • Add 20 µL of 50 mM THPTA solution (maintains a 5:1 ligand to copper ratio).

    • Vortex briefly to mix.

  • Combine Reagents: In a separate microcentrifuge tube, combine the protein and the alkyne probe.

    • Add the required volume of your azide-labeled protein solution (e.g., 100 µL of a 2 mg/mL stock to get 1 mg/mL final).

    • Add buffer to bring the volume up to 170 µL.

    • Add 6 µL of the 10 mM alkyne probe stock solution (for a final concentration of 300 µM, a 10-30 fold molar excess over the protein).

    • Gently mix by pipetting.

  • Add the Catalyst: Add the 24 µL of the Copper/THPTA premix to the protein/alkyne mixture.

    • Gently mix the solution.

  • Initiate the Reaction: To start the cycloaddition, add the freshly prepared reducing agent.

    • Add 6 µL of the 100 mM sodium ascorbate solution (for a final concentration of 3 mM).

    • Gently mix the final reaction solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time can vary and may need to be determined empirically.[3] For sensitive proteins, the reaction can be performed at 4°C, though this may require a longer incubation time.

    • Protect the reaction from light if a fluorescent probe is being used.

Purification of the Labeled Protein

After the reaction is complete, it is essential to remove excess reagents (copper, ligand, unreacted probe) from the labeled protein.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from smaller molecule reactants. Use a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer.

  • Dialysis: Dialyze the reaction mixture against a large volume of storage buffer over an extended period with several buffer changes. This method is effective but generally slower than SEC.

  • Precipitation: For some proteins, precipitation (e.g., with acetone or methanol/chloroform) can be used to isolate the protein, followed by washing steps to remove contaminants.[12]

Analysis and Characterization

The success of the labeling reaction can be confirmed using various analytical techniques:

  • SDS-PAGE: If the label is a fluorophore, the labeled protein can be visualized directly by in-gel fluorescence. A shift in molecular weight might also be observable depending on the size of the attached probe.

  • Mass Spectrometry: ESI-MS or MALDI-TOF MS can be used to confirm the covalent modification of the protein by observing the expected mass shift.

  • UV-Vis Spectroscopy: If the attached probe has a distinct absorbance spectrum, this can be used to quantify the degree of labeling.

Troubleshooting and Optimization
  • Low Labeling Efficiency:

    • Inactive Reducing Agent: Ensure the sodium ascorbate solution is freshly prepared.

    • Oxygen Contamination: Use degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

    • Inaccessible Labeling Site: The azide or alkyne on the protein may be sterically hindered. Consider adding a mild denaturant (e.g., 5-10% DMSO) to the reaction mixture.

    • Insufficient Reagents: Optimize the molar excess of the alkyne/azide probe.

  • Protein Precipitation or Degradation:

    • Copper Toxicity: The Cu(I) catalyst can cause oxidative damage.[14] Ensure a sufficient excess of the chelating ligand (e.g., 5:1 ligand to copper ratio) is used.

    • Ascorbate Byproducts: Aminoguanidine can be added to the reaction to scavenge harmful byproducts of ascorbate oxidation.[2]

    • Reaction Conditions: Lower the reaction temperature to 4°C or reduce the incubation time.

References

Application Notes and Protocols for Cell Surface Protein Labeling using 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the cell surface proteome, or "surfaceome," is pivotal for understanding intercellular communication, signal transduction, and for the identification of novel biomarkers and therapeutic targets. 8-Azido-octanoyl-OSu is a versatile chemical probe designed for the covalent labeling of cell surface proteins. This reagent features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) of extracellular protein domains, and a terminal azide group that can be utilized for subsequent bioorthogonal reactions, such as copper-free click chemistry. This two-step labeling strategy allows for the robust attachment of various reporter molecules, such as fluorophores or biotin, for downstream analysis.

These application notes provide a comprehensive guide to using this compound for cell surface protein labeling, including detailed experimental protocols, data presentation, and visualizations of the underlying chemical and biological processes.

Principle of the Method

The labeling strategy involves two key steps:

  • Amine-Reactive Labeling: The NHS ester of this compound reacts with primary amines on cell surface proteins in a physiological to slightly alkaline pH range, forming a stable amide bond. This step introduces an azide moiety onto the proteins.

  • Bioorthogonal Click Chemistry: The azide-labeled proteins can then be detected by a copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This involves the addition of a cyclooctyne-containing probe (e.g., DBCO-fluorophore or DBCO-biotin), which selectively and covalently links to the azide group.[1][2] This method is highly biocompatible and suitable for use in living cells as it does not require a cytotoxic copper catalyst.[2][3][4]

Data Presentation

The following tables summarize key quantitative parameters for the successful application of this compound and subsequent click chemistry. These values are starting points and should be optimized for specific cell types and experimental conditions.

Table 1: Recommended Reagent Concentrations and Incubation Parameters

ParameterThis compound LabelingCopper-Free Click Reaction (DBCO-Fluorophore)
Cell Density 1 x 10⁶ to 1 x 10⁷ cells/mL1 x 10⁶ to 1 x 10⁷ cells/mL
Reagent Concentration 0.1 - 1 mM5 - 30 µM[5]
Incubation Time 15 - 30 minutes30 - 60 minutes[5]
Incubation Temperature Room Temperature or 4°CRoom Temperature or 37°C[6]
Reaction Buffer PBS or HBSS, pH 7.2 - 8.0PBS or Cell Culture Medium[5][6]

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH of labeling buffer.Ensure the labeling buffer pH is between 7.2 and 8.0.
Low concentration of this compound.Increase the concentration of the labeling reagent.
Short incubation time.Increase the incubation time.
High Cell Death High concentration of this compound.Decrease the concentration of the labeling reagent.
Prolonged incubation at room temperature.Perform the labeling step at 4°C.
High Background Signal Inefficient removal of excess DBCO-fluorophore.Increase the number of wash steps after the click reaction.
Non-specific binding of the fluorophore.Include a blocking step with a protein-containing buffer (e.g., PBS with 1% BSA).

Experimental Protocols

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hank's Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • DBCO-conjugated fluorophore (e.g., DBCO-AF488)

  • Cells in suspension

  • Microcentrifuge tubes

  • Flow cytometer or fluorescence microscope

Protocol 1: Cell Surface Protein Labeling with this compound

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS to remove any residual media. Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This stock solution can be stored at -20°C for several months.

  • Labeling Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 0.1 - 1 mM. The optimal concentration should be determined empirically for each cell type.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature with gentle mixing. For sensitive cell lines, the incubation can be performed at 4°C to minimize internalization of the labeled proteins.

  • Quenching and Washing: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM. Incubate for 5 minutes. Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted labeling reagent.

Protocol 2: Copper-Free Click Chemistry for Detection of Azide-Labeled Proteins

  • Reagent Preparation: Prepare a 1-5 mM stock solution of the DBCO-conjugated fluorophore in DMSO.

  • Click Reaction: Resuspend the azide-labeled cells from Protocol 1 in PBS or cell culture medium. Add the DBCO-fluorophore stock solution to a final concentration of 5-30 µM.[5]

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[5][6]

  • Washing: Wash the cells three times with PBS containing 1% BSA to remove the excess DBCO-fluorophore.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

G cluster_labeling Step 1: Amine-Reactive Labeling cluster_click Step 2: Copper-Free Click Chemistry Cell Live Cells in Suspension Add_Reagent Add this compound (0.1-1 mM) Cell->Add_Reagent Incubate_Label Incubate 15-30 min (RT or 4°C) Add_Reagent->Incubate_Label Wash_Label Quench and Wash (3x) Incubate_Label->Wash_Label Azide_Cells Azide-Labeled Cells Wash_Label->Azide_Cells Add_DBCO Add DBCO-Fluorophore (5-30 µM) Azide_Cells->Add_DBCO Incubate_Click Incubate 30-60 min (RT or 37°C) Add_DBCO->Incubate_Click Wash_Click Wash (3x) Incubate_Click->Wash_Click Labeled_Cells Fluorescently Labeled Cells Wash_Click->Labeled_Cells Analysis Downstream Analysis (Flow Cytometry, Microscopy) Labeled_Cells->Analysis

Caption: Experimental workflow for cell surface protein labeling.

G cluster_reaction Chemical Principle Protein Cell Surface Protein (-NH2) Azide_Protein Azide-Labeled Protein (-NH-CO-(CH2)7-N3) Protein->Azide_Protein NHS Ester Reaction Reagent This compound Reagent->Azide_Protein Labeled_Protein Fluorescently Labeled Protein Azide_Protein->Labeled_Protein SPAAC Click Chemistry DBCO DBCO-Fluorophore DBCO->Labeled_Protein

Caption: Chemical reactions for protein labeling.

G cluster_pathway Generic Cell Surface Receptor Signaling Ligand Extracellular Ligand Receptor Cell Surface Receptor Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Activation Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Adaptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A typical cell signaling pathway.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 8-Azido-octanoyl-OSu Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical labeling of peptides combined with mass spectrometry has become a powerful strategy for quantitative proteomics, enabling the enrichment and identification of specific subsets of peptides from complex biological samples. This application note provides a detailed protocol for the use of 8-Azido-octanoyl-OSu, an N-hydroxysuccinimide (NHS) ester functionalized with an azide group, for the covalent labeling of peptides. The azide moiety serves as a bioorthogonal handle for subsequent enrichment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This workflow is particularly useful for activity-based protein profiling (ABPP) and other targeted proteomics applications where selective enrichment of labeled peptides is required prior to LC-MS/MS analysis. The 8-carbon spacer arm of the reagent aids in the accessibility of the azide group for the click reaction, minimizing steric hindrance.

Signaling Pathways and Experimental Workflow

The overall experimental workflow involves the labeling of peptides with this compound, followed by a click chemistry reaction to attach a biotin tag. The biotinylated peptides are then enriched using streptavidin-coated beads, and finally, the enriched peptides are eluted and analyzed by mass spectrometry.

experimental_workflow cluster_labeling Peptide Labeling cluster_click_chemistry Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis peptide Peptide Sample (Lys, N-terminus) labeled_peptide Azide-Labeled Peptide peptide->labeled_peptide NHS Ester Reaction (pH 7.5-8.5) reagent This compound reagent->labeled_peptide clicked_peptide Biotinylated Peptide labeled_peptide->clicked_peptide CuAAC Reaction (CuSO4, Reductant) alkyne_biotin Alkyne-Biotin alkyne_biotin->clicked_peptide bound_peptide Bound Peptide-Bead Complex clicked_peptide->bound_peptide Affinity Capture unlabeled_peptides Unlabeled Peptides streptavidin_beads Streptavidin Beads streptavidin_beads->bound_peptide wash Elution bound_peptide->wash Wash Steps enriched_peptides Enriched Peptides wash->enriched_peptides ms_analysis LC-MS/MS Analysis enriched_peptides->ms_analysis

Caption: Experimental workflow for this compound labeled peptide analysis.

Experimental Protocols

Materials and Reagents
  • This compound (N-hydroxysuccinimide ester)

  • Peptide sample (e.g., tryptic digest of a protein lysate)

  • Ammonium Bicarbonate (NH4HCO3) buffer, 100 mM, pH 8.0

  • Hydroxylamine, 500 mM

  • Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne)

  • Copper(II) Sulfate (CuSO4), 50 mM

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM, or Sodium Ascorbate, 50 mM

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.0

  • Wash Buffer 3: 20% Acetonitrile in PBS

  • Elution Buffer: 50% Acetonitrile, 0.1% Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • Mass spectrometer compatible solvents (e.g., Acetonitrile, Formic Acid)

Protocol 1: Peptide Labeling with this compound
  • Sample Preparation: Start with a purified peptide sample, for example, from a tryptic digest of a protein lysate. Ensure the buffer is amine-free (e.g., PBS or 100 mM NH4HCO3). The pH should be adjusted to 7.5-8.5 for optimal NHS ester reactivity with primary amines.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at a concentration of 100 mM.

  • Labeling Reaction: Add the this compound stock solution to the peptide sample. A 10-20 fold molar excess of the labeling reagent over the total peptide concentration is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 20 mM to react with any excess NHS ester. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove the excess labeling reagent and quenching agent by solid-phase extraction (SPE) using a C18 desalting spin column according to the manufacturer's protocol. Elute the labeled peptides and dry them in a vacuum centrifuge.

Protocol 2: Click Chemistry Reaction for Biotinylation
  • Re-dissolve Labeled Peptides: Re-dissolve the dried azide-labeled peptides in a suitable buffer such as 100 mM NH4HCO3, pH 8.0.

  • Prepare Click Chemistry Reagents:

    • Alkyne-Biotin: Prepare a 10 mM stock solution in DMSO.

    • CuSO4: Prepare a 50 mM stock solution in water.

    • TCEP or Sodium Ascorbate: Prepare a fresh 50 mM stock solution in water.

    • TBTA: Prepare a 10 mM stock solution in DMSO.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-labeled peptide solution.

    • Alkyne-Biotin (to a final concentration of 1 mM).

    • TBTA (to a final concentration of 1 mM).

    • TCEP or Sodium Ascorbate (to a final concentration of 1 mM).

    • CuSO4 (to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Sample Cleanup: Desalt the sample using a C18 spin column to remove click chemistry reagents. Dry the biotinylated peptides in a vacuum centrifuge.

Protocol 3: Enrichment of Biotinylated Peptides
  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads in binding buffer (e.g., PBS). Wash the beads three times with the binding buffer according to the manufacturer's instructions.

  • Binding: Resuspend the dried biotinylated peptides in the binding buffer and add them to the prepared streptavidin beads. Incubate for 1 hour at room temperature with gentle rotation to allow for efficient binding.

  • Washing: After incubation, place the tube on a magnetic rack to capture the beads. Carefully remove the supernatant containing unlabeled peptides. Wash the beads sequentially with the following buffers to remove non-specifically bound peptides:

    • Wash Buffer 1 (1% SDS in PBS) - 2 washes.

    • Wash Buffer 2 (8 M Urea in 100 mM Tris-HCl, pH 8.0) - 2 washes.

    • Wash Buffer 3 (20% Acetonitrile in PBS) - 2 washes.

    • PBS - 2 washes.

  • Elution: Elute the bound peptides from the streptavidin beads by adding the Elution Buffer (50% Acetonitrile, 0.1% TFA). Incubate for 10 minutes at room temperature with vortexing. Place the tube on the magnetic rack and collect the supernatant containing the enriched peptides. Repeat the elution step once and combine the eluates.

  • Final Sample Preparation: Dry the eluted peptides in a vacuum centrifuge. Resuspend the enriched peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Presentation

The following tables provide an example of how to structure quantitative data from a mass spectrometry experiment using this compound labeling.

Table 1: Identification and Quantification of Enriched Peptides

Peptide SequenceProtein NameGene NamePrecursor m/zChargeFold Change (Treatment vs. Control)p-value
TLYK(label)VGGKProtein Kinase APRKACA645.3725.20.001
FESNFNTQATNR(label)14-3-3 protein betaYWHAB823.4123.80.005
IWHHTFYNELR(label)VKCarbonic anhydrase 2CA2987.522-2.10.012
.....................

Table 2: Summary of Labeled Sites

Protein AccessionLabeled ResiduePeptide Sequence with Labeled SiteNumber of Unique Peptides Identified
P00517K189TLYK(label) VGGK3
P31946K50FESNFNTQATNR(label) 5
P00918K170IWHHTFYNELR(label) VK2
............

Logical Relationships in the Workflow

The success of this protocol relies on a series of dependent chemical reactions and purification steps.

logical_relationships cluster_workflow Workflow Logic labeling Successful Labeling (Azide Incorporation) click Efficient Click Reaction (Biotin Conjugation) labeling->click is prerequisite for enrichment Specific Enrichment (Low Background) click->enrichment enables ms_detection Sensitive MS Detection (High Signal-to-Noise) enrichment->ms_detection is critical for quantification Accurate Quantification ms_detection->quantification allows for

Caption: Logical dependencies in the chemical proteomics workflow.

Application Notes and Protocols for the Purification of Proteins Labeled with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of proteins following covalent labeling with 8-Azido-octanoyl-OSu. This reagent is an amine-reactive N-hydroxysuccinimidyl (NHS) ester that introduces a terminal azide group onto proteins, primarily at lysine residues and the N-terminus. This bioorthogonal handle enables a two-step labeling strategy using click chemistry for subsequent protein detection, enrichment, and functional characterization.

The overall workflow involves three key stages:

  • Labeling: Covalent attachment of the 8-azido-octanoyl moiety to the protein of interest.

  • Purification Step 1: Removal of excess, unreacted this compound.

  • Click Chemistry & Affinity Purification: Conjugation of a reporter molecule (e.g., alkyne-biotin) to the azide-labeled protein, followed by affinity-based purification of the successfully labeled protein population.

This methodology is a cornerstone for various applications, including proteomics, drug target identification, and the study of protein-protein interactions.[1][2][3]

Data Presentation

The efficiency of each step is critical for obtaining a pure sample of labeled protein. The following tables summarize key quantitative parameters that should be optimized for successful protein labeling and purification.

Table 1: Typical Parameters for Protein Labeling with this compound

ParameterRecommended RangeNotes
Protein Concentration1-5 mg/mLHigher concentrations can improve labeling efficiency but may also increase aggregation.
Molar Excess of Azido-NHS Ester10-40 foldThe optimal ratio is protein-dependent and should be determined empirically.[4]
Reaction BufferAmine-free buffer (e.g., PBS), pH 7.2-8.0Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.[4]
Incubation Time30-60 minutesLonger incubation times can lead to hydrolysis of the NHS ester.[4]
Incubation TemperatureRoom Temperature (20-25°C)Reactions can be performed at 4°C with longer incubation times to minimize protein degradation.

Table 2: Comparison of Methods for Removal of Excess Azido-NHS Ester

MethodPrincipleTypical Protein RecoveryTime RequiredRecommended Use Case
Desalting Column (Spin)Size Exclusion Chromatography>90%< 15 minutesRapid removal from small sample volumes (< 2.5 mL).
DialysisDiffusion across a semi-permeable membrane>85%4 hours - OvernightThorough removal from larger sample volumes (0.1 mL to 70 mL).

Table 3: Quantitative Parameters for Click Chemistry-Mediated Biotinylation and Enrichment

ParameterRecommended Value/RangeNotes
Molar Excess of Alkyne-Biotin2-10 fold (over protein)Sufficient excess ensures complete reaction with available azide groups.
Copper(I) Catalyst (for CuAAC)1 mM CuSO₄ / 5 mM Sodium AscorbateA copper ligand like THPTA is recommended to improve efficiency and protect the protein.[5]
Enrichment ResinStreptavidin or NeutrAvidin Agarose/Magnetic BeadsHigh binding capacity and low non-specific binding are crucial.[1][6]
Elution MethodBiotin competition, on-bead digestion, or cleavable linkersThe choice depends on the downstream application.[7][8]

Experimental Protocols & Workflows

The following section details the protocols for labeling, purification, and enrichment of proteins using this compound.

Experimental Workflow Overview

The entire process, from initial labeling to the isolation of the target protein, follows a logical sequence. This workflow is designed to maximize the yield and purity of the final azide-labeled protein conjugate.

G cluster_0 Protein Labeling cluster_1 Purification 1: Reagent Removal cluster_2 Click Chemistry & Enrichment start Protein of Interest (in amine-free buffer) reaction1 Incubate at RT (30-60 min) start->reaction1 reagent This compound (in DMSO) reagent->reaction1 desalting Desalting Column or Dialysis reaction1->desalting Remove excess NHS ester labeled_protein Azide-Labeled Protein desalting->labeled_protein reaction2 Click Reaction (CuAAC) labeled_protein->reaction2 Add click reagents click_reagents Alkyne-Biotin + Cu(I) Catalyst click_reagents->reaction2 biotinylated_protein Biotinylated Protein (in crude mixture) reaction2->biotinylated_protein enrichment Affinity Purification (Bind, Wash, Elute) biotinylated_protein->enrichment affinity_matrix Streptavidin Beads affinity_matrix->enrichment final_product Purified Labeled Protein enrichment->final_product

Overall workflow for protein labeling and purification.
Protocol 1: Protein Labeling with this compound

This protocol describes the covalent attachment of the azide moiety to the target protein.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.2-8.0.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Microcentrifuge tubes.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL. Ensure the buffer is free from primary amines.[4]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. NHS esters are moisture-sensitive.[4]

  • Labeling Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold). b. Add the calculated volume of the azido-NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification: Immediately proceed to Protocol 2 to remove the unreacted azido-NHS ester.

Protocol 2: Removal of Excess this compound

This step is crucial to prevent the unreacted NHS ester from interfering with downstream applications.

Method A: Desalting Spin Column

Materials:

  • Desalting spin column with an appropriate molecular weight cutoff (e.g., 7K MWCO for antibodies).[4]

  • Collection tubes.

  • Buffer for exchange (e.g., PBS).

Procedure:

  • Column Equilibration: Equilibrate the desalting column with the desired final buffer according to the manufacturer's instructions. This typically involves centrifugation to remove the storage buffer and adding the exchange buffer.

  • Sample Loading: Load the labeling reaction mixture from Protocol 1 onto the center of the resin bed.

  • Purification: Centrifuge the column as per the manufacturer's protocol to collect the purified, azide-labeled protein. The smaller, unreacted labeling reagent will be retained in the column resin.[4]

Method B: Dialysis

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (e.g., 10-30 kDa).

  • Large volume of dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

Procedure:

  • Sample Loading: Load the labeling reaction mixture into the dialysis cassette.

  • Dialysis: Place the cassette in a beaker with a large volume of cold dialysis buffer (at least 1000x the sample volume) and stir gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 4-24 hours to ensure complete removal of the small molecule impurities.

Signaling Pathway Analogy: The Logic of Two-Step Labeling

The two-step labeling and purification process can be conceptualized as a highly specific signaling cascade. The initial labeling "primes" the protein, which is then recognized by a secondary system for capture and isolation.

G P Protein PL Azide-Labeled Protein P->PL Labeling (Amine Reaction) L This compound L->PL PLR Biotinylated Protein PL->PLR Click Reaction (CuAAC/SPAAC) R Alkyne-Biotin Reporter R->PLR C Captured Complex PLR->C Affinity Capture S Streptavidin Matrix S->C

Logical flow of the two-step protein modification and capture process.
Protocol 3: Biotinylation and Affinity Purification of Azide-Labeled Protein

This protocol uses the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to attach a biotin tag for subsequent purification.

Materials:

  • Purified azide-labeled protein from Protocol 2.

  • Alkyne-Biotin conjugate (e.g., Biotin-PEG4-Alkyne).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh ).

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).

  • Streptavidin or NeutrAvidin-conjugated agarose or magnetic beads.

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., Wash Buffer containing 2-8 mM Biotin, or on-bead digestion buffer).

Procedure:

  • Click Reaction Setup: a. In a microcentrifuge tube, combine the azide-labeled protein, alkyne-biotin (2-5 fold molar excess), and the copper ligand (final concentration ~1 mM).[3] b. In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM). The solution should turn a faint yellow, indicating the reduction of Cu(II) to the catalytic Cu(I) species.[3] c. Add the copper/ascorbate mixture to the protein solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Enrichment Preparation: While the click reaction is proceeding, wash the streptavidin beads with Wash Buffer to remove any preservatives and equilibrate them.

  • Affinity Capture: a. Add the washed streptavidin beads to the click reaction mixture. b. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow the biotinylated proteins to bind to the beads.

  • Washing: a. Pellet the beads (by centrifugation or using a magnetic stand). b. Discard the supernatant, which contains unlabeled proteins and excess reagents. c. Wash the beads extensively (at least 3-4 times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution: a. Elute the bound proteins by incubating the beads with Elution Buffer (competitive elution with free biotin). b. Alternatively, for applications like mass spectrometry, perform on-bead digestion of the captured proteins.[6][8]

  • Analysis: The purified, labeled protein is now ready for downstream analysis such as SDS-PAGE, Western blot, or mass spectrometry.

References

Application Notes and Protocols for Protein Labeling with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with chemical probes is a fundamental technique in biochemical research and drug development. N-Hydroxysuccinimide (NHS) esters are widely used reagents for the facile and efficient labeling of primary amines, such as the N-terminus and the side chain of lysine residues, on a protein of interest. This application note provides a detailed protocol for the use of 8-Azido-octanoyl-OSu, an amine-reactive crosslinker that introduces a terminal azide group onto a protein. This bioorthogonal handle can then be utilized for subsequent downstream applications, most notably for copper-catalyzed or strain-promoted "click chemistry" reactions. This allows for a versatile, two-step labeling strategy to conjugate a wide array of reporter molecules, such as fluorophores or biotin, to the target protein.

The degree of labeling is a critical parameter that can influence the outcome of subsequent experiments. Insufficient labeling may result in a low signal, while excessive labeling can lead to protein aggregation, loss of function, or other undesirable effects. Therefore, careful calculation of the molar excess of the labeling reagent is paramount. This document will guide the user through the calculation of the appropriate molar excess of this compound and provide a step-by-step protocol for protein labeling.

Calculating the Molar Excess of this compound

The molar excess is the ratio of the moles of the labeling reagent to the moles of the protein. The optimal molar excess is empirical and depends on several factors, including the concentration of the protein, the number of accessible primary amines on the protein, and the desired degree of labeling.

Formula for Calculating the Mass of this compound:

Mass (mg) = (Molar Excess) x (Mass of Protein (mg)) x (MW of this compound ( g/mol )) / (MW of Protein ( g/mol ))

Molecular Weight of this compound: 282.30 g/mol [1][2]

Recommended Molar Excess Ratios

The following table provides general recommendations for starting molar excess ratios based on the protein concentration. These ratios should be optimized for each specific protein and application.

Protein ConcentrationRecommended Molar Excess (Reagent:Protein)Notes
> 5 mg/mL5 - 10 foldHigher protein concentrations generally lead to more efficient labeling.
1 - 5 mg/mL10 - 20 foldA common concentration range for many protein labeling experiments.
< 1 mg/mL20 - 50 foldA higher excess is required to compensate for the lower reaction kinetics at dilute concentrations.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials
  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for removal of excess reagent

Procedure
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Shortly before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A 10 mg/mL stock solution is a common starting point.

  • Calculation of Reagent Volume:

    • Using the formula provided above and the recommended molar excess from the table, calculate the required mass of this compound.

    • Determine the volume of the stock solution needed to obtain this mass.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Remove the unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis against a suitable buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • The degree of labeling (the number of azide groups per protein) can be determined using various methods, including mass spectrometry.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) Calculate Calculate Required Volume of Reagent Reagent_Prep Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) Mix Add Reagent to Protein Solution Calculate->Mix Incubate Incubate (RT for 1-2h or 4°C overnight) Mix->Incubate Purify Purify Labeled Protein (Desalting Column or Dialysis) Incubate->Purify Characterize Characterize Degree of Labeling (e.g., Mass Spectrometry) Purify->Characterize

Caption: Experimental workflow for protein labeling with this compound.

Signaling Pathway Analogy: Two-Step Labeling

While not a biological signaling pathway, the logic of the two-step labeling process enabled by this compound can be visualized in a similar manner. The initial labeling step "activates" the protein with a bioorthogonal handle, which can then "signal" to a secondary probe in a highly specific reaction.

two_step_labeling cluster_step1 Step 1: Primary Labeling cluster_step2 Step 2: Bioorthogonal Reaction (Click Chemistry) Protein Target Protein (with primary amines) Azido_Protein Azide-Labeled Protein Protein->Azido_Protein NHS Ester Reaction Azido_NHS This compound Azido_NHS->Azido_Protein Labeled_Protein Final Labeled Protein Azido_Protein->Labeled_Protein Click Reaction Alkyne_Probe Alkyne-Containing Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Labeled_Protein

Caption: Logical diagram of the two-step protein labeling strategy.

References

Optimal Buffer Conditions for 8-Azido-octanoyl-OSu NHS Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction between 8-Azido-octanoyl-OSu (an N-hydroxysuccinimide ester) and primary amine-containing molecules. The efficiency of this conjugation is critically dependent on the reaction pH, which governs the balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.

The Critical Role of pH

The pH of the reaction buffer is a crucial parameter in NHS ester coupling reactions as it influences two competing processes:

  • Amine Reactivity: The reactive species in the coupling reaction is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[1] At a pH below the pKa of the amine (for the lysine side chain, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH₃⁺) and thus, non-nucleophilic, leading to a significant decrease in the reaction rate.[1][2] As the pH increases above the pKa, the concentration of the deprotonated, reactive amine increases, favoring the coupling reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation.[1][3] The rate of hydrolysis is significantly accelerated at higher pH values.[1][3] This degradation of the NHS ester reduces the overall yield of the desired conjugate.[1][4][5][6]

Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most NHS ester reactions, the optimal pH range is between 7.2 and 8.5.[3][7] Specifically, a pH of 8.3-8.5 is frequently recommended for efficient labeling.[4][5][6]

Data Presentation: pH Effects on NHS Ester Reactions

The following tables summarize the quantitative data on the effect of pH on NHS ester stability and reaction kinetics.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[3]
8.041 hour[8]
8.6410 minutes[3][8]
9.0Room TemperatureMinutes[9]

Table 2: Recommended Buffers and pH for NHS Ester Reactions

This table provides a direct comparison of recommended buffers for the amidation reaction.

Recommended BufferRecommended pHNotes
0.1 M Sodium Bicarbonate8.3 - 8.5A commonly used and effective buffer for NHS ester reactions.[1][4][5][7][10]
0.1 M Sodium Phosphate8.3 - 8.5An alternative to bicarbonate buffer.[1][4][5][7]
0.1 M Borate Buffer8.0 - 8.5Another suitable buffer for maintaining the desired pH range.[3]
HEPES Buffer7.2 - 8.5Can be used as an alternative non-amine containing buffer.[3]
Buffers to Avoid
Tris BufferContains primary amines that will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency.[1][4][5][7] Some sources note it can sometimes be used as the amine is hindered.[6]
Glycine BufferContains primary amines and will quench the reaction.[1]

Experimental Protocols

This section provides a general protocol for labeling a primary amine-containing molecule (e.g., a protein) with this compound.

Materials and Reagents
  • Molecule to be labeled (e.g., protein, antibody)

  • This compound NHS ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1][4][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[1][7]

  • Purification column (e.g., gel filtration column like Sephadex G-25)[7]

Step-by-Step Protocol
  • Prepare the Molecule Solution:

    • Dissolve the amine-containing molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.[1][4][7]

    • If the molecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.[7]

  • Prepare the NHS Ester Stock Solution:

    • Shortly before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[7]

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; do not prepare stock solutions in water for long-term storage.[7] An aqueous solution of an NHS ester should be used immediately.[4]

  • Perform the Labeling Reaction:

    • While gently vortexing, add the calculated volume of the NHS ester stock solution to the molecule solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1][7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time may vary depending on the specific reactants.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]

Mandatory Visualizations

Signaling Pathway of NHS Ester Reaction

NHS_Ester_Reaction cluster_conditions Reaction Conditions Primary_Amine Primary Amine (on Biomolecule) Amide_Bond Stable Amide Bond (Conjugated Biomolecule) Primary_Amine->Amide_Bond NHS_Ester This compound (NHS Ester) NHS_Ester->Amide_Bond NHS_byproduct N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS_byproduct pH Optimal pH 8.3 - 8.5 pH->Amide_Bond Buffer Amine-Free Buffer (e.g., Bicarbonate) Buffer->Amide_Bond Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-Free Buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS 2. Prepare NHS Ester Solution (Anhydrous DMSO or DMF) Prepare_Protein->Prepare_NHS React 3. Mix and Incubate (1-2h at RT or 4°C overnight) Prepare_NHS->React Quench 4. Quench Reaction (Tris or Glycine Buffer) React->Quench Purify 5. Purify Conjugate (Gel Filtration or Dialysis) Quench->Purify End End Purify->End

References

Application Notes and Protocols: Utilizing THPTA Ligand to Mitigate Protein Damage During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation, enabling the precise labeling and modification of proteins for applications ranging from drug development to proteomics. However, a significant drawback of this technique is the potential for protein damage mediated by the copper catalyst. The generation of reactive oxygen species (ROS) during the reaction can lead to the oxidation of sensitive amino acid residues and compromise protein structure and function.

The water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) has emerged as a critical reagent for addressing this challenge. THPTA serves a dual role: it accelerates the CuAAC reaction by stabilizing the catalytically active Cu(I) oxidation state and, crucially, protects proteins from oxidative damage.[1][2][3][4] These application notes provide a comprehensive guide to the use of THPTA in CuAAC reactions for protein bioconjugation, including detailed protocols and a summary of its protective effects.

Mechanism of Protein Protection by THPTA

During CuAAC, a reducing agent, typically sodium ascorbate, is used to reduce Cu(II) to the active Cu(I) state. In the presence of oxygen, this process can generate ROS, such as superoxide radicals and hydrogen peroxide.[3][5] These highly reactive species can oxidize susceptible amino acid residues, particularly methionine, cysteine, and histidine, leading to loss of protein function.[1][6][7]

THPTA mitigates this damage through two primary mechanisms:

  • Stabilization of Cu(I): THPTA is a highly effective chelating ligand for Cu(I), forming a stable complex that maintains the copper in its active catalytic state.[1][3] This stabilization reduces the propensity of Cu(I) to participate in redox cycling with oxygen, thereby diminishing the production of ROS.[5]

  • Sacrificial Reductant: THPTA can also act as a sacrificial reductant, intercepting and neutralizing ROS as they are formed in the coordination sphere of the copper ion.[3][6] This protective action is concentration-dependent, with higher ligand-to-copper ratios offering greater protection.

cluster_0 Standard CuAAC (No Ligand) cluster_1 CuAAC with THPTA CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Ascorbate Ascorbate->CuI ROS ROS CuI->ROS Redox Cycling O2 O₂ O2->ROS DamagedProtein Damaged Protein ROS->DamagedProtein Oxidation Protein Protein Protein->DamagedProtein CuII_THPTA Cu(II) CuI_THPTA_complex Cu(I)-THPTA Complex CuII_THPTA->CuI_THPTA_complex Reduction Ascorbate_THPTA Ascorbate Ascorbate_THPTA->CuI_THPTA_complex ROS_scavenged ROS Scavenged CuI_THPTA_complex->ROS_scavenged ROS Generation Minimized THPTA THPTA THPTA->CuI_THPTA_complex Chelation THPTA->ROS_scavenged Sacrificial Reductant O2_THPTA O₂ O2_THPTA->ROS_scavenged ProtectedProtein Protected Protein Protein_THPTA Protein Protein_THPTA->ProtectedProtein

Mechanism of THPTA-mediated protein protection during CuAAC.

Quantitative Data on THPTA Performance

The selection of a suitable ligand is critical for successful protein bioconjugation. The following tables summarize quantitative data comparing THPTA with other common CuAAC ligands.

Table 1: Comparison of Reaction Kinetics and Labeling Efficiency

LigandReaction ConditionsOutcomeReference
THPTA 50 µM Cu(I), 6:1 ligand:Cu ratio, 30 min<15% cycloaddition product[1]
BTTAA 50 µM Cu(I), 6:1 ligand:Cu ratio, 30 min>45% cycloaddition product[1]
BTTES 100 µM biotin-alkyne, 1:5:2.5:25 biotin-alkyne:ligand:CuSO₄:ascorbate, 1 hr2.6-fold stronger signal than THPTA[1]
BTTAA 100 µM biotin-alkyne, 1:5:2.5:25 biotin-alkyne:ligand:CuSO₄:ascorbate, 1 hr2.1-fold stronger signal than THPTA[1]

Table 2: Protective Effect of THPTA Against Histidine Oxidation

Ligand:Cu RatioReaction Time% Histidine OxidationReference
0:1 (No Ligand)90 min~16%[3]
0:1 (No Ligand)20 hr~65%[3]
2:190 minNo oxidation observed[3]
2:120 hr~15%[3]
5:120 hr<5%[3]

Note: While BTTAA and BTTES may offer faster kinetics, THPTA provides a good balance of reaction acceleration and protein protection, particularly at higher ligand-to-copper ratios.

Experimental Protocols

The following protocols provide a starting point for performing CuAAC on proteins using THPTA. Optimization may be required for specific proteins and applications.

start Start: Prepare Reagents prep_protein 1. Prepare Azide/Alkyne-modified Protein in Azide-free Buffer start->prep_protein prep_stocks 2. Prepare Stock Solutions: - CuSO₄ (e.g., 20 mM in water) - THPTA (e.g., 100 mM in water) - Sodium Ascorbate (e.g., 100 mM in water, fresh) - Azide/Alkyne Probe (e.g., 10 mM in DMSO/water) prep_protein->prep_stocks premix 3. Prepare Cu(II)-THPTA Premix (e.g., 1:5 molar ratio of CuSO₄:THPTA) prep_stocks->premix reaction_setup 4. Set up Reaction Mixture: - Add protein solution to a microfuge tube. - Add Azide/Alkyne probe. premix->reaction_setup initiate 5. Initiate Reaction: Add Cu(II)-THPTA premix, vortex briefly. Add fresh Sodium Ascorbate, vortex. reaction_setup->initiate incubate 6. Incubate Reaction (e.g., 1-4 hours at room temperature, protect from light) initiate->incubate purify 7. Purify Conjugated Protein (e.g., Dialysis, Size-Exclusion Chromatography) incubate->purify analyze 8. Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze end End: Characterized Protein Conjugate analyze->end

General experimental workflow for protein bioconjugation using THPTA-CuAAC.
Protocol 1: Labeling of Purified Protein in Solution

This protocol is suitable for labeling a purified protein that has been modified to contain either an azide or an alkyne group.

Materials:

  • Azide- or alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • Alkyne- or azide-containing probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the reaction buffer to the desired final volume. A typical final protein concentration is 1-10 mg/mL.

    • Add the alkyne- or azide-containing probe to the protein solution. A 10- to 50-fold molar excess of the probe over the protein is a common starting point.

  • Prepare the Cu(II)-THPTA Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a final ligand-to-copper ratio of 5:1. For example, mix 5 µL of 20 mM CuSO₄ with 50 µL of 20 mM THPTA (or 10 µL of 100 mM THPTA).

    • Let the premix stand for 1-2 minutes at room temperature.

  • Initiate the Reaction:

    • Add the Cu(II)-THPTA premix to the protein-probe mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

    • Vortex the mixture briefly.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. A final concentration of 1-5 mM is recommended.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed overnight at 4°C if necessary. Protect the reaction from light, especially when using fluorescent probes.

  • Purification:

    • Remove unreacted probe and copper catalyst by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Analysis:

    • Confirm the successful conjugation and assess the purity of the labeled protein by SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.

Protocol 2: Labeling of Proteins in Cell Lysate

This protocol is for labeling proteins that have been metabolically engineered to incorporate an azide or alkyne handle within a complex cell lysate.

Materials:

  • Cell lysate containing the azide- or alkyne-modified protein of interest

  • Alkyne- or azide-containing probe

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, prepare fresh )

  • PBS (pH 7.4)

Procedure:

  • Prepare the Lysate:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of protein lysate (typically 1-5 mg/mL).

    • Add 90 µL of PBS buffer.

    • Add 20 µL of the 2.5 mM alkyne or azide labeling reagent.[7]

  • Add Reaction Components:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.[7]

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[7]

  • Initiate and Incubate:

    • Add 10 µL of 300 mM sodium ascorbate solution to start the reaction and vortex briefly.[7]

    • Protect the reaction from light and incubate for 30 minutes at room temperature.[7]

  • Downstream Processing:

    • The labeled proteins in the lysate are now ready for downstream analysis, such as enrichment via affinity purification (if the probe contains a handle like biotin) followed by Western blotting or mass spectrometry.

Conclusion

The use of the THPTA ligand is a highly effective strategy to minimize protein damage during CuAAC bioconjugation reactions. By stabilizing the active Cu(I) catalyst and scavenging harmful reactive oxygen species, THPTA allows for efficient and specific protein labeling while preserving the integrity and function of the target protein. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to implement this robust bioconjugation technique in their work. While other ligands may offer faster reaction rates, the protective qualities of THPTA, especially at a 5:1 ligand-to-copper ratio, make it an excellent choice for applications involving sensitive proteins.

References

Application Note & Protocol: Performing CuAAC Under Anaerobic Conditions to Mitigate Protein Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for bioconjugation, enabling the site-specific labeling and modification of proteins. However, a significant challenge in applying CuAAC to biological systems is the potential for protein oxidation. The standard reaction conditions, which often involve a Cu(II) salt and a reducing agent like sodium ascorbate in the presence of oxygen, can generate reactive oxygen species (ROS). These ROS can lead to the undesirable modification of sensitive amino acid residues such as methionine, cysteine, tyrosine, and histidine, potentially compromising protein structure and function.

This application note provides a detailed protocol for performing CuAAC under anaerobic conditions to minimize protein oxidation. By removing molecular oxygen from the reaction environment, the generation of ROS is significantly suppressed, thereby preserving the integrity of the target protein while ensuring efficient bioconjugation. Additionally, anaerobic conditions have been shown to accelerate the CuAAC reaction, offering a further advantage.[1]

Data Presentation: Comparison of Aerobic vs. Anaerobic CuAAC Conditions

The following table summarizes typical quantitative data and observations when comparing CuAAC reactions performed under standard aerobic conditions versus anaerobic conditions. The data is compiled from various studies and represents typical starting points for optimization.

ParameterStandard Aerobic CuAACAnaerobic CuAACKey Observations & Rationale
Protein Oxidation Can be significant, with detectable carbonyl group formation and modification of sensitive residues.[2]Significantly reduced or eliminated.[3][1]The absence of O₂ prevents the formation of ROS from the Cu(I)/Cu(II)/ascorbate redox system.
Reaction Rate Can be variable and may require longer reaction times.Often accelerated, especially with specific ligands.[3][1]Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, slowing the reaction. Anaerobic conditions maintain a higher concentration of the active catalyst.
Typical [CuSO₄] 0.05 - 0.25 mM[4]0.1 mM or lower[2]Lower copper concentrations can be used effectively, further reducing potential toxicity.
Typical [Ligand] 5:1 ratio to Cu (e.g., 0.25 - 1.25 mM THPTA)[4]5:1 ratio to Cu or as optimized. Bis(triazole) ligands are highly efficient.[3]Ligands stabilize the Cu(I) state and protect against oxidation.[5][6]
Typical [Reducing Agent] 5 mM Sodium Ascorbate[4]5 mM Sodium Ascorbate or alternative (e.g., Cysteine)[4][7]Ascorbate is still needed to reduce any residual Cu(II). Cysteine has been shown to be an effective alternative reducing agent that abrogates oxidative degradation.[7]
Additives 5 mM Aminoguanidine, 5% DMSO[3][5][8]Optional, but can still be used as a precaution.Aminoguanidine scavenges reactive byproducts of ascorbate oxidation. DMSO can act as a radical scavenger.[3][5][8]
Setup Complexity Simple benchtop setup.Requires an anaerobic chamber or thorough degassing of all solutions.[3]The exclusion of oxygen is critical for success.

Experimental Protocols

Protocol 1: General Anaerobic CuAAC for Protein Labeling

This protocol describes a general method for performing CuAAC on a purified protein in an anaerobic environment to minimize oxidation.

Materials:

  • Azide- or Alkyne-modified protein in a suitable buffer (e.g., phosphate, HEPES, pH 6.5-8.0)[5]

  • Alkyne- or Azide-containing labeling reagent (e.g., fluorescent dye, biotin)

  • Stock solution of CuSO₄ (e.g., 20 mM in deionized water)

  • Stock solution of a water-soluble Cu(I)-stabilizing ligand (e.g., 50 mM THPTA or a bis(triazole) ligand in deionized water)

  • Stock solution of Sodium Ascorbate (100 mM in deionized water, prepare fresh )

  • (Optional) Stock solution of Aminoguanidine hydrochloride (100 mM in deionized water)

  • Degassed buffer

  • Anaerobic chamber (glove box) with an inert atmosphere (e.g., N₂ or Ar)

  • Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

  • Preparation and Degassing:

    • Prepare all stock solutions.

    • Thoroughly degas all solutions (protein, labeling reagent, buffer, and stock solutions) prior to use. The freeze-pump-thaw method is most effective (see Protocol 2).[9] Alternatively, sparge solutions with an inert gas (N₂ or Ar) for at least 30 minutes.

    • Transfer all degassed solutions and necessary equipment into an anaerobic chamber. Allow the chamber to purge for a sufficient time to establish an oxygen-free environment.

  • Reaction Assembly (inside the anaerobic chamber):

    • In a microcentrifuge tube, combine the following in order: a. Degassed buffer to reach the final desired reaction volume. b. Azide- or Alkyne-modified protein to the desired final concentration (e.g., 10-50 µM). c. Alkyne- or Azide-containing labeling reagent (typically 2-10 fold molar excess over the protein). d. (Optional) Aminoguanidine to a final concentration of 5 mM.[4]

    • Prepare the catalyst premix in a separate tube by combining the CuSO₄ and ligand solutions. For example, to achieve a final concentration of 0.1 mM CuSO₄ and 0.5 mM THPTA (a 1:5 ratio), mix the appropriate volumes of the stock solutions.[4] Let this premix stand for 1-2 minutes.

    • Add the catalyst premix to the protein-labeling reagent mixture.

    • Initiate the reaction by adding the freshly prepared, degassed sodium ascorbate solution to a final concentration of 5 mM.[4]

  • Reaction Incubation:

    • Mix the reaction gently by flicking the tube or by slow end-over-end rotation.

    • Incubate the reaction at room temperature for 1-2 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry). Under anaerobic conditions, the reaction may be complete in as little as 40 minutes.[3]

  • Workup and Purification:

    • Once the reaction is complete, the labeled protein can be purified to remove excess reagents and copper. This is typically achieved by size-exclusion chromatography, dialysis, or using a desalting column. If the protein is to be exposed to air, it is crucial to remove the copper and ascorbate first to prevent post-reaction oxidation.[3][10]

Protocol 2: Degassing Solutions using the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved oxygen from aqueous solutions.[9]

Materials:

  • Schlenk flask or a heavy-walled reaction vessel with a stopcock.

  • High-vacuum line.

  • Liquid nitrogen.

  • Inert gas (N₂ or Ar).

Procedure:

  • Place the solution to be degassed into the Schlenk flask. Do not fill more than half-full.

  • Freeze the solution by immersing the flask in liquid nitrogen until it is completely solid.

  • With the flask still in the liquid nitrogen, open the stopcock to the vacuum line and evacuate for 2-3 minutes.

  • Close the stopcock to isolate the flask from the vacuum.

  • Remove the flask from the liquid nitrogen and allow the solution to thaw completely. You may see bubbles evolving from the liquid as dissolved gas is released.

  • Repeat steps 2-5 at least two more times (for a total of three cycles).

  • After the final thaw and while the flask is still under vacuum, backfill the flask with an inert gas. The solution is now degassed and can be handled using standard air-free techniques.

Visualizations

Experimental Workflow for Anaerobic CuAAC

G Workflow for Anaerobic CuAAC cluster_prep Preparation Phase cluster_reaction Reaction Phase (in Anaerobic Chamber) cluster_analysis Analysis & Purification prep_solutions Prepare Stock Solutions (Protein, Reagents, Buffer) degas Degas All Solutions (Freeze-Pump-Thaw or Purging) prep_solutions->degas prep_chamber Prepare Anaerobic Chamber degas->prep_chamber combine_reagents Combine Protein, Label, and Buffer prep_chamber->combine_reagents Transfer to Chamber add_catalyst Add Catalyst Premix combine_reagents->add_catalyst premix_catalyst Premix CuSO4 and Ligand premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate Reaction (Room Temp, 1-2h) initiate->incubate purify Purify Labeled Protein (e.g., Size-Exclusion) incubate->purify analyze Analyze Product (SDS-PAGE, MS, etc.) purify->analyze

Caption: A flowchart illustrating the key steps for performing CuAAC under anaerobic conditions to reduce protein oxidation.

Logical Relationship: Mitigating Protein Oxidation in CuAAC

G Strategies to Mitigate Protein Oxidation in CuAAC cu_o2_asc Cu(I)/O₂/Ascorbate System ros Reactive Oxygen Species (ROS) cu_o2_asc->ros generates protein_ox Protein Oxidation ros->protein_ox causes protected_protein Preserved Protein Integrity anaerobic Anaerobic Conditions (Primary Solution) anaerobic->cu_o2_asc prevents formation of anaerobic->protected_protein leads to ligands Cu(I)-Stabilizing Ligands (e.g., THPTA) ligands->cu_o2_asc stabilizes Cu(I) in ligands->protected_protein contributes to additives Additives (Aminoguanidine, DMSO) additives->ros scavenges additives->protected_protein contributes to

Caption: A diagram showing how anaerobic conditions and other strategies prevent ROS formation and subsequent protein oxidation during CuAAC.

References

Application Notes and Protocols for Intracellular Protein Labeling with 8-Azido-octanoyl-OSu and 8-Azido-octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of intracellular proteins is a powerful technique for studying protein function, interactions, trafficking, and degradation. The introduction of bioorthogonal functional groups, such as the azide group, into proteins enables their selective detection and enrichment through "click chemistry." This document provides detailed protocols for two distinct methods of labeling intracellular proteins with an 8-azido-octanoyl moiety:

  • Direct Labeling of Fixed and Permeabilized Cells with 8-Azido-octanoyl-OSu: This method utilizes the amine-reactive N-hydroxysuccinimide (NHS) ester of 8-azido-octanoic acid to directly label proteins in cells that have been fixed and permeabilized. This approach is suitable for snapshot analyses of the entire proteome within a fixed cellular context.

  • Metabolic Labeling of Live Cells with 8-Azido-octanoic Acid: This method involves feeding live cells with 8-azido-octanoic acid, a cell-permeable analog of octanoic acid. The cells' metabolic machinery then incorporates this fatty acid analog into proteins, primarily through post-translational acylation. This allows for the study of dynamic processes involving newly synthesized or modified proteins in living systems.

Subsequent to labeling, the azide-modified proteins can be conjugated to a variety of reporter tags (e.g., fluorophores, biotin) for downstream analysis, including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics.

Data Presentation

The following tables provide illustrative quantitative data for the two labeling methodologies. The actual values will vary depending on the cell type, experimental conditions, and the specific protein of interest.

Table 1: Illustrative Quantitative Data for Direct Labeling with this compound in Permeabilized Cells

ParameterValue RangeNotes
Reagent Concentration 100 - 500 µMHigher concentrations may lead to increased background.
Incubation Time 30 - 60 minutesLonger times may not significantly increase signal.
Incubation Temperature Room Temperature
Labeling Efficiency VariableHighly dependent on protein abundance and lysine accessibility.
Signal-to-Noise Ratio Moderate to HighDependent on washing efficiency to remove unbound reagent.

Table 2: Illustrative Quantitative Data for Metabolic Labeling with 8-Azido-octanoic Acid in Live Cells

ParameterValue RangeNotes
Reagent Concentration 25 - 100 µMHigher concentrations may induce cellular stress.
Incubation Time 4 - 24 hoursTime-dependent incorporation into newly acylated proteins.
Incubation Temperature 37°CStandard cell culture conditions.
Incorporation Efficiency Low to ModerateDependent on the rate of protein acylation in the specific cell type.
Cell Viability > 90%At optimal concentrations.

Experimental Protocols

Protocol 1: Direct Labeling of Intracellular Proteins in Fixed and Permeabilized Cells with this compound

This protocol describes the direct labeling of intracellular proteins using the amine-reactive this compound in cultured mammalian cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash Buffer (PBS)

  • Quenching Buffer (e.g., 100 mM glycine or Tris-HCl in PBS)

  • Adherent or suspension cells

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips to 70-80% confluency.

    • For suspension cells, harvest cells by centrifugation and wash once with PBS.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add Fixation Solution and incubate for 15-20 minutes at room temperature.

    • Aspirate the Fixation Solution and wash the cells three times with PBS.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Aspirate the Permeabilization Buffer and wash the cells three times with PBS.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in PBS to the desired final concentration (e.g., 100-500 µM).

    • Add the labeling solution to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Quenching and Washing:

    • Aspirate the labeling solution.

    • Add Quenching Buffer and incubate for 10 minutes at room temperature to quench any unreacted NHS ester.

    • Wash the cells three times with Wash Buffer.

  • Downstream Processing:

    • The azide-labeled cells are now ready for click chemistry conjugation to a reporter molecule of choice (e.g., alkyne-fluorophore or alkyne-biotin) for visualization or enrichment.

Direct_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis start Start with Cultured Cells fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm labeling Incubate with This compound perm->labeling quench Quench Unreacted Reagent labeling->quench click Click Chemistry (e.g., with Alkyne-Fluorophore) quench->click analysis Downstream Analysis (Microscopy, Flow Cytometry, etc.) click->analysis Metabolic_Labeling_Workflow cluster_labeling Live Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis start Start with Live Cells incubate Incubate with 8-Azido-octanoic Acid (4-24 hours) start->incubate harvest Harvest and Wash Cells incubate->harvest lyse Cell Lysis harvest->lyse quantify Protein Quantification lyse->quantify click Click Chemistry (e.g., with Alkyne-Biotin) quantify->click analysis Downstream Analysis (Western Blot, Mass Spec, etc.) click->analysis Wnt_Signaling_Acylation cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane Wnt Wnt Protein Porcn Porcupine (PORCN) O-acyltransferase Wnt->Porcn Substrate AcylatedWnt Acylated Wnt Porcn->AcylatedWnt Catalyzes Acylation AcylCoA Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) AcylCoA->Porcn Substrate Wls Wntless (WLS) Transporter AcylatedWnt->Wls Transport SecretedWnt Secreted Acylated Wnt Wls->SecretedWnt Secretion Fzd Frizzled (FZD) Receptor SecretedWnt->Fzd LRP LRP5/6 Co-receptor SecretedWnt->LRP Downstream Downstream Signaling Fzd->Downstream LRP->Downstream

Fluorescent Detection of 8-Azido-octanoyl-OSu Labeled Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fluorescent detection of proteins labeled with 8-Azido-octanoyl-OSu. The protocols cover the initial protein labeling with the amine-reactive this compound probe, followed by the fluorescent detection of the incorporated azide moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.

Introduction

Protein acylation, the attachment of fatty acids to protein side chains, is a crucial post-translational modification that governs protein localization, trafficking, and function. The study of protein acylation is fundamental to understanding numerous cellular processes and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. This compound is a chemical probe designed for the investigation of protein acylation. This reagent features an N-hydroxysuccinimidyl (NHS) ester that reacts with primary amines (e.g., lysine residues and the N-terminus) on proteins, leading to the covalent attachment of an 8-azido-octanoyl group. The octanoyl moiety mimics a natural fatty acid, potentially targeting proteins that undergo lipoylation. The terminal azide group serves as a bioorthogonal handle for the subsequent attachment of a fluorescent reporter molecule containing an alkyne group via click chemistry. This two-step approach allows for the specific and sensitive detection of acylated proteins in complex biological samples.

Principle of the Method

The fluorescent detection of this compound labeled proteins is a two-step process:

  • Protein Labeling: The NHS ester of this compound reacts with primary amines on the target protein(s) in a slightly alkaline buffer (pH 7.5-8.5) to form a stable amide bond. This step introduces the 8-azido-octanoyl moiety onto the protein.

  • Fluorescent Detection via Click Chemistry (CuAAC): The azide-labeled protein is then reacted with a fluorescent alkyne probe in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the copper(I) ion and enhance reaction efficiency. This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the labeled protein for subsequent detection and analysis.

Data Presentation

The efficiency of protein labeling with this compound and the subsequent fluorescent detection can be influenced by several factors, including the concentrations of the protein and labeling reagents, reaction buffer composition, and incubation times. The following tables provide representative quantitative data for the labeling of a generic antibody (IgG) and the subsequent click chemistry reaction. Note: The optimal conditions for this compound may vary and should be determined empirically for each specific protein and experimental setup.

Table 1: Representative Quantitative Parameters for Protein Labeling with Azido-NHS Esters

ParameterValueNotes
Protein Concentration1 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
Molar Excess of this compound10 - 40-foldThe optimal ratio depends on the number of available primary amines on the protein and the desired degree of labeling.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3Other non-amine containing buffers at pH 7.5-8.5 can be used.
Reaction Time1 - 2 hoursLonger incubation times can be explored but may increase the risk of protein degradation.
Reaction TemperatureRoom Temperature (20-25°C)
Expected Degree of Labeling (DOL) 2 - 8 azides/protein This is a representative range for azido-NHS esters and should be determined experimentally for this compound, for example, by mass spectrometry.

Table 2: Representative Quantitative Parameters for Fluorescent Detection via CuAAC

ParameterFinal ConcentrationNotes
Azide-Labeled Protein1 - 5 mg/mL
Fluorescent Alkyne Probe25 - 100 µMA 2-5 fold molar excess over the estimated number of azide groups is recommended.
Copper(II) Sulfate (CuSO₄)1 mM
THPTA1 mMPremixing with CuSO₄ is recommended.
Sodium Ascorbate5 mMShould be prepared fresh and added last to initiate the reaction.
Reaction Time1 - 2 hoursReaction progress can be monitored by fluorescence intensity.
Reaction TemperatureRoom Temperature (20-25°C)
Labeling Efficiency > 90% Click chemistry is a highly efficient reaction.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of Azide-Labeled Protein:

    • Remove the excess, unreacted this compound and quenching reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined by mass spectrometry.

    • Store the azide-labeled protein under conditions optimal for the unlabeled protein.

Protocol 2: Fluorescent Detection of Azide-Labeled Proteins via CuAAC

This protocol describes the conjugation of a fluorescent alkyne probe to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Fluorescent alkyne probe (e.g., Alkyne-Fluor 488)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)

  • THPTA stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, prepare fresh )

  • DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the fluorescent alkyne probe in DMSO.

  • Prepare Click-Chemistry Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-labeled protein (to a final concentration of 1-5 mg/mL)

      • Fluorescent alkyne probe (to a final concentration of 25-100 µM)

      • THPTA stock solution (to a final concentration of 1 mM)

      • CuSO₄ stock solution (to a final concentration of 1 mM)

    • Mix gently by pipetting.

  • Initiate the Click Reaction:

    • Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM to initiate the reaction.

    • Mix gently and immediately.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of Fluorescently Labeled Protein:

    • Remove the excess reagents (copper catalyst, ligand, and unreacted fluorophore) by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

    • Store the fluorescently labeled protein under appropriate conditions, protected from light.

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_detection Step 2: Fluorescent Detection (Click Chemistry) protein Protein labeled_protein Azide-Labeled Protein protein->labeled_protein Amine Reaction (pH 8.3) azido_osu This compound azido_osu->labeled_protein labeled_protein_2 Azide-Labeled Protein alkyne_fluor Alkyne-Fluorophore final_product Fluorescently Labeled Protein alkyne_fluor->final_product labeled_protein_2->final_product CuAAC Reaction

Caption: Experimental workflow for the two-step fluorescent labeling of proteins.

signaling_pathway_analogy cluster_protein_modification Protein Acylation Pathway cluster_detection_method Detection via this compound unmodified Unmodified Protein acyl_transferase Acyl-CoA Synthetase & Acyltransferase unmodified->acyl_transferase acylated Acylated Protein (e.g., Lipoylated) acyl_transferase->acylated target_protein Target Protein azido_labeling This compound Labeling target_protein->azido_labeling azide_labeled Azide-Labeled Protein azido_labeling->azide_labeled fluorescent_detection Click Chemistry with Fluorescent Alkyne azide_labeled->fluorescent_detection detected_protein Fluorescently Detected Protein fluorescent_detection->detected_protein

Caption: Logical relationship between protein acylation and its detection method.

Application Notes and Protocols for Biotinylation of Azide-Labeled Proteins for Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective enrichment of specific protein populations from complex biological samples is a cornerstone of modern proteomics and drug discovery. A powerful and widely adopted strategy for achieving this is the bioorthogonal labeling of proteins with an azide group, followed by biotinylation via "click chemistry." This two-step approach allows for the covalent attachment of a biotin handle to azide-modified proteins, enabling their highly efficient capture and enrichment using streptavidin-based affinity purification.

This document provides detailed application notes and protocols for two of the most common click chemistry reactions used for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer a robust and versatile toolkit for researchers seeking to isolate and study specific subsets of the proteome.

Principle of the Method

The overall workflow involves three key stages:

  • Metabolic Labeling: Azide-functionalized analogs of natural metabolites (e.g., amino acids, sugars) are introduced to cells or organisms. These analogs are incorporated into newly synthesized proteins by the cellular machinery, resulting in a population of azide-labeled proteins.

  • Biotinylation via Click Chemistry: The azide-labeled proteins are then reacted with an alkyne-functionalized biotin probe. This reaction, facilitated by either a copper catalyst (CuAAC) or the inherent strain of a cyclooctyne (SPAAC), forms a stable triazole linkage, covalently attaching the biotin tag to the target proteins.

  • Enrichment: The biotinylated proteins are captured from the cell lysate using streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins can be eluted for downstream analysis, such as mass spectrometry or Western blotting.

Experimental Workflows

The following diagrams illustrate the experimental workflows for both CuAAC and SPAAC-mediated biotinylation and enrichment.

CuAAC_Workflow cluster_labeling Metabolic Labeling cluster_biotinylation CuAAC Biotinylation cluster_enrichment Enrichment cluster_analysis Downstream Analysis Metabolic_Labeling Incubate cells with azide-modified amino acid (e.g., L-azidohomoalanine) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Add Biotin-Alkyne, CuSO4, Ligand, & Reducing Agent Cell_Lysis->Click_Reaction Streptavidin_Binding Incubate with Streptavidin Beads Click_Reaction->Streptavidin_Binding Washing Wash Beads Streptavidin_Binding->Washing Elution Elute Proteins Washing->Elution MS_Analysis Mass Spectrometry Elution->MS_Analysis Western_Blot Western Blot Elution->Western_Blot

Figure 1. Experimental workflow for CuAAC-mediated biotinylation and enrichment.

SPAAC_Workflow cluster_labeling Metabolic Labeling cluster_biotinylation SPAAC Biotinylation cluster_enrichment Enrichment cluster_analysis Downstream Analysis Metabolic_Labeling Incubate cells with azide-modified amino acid (e.g., L-azidohomoalanine) Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Add Biotin-Cyclooctyne (e.g., DBCO-Biotin) Cell_Lysis->Click_Reaction Streptavidin_Binding Incubate with Streptavidin Beads Click_Reaction->Streptavidin_Binding Washing Wash Beads Streptavidin_Binding->Washing Elution Elute Proteins Washing->Elution MS_Analysis Mass Spectrometry Elution->MS_Analysis Western_Blot Western Blot Elution->Western_Blot

Figure 2. Experimental workflow for SPAAC-mediated biotinylation and enrichment.

Quantitative Data Summary

The choice between CuAAC and SPAAC can depend on the specific experimental goals and constraints. The following tables summarize key quantitative data to aid in this decision.

Table 1: Comparison of CuAAC and SPAAC for Protein Identification

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Number of Identified Proteins (O-GlcNAc Proteomics) 229188[1][2]
Biotinylation Efficiency (NAD+-capped transcripts) LowerHigher[3]
RNA Degradation (NAD+-capped transcripts) ObservedLess[3]

Table 2: Elution Efficiency of Biotinylated Proteins from Streptavidin Beads

Elution ConditionElution EfficiencyNotesReference
2% SDS, 30 mM Biotin, 6 M Urea, 2 M Thiourea, pH 12, 95°C for 15 min~90%Harsh conditions, may cause carbamylation.[4]
2 mg/mL Biotin in 2x SDS-PAGE loading buffer, 95°C for 10 minEfficientAims to avoid streptavidin contamination.[5]
25 mM Biotin, 95°C for 5 min40-60%[5]

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA)

This protocol describes the metabolic incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture mammalian cells to the desired confluency in complete medium.

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (typically 4-24 hours).

  • After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

  • Harvest the cells by scraping or trypsinization.

  • The cell pellet containing azide-labeled proteins is now ready for lysis and biotinylation.

Protocol 2: Biotinylation of Azide-Labeled Proteins via CuAAC

This protocol details the biotinylation of azide-labeled proteins in a cell lysate using a copper-catalyzed click reaction.

Materials:

  • Cell pellet with azide-labeled proteins

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne), 10 mM stock in DMSO

  • Copper(II) Sulfate (CuSO₄), 50 mM stock in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand, 50 mM stock in water

  • Sodium Ascorbate, 100 mM stock in water (prepare fresh)

Procedure:

  • Lyse the cell pellet in an appropriate volume of lysis buffer on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • In a microcentrifuge tube, combine the following in order to prepare the click reaction cocktail (for a 1 mL final reaction volume):

    • Protein lysate (up to 1 mg)

    • Biotin-Alkyne stock to a final concentration of 100 µM

    • THPTA stock to a final concentration of 1 mM

    • CuSO₄ stock to a final concentration of 1 mM

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock to a final concentration of 2 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • The biotinylated lysate is now ready for enrichment.

Protocol 3: Biotinylation of Azide-Labeled Proteins via SPAAC

This protocol describes the copper-free biotinylation of azide-labeled proteins using a strain-promoted click reaction.

Materials:

  • Cell pellet with azide-labeled proteins

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-Cyclooctyne (e.g., DBCO-PEG4-Biotin), 10 mM stock in DMSO

Procedure:

  • Lyse the cell pellet and clarify the lysate as described in Protocol 2, steps 1-3.

  • To the protein lysate, add the Biotin-Cyclooctyne stock solution to a final concentration of 100 µM.

  • Incubate the reaction for 1-4 hours at 4°C or room temperature with gentle rotation.

  • The biotinylated lysate is now ready for enrichment.

Protocol 4: Enrichment of Biotinylated Proteins using Streptavidin Beads

This protocol outlines the capture and purification of biotinylated proteins from a cell lysate.

Materials:

  • Biotinylated cell lysate

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS, 1% Triton X-100, 500 mM NaCl in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., 2x Laemmli sample buffer with 2 mM biotin)

Procedure:

  • Equilibrate the required amount of streptavidin beads by washing them three times with lysis buffer.

  • Add the equilibrated beads to the biotinylated lysate and incubate for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic rack or centrifugation.

  • Remove the supernatant (unbound fraction).

  • Wash the beads sequentially with the following buffers, resuspending the beads completely in each wash:

    • Two washes with Wash Buffer 1

    • Two washes with Wash Buffer 2

    • Three washes with Wash Buffer 3

  • After the final wash, remove all residual buffer.

  • To elute the bound proteins, add Elution Buffer to the beads and heat at 95°C for 10 minutes.

  • Pellet the beads and collect the supernatant containing the enriched biotinylated proteins.

Protocol 5: On-Bead Digestion for Mass Spectrometry Analysis

For proteomic analysis by mass spectrometry, an on-bead digestion protocol is often preferred to minimize contamination from the streptavidin protein.

Materials:

  • Streptavidin beads with bound biotinylated proteins (after washing)

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin solution (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic Acid

Procedure:

  • After the final wash step in Protocol 4, resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

  • Wash the beads three times with 50 mM Ammonium Bicarbonate.

  • Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., at a 1:50 enzyme to estimated protein ratio).

  • Incubate overnight at 37°C with shaking.

  • Pellet the beads and collect the supernatant containing the digested peptides.

  • Perform a second elution of peptides by adding 0.1% formic acid to the beads, incubating for 10 minutes, and combining the supernatant with the first eluate.

  • The peptide sample is now ready for desalting and mass spectrometry analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no biotinylation signal Inefficient metabolic labelingOptimize AHA concentration and incubation time. Ensure methionine is depleted.
Inactive click chemistry reagentsUse freshly prepared sodium ascorbate for CuAAC. Ensure biotin-alkyne/cyclooctyne is not degraded.
Inaccessible azide groupThe azide-labeled residue may be buried within the protein structure. Consider denaturing lysis conditions.
High background in Western blot Non-specific binding to streptavidin beadsIncrease the stringency of the wash buffers (e.g., higher salt or detergent concentration).
Incomplete removal of unbound biotin-alkyne/cyclooctyneEnsure thorough washing of the beads before elution.
Streptavidin contamination in MS analysis Elution of streptavidin subunitsUse an on-bead digestion protocol.
Use a milder elution condition that does not denature the streptavidin tetramer.

Conclusion

The biotinylation of azide-labeled proteins via click chemistry is a highly specific and efficient method for the enrichment of protein subpopulations. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approaches will depend on the specific application, with CuAAC often providing higher reaction efficiency in vitro, while SPAAC is the preferred method for live-cell labeling due to the cytotoxicity of copper. The detailed protocols provided herein offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies.

References

Application Notes and Protocols for Identifying Protein-Protein Interactions with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is crucial for understanding cellular processes in both healthy and diseased states. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. 8-Azido-octanoyl-OSu is a heterobifunctional cross-linker that enables the covalent capture of interacting proteins. This reagent contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on a protein of interest, and an azide moiety that serves as a versatile handle for the enrichment of cross-linked species via click chemistry.

These application notes provide a detailed experimental workflow and protocols for utilizing this compound to identify protein-protein interactions.

Principle of the Workflow

The experimental workflow involves several key stages. First, the NHS ester of this compound is reacted with a bait protein or a complex protein mixture. The azide group can then be used for enrichment of the cross-linked proteins or peptides. In a typical workflow, after the initial labeling of primary amines, interacting proteins are captured. The captured complexes are then enzymatically digested, and the azide-tagged peptides are enriched using, for example, a resin functionalized with a cyclooctyne (e.g., DBCO or BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. Finally, the enriched peptides are analyzed by mass spectrometry to identify the cross-linked proteins.

Data Presentation

A successful XL-MS experiment using this compound will yield a list of identified cross-linked peptides, which can be used to infer protein-protein interactions. The quantitative data from such an experiment can be summarized to highlight the confidence and abundance of the identified interactions.

Table 1: Quantitative Summary of Identified Cross-Linked Peptides

Cross-link IDBait ProteinInteracting ProteinCross-linked Residue (Bait)Cross-linked Residue (Interactor)Peptide Sequence (Bait)Peptide Sequence (Interactor)Number of Peptide-Spectrum Matches (PSMs)Score
XL-001MAPK1MAP2K1K114K97...TLDFK......ELIK...25150.3
XL-002MAP2K1BRAFK109K483...YIVK......QLVK...18125.8
XL-003BRAFRAF1K498K375...VFLK......EFLK...1298.2
XL-004MAPK1MAPK1K71K147...VAIKK......LIIK...32180.1
XL-005GRB2SOS1K56K939...TFLK......SILK...21140.5

Experimental Protocols

Here, we provide detailed protocols for an in vitro cross-linking experiment using purified proteins and an in-cell cross-linking experiment.

Protocol 1: In Vitro Cross-Linking of Purified Proteins

Materials:

  • This compound (freshly prepared stock solution in anhydrous DMSO)

  • Purified bait protein and potential interacting partners

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DBCO-functionalized resin for enrichment

  • Wash Buffer: PBS with 0.05% Tween-20

  • Elution Buffer: 0.1 M Glycine, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • DTT (Dithiothreitol)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 desalting columns

Procedure:

  • Protein Incubation:

    • Incubate the bait protein with its potential interacting partner(s) in Reaction Buffer for 1 hour at room temperature to allow complex formation. A typical protein concentration is 1-5 µM.

  • Cross-linking Reaction:

    • Add this compound to the protein mixture to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Enrichment of Cross-linked Proteins (Optional, but recommended):

    • Add DBCO-functionalized resin to the quenched reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for click chemistry reaction.

    • Wash the resin three times with Wash Buffer to remove non-cross-linked proteins.

    • Elute the cross-linked proteins with Elution Buffer and immediately neutralize with Neutralization Buffer.

  • Sample Preparation for Mass Spectrometry:

    • Reduce the protein sample with 10 mM DTT for 30 minutes at 56°C.

    • Alkylate with 20 mM IAA for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate.

    • Digest with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method to fragment the most abundant peptide ions.

  • Data Analysis:

    • Use specialized software (e.g., pLink, XlinkX, MeroX) to identify cross-linked peptides from the raw mass spectrometry data.

    • Validate the identified cross-links based on fragmentation spectra and scoring metrics.

Protocol 2: In-Cell Cross-Linking

Materials:

  • Cell culture medium

  • This compound

  • PBS

  • Lysis Buffer: RIPA buffer or a buffer compatible with downstream analysis

  • Protease and phosphatase inhibitors

  • DBCO-functionalized resin

  • Other reagents as listed in Protocol 1

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with any desired stimuli to induce protein interactions.

  • Cross-linking:

    • Wash the cells once with PBS.

    • Add serum-free medium containing 0.5-2 mM this compound to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS to remove excess cross-linker.

    • Lyse the cells in Lysis Buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Enrichment of Cross-linked Peptides:

    • Proceed with the reduction, alkylation, and digestion of the proteome as described in Protocol 1 (steps 5.1-5.4).

    • After digestion, incubate the peptide mixture with DBCO-functionalized resin for 2-4 hours at room temperature to enrich for azide-containing peptides.

    • Wash the resin extensively to remove non-modified peptides.

    • Elute the cross-linked peptides.

  • LC-MS/MS Analysis and Data Analysis:

    • Proceed with LC-MS/MS analysis and data analysis as described in Protocol 1 (steps 6 and 7).

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_in_vitro In Vitro cluster_in_cell In-Cell cluster_common Common Workflow iv_start 1. Incubate Bait and Prey Proteins iv_crosslink 2. Add this compound (Cross-linking) iv_start->iv_crosslink iv_quench 3. Quench Reaction iv_crosslink->iv_quench digest 4. Reduction, Alkylation, and Tryptic Digestion iv_quench->digest ic_start 1. Treat Cells ic_crosslink 2. Add this compound (Cross-linking) ic_start->ic_crosslink ic_lyse 3. Cell Lysis ic_crosslink->ic_lyse ic_lyse->digest enrich 5. Enrichment of Azide-tagged Peptides (Click Chemistry) digest->enrich lcms 6. LC-MS/MS Analysis enrich->lcms data 7. Data Analysis (Identification of Cross-links) lcms->data

Caption: General experimental workflow for identifying protein-protein interactions.

Signaling Pathway Example: MAPK/ERK Pathway

The following diagram illustrates how identified cross-links can be mapped onto a known signaling pathway, such as the MAPK/ERK pathway, to validate the method and potentially uncover new interactions.

mapk_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GRB2 GRB2 SOS1 SOS1 GRB2->SOS1 XL-005 BRAF BRAF SOS1->BRAF RAF1 RAF1 MAP2K1 MAP2K1 (MEK1) RAF1->MAP2K1 BRAF->RAF1 XL-003 BRAF->MAP2K1 XL-002 MAPK1 MAPK1 (ERK2) MAP2K1->MAPK1 XL-001 MAPK1->MAPK1 XL-004 (Dimer)

Troubleshooting & Optimization

troubleshooting low labeling efficiency with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-octanoyl-OSu. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments for high efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a terminal azide group.[1][2] The NHS ester reacts with primary amines (like the side chain of lysine residues and the N-terminus of proteins) to form a stable amide bond. This process introduces an azide moiety onto the target molecule, which can then be used in subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This two-step approach allows for the attachment of various reporter molecules, such as fluorophores or biotin.[3]

Q2: My labeling efficiency with this compound is very low. What are the common causes?

Low labeling efficiency is a frequent issue in NHS-ester-based modifications. The primary causes can be categorized as follows:

  • Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. The ideal pH range for NHS ester reactions is typically 7.2-8.5.[4] Below this range, the primary amines are protonated and less reactive, while at a higher pH, the NHS ester is prone to rapid hydrolysis.[4][5]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[6]

  • Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. It is crucial to use anhydrous solvents like DMSO or DMF to prepare the stock solution and to use it immediately after preparation.[5][6]

  • Low Reagent Concentration: The concentration of both the target molecule and the this compound can impact the reaction's success. Low concentrations can slow down the reaction, allowing hydrolysis to become a more significant competing reaction.[4]

  • Steric Hindrance: The accessibility of primary amines on the surface of the target molecule can influence labeling efficiency. If the amines are buried within the molecule's structure, the NHS ester may not be able to reach them.

Q3: What is the recommended storage and handling for this compound?

To ensure the reagent's activity, it should be stored under the conditions specified in the Certificate of Analysis, which is typically at -20°C and protected from moisture.[1][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[7] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for each experiment and any unused solution should be discarded.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low labeling efficiency with this compound.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_buffer Check Buffer Composition (Amine-free? pH 7.2-8.5?) start->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok buffer_bad Buffer Incorrect check_buffer->buffer_bad No check_reagent Check this compound (Fresh stock? Anhydrous solvent?) buffer_ok->check_reagent Yes prepare_new_buffer Prepare Fresh, Amine-Free Buffer (e.g., PBS, Bicarbonate) at pH 8.0-8.5 buffer_bad->prepare_new_buffer prepare_new_buffer->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok reagent_bad Reagent Suspect check_reagent->reagent_bad No check_concentration Review Concentrations (Target molecule & Molar excess of OSu) reagent_ok->check_concentration Yes prepare_new_reagent Prepare Fresh Stock in Anhydrous DMSO/DMF reagent_bad->prepare_new_reagent prepare_new_reagent->check_concentration concentration_ok Concentrations Seem Adequate check_concentration->concentration_ok concentration_low Concentrations Low check_concentration->concentration_low No check_incubation Review Incubation Conditions (Time & Temperature) concentration_ok->check_incubation Yes increase_concentration Increase Target Concentration and/or Molar Excess of OSu concentration_low->increase_concentration increase_concentration->check_incubation incubation_ok Incubation OK check_incubation->incubation_ok incubation_suboptimal Incubation Suboptimal check_incubation->incubation_suboptimal No consider_quenching Consider Quenching Step (Was unreacted OSu quenched?) incubation_ok->consider_quenching Yes optimize_incubation Optimize Time/Temp (e.g., 4°C overnight or longer at RT) incubation_suboptimal->optimize_incubation optimize_incubation->consider_quenching quenching_ok Quenching Performed consider_quenching->quenching_ok no_quenching No Quenching consider_quenching->no_quenching No end Re-evaluate Labeling Efficiency quenching_ok->end Yes add_quenching Add Quenching Step (e.g., Tris or glycine) no_quenching->add_quenching add_quenching->end

Caption: A logical workflow for troubleshooting low labeling efficiency.

Quantitative Data Summary

The optimal reaction conditions for labeling with this compound will vary depending on the specific protein or molecule being labeled. The following table provides general guidelines for key experimental parameters.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is often between 8.3 and 8.5 for efficient reaction with primary amines.[5]
Buffer Amine-free buffers (e.g., PBS, Bicarbonate, Borate)Buffers containing Tris or glycine are not recommended as they will compete for the NHS ester.[6]
This compound Molar Excess 10 to 50-foldFor protein concentrations ≥ 5mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions, a 20- to 50-fold molar excess may be required.[7]
Protein Concentration 1 - 20 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[8][9]
Reaction Temperature 4°C to Room Temperature (25°C)Incubation at 4°C can minimize hydrolysis of the NHS ester but may require a longer reaction time.[4]
Reaction Time 30 minutes to overnightTypically 1-4 hours at room temperature or overnight at 4°C.[8]
Solvent for Stock Solution Anhydrous DMSO or DMFNHS esters are moisture-sensitive.[5]

Experimental Protocols

This section provides a detailed two-step protocol for labeling a protein with this compound followed by a click chemistry reaction with an alkyne-containing fluorescent dye.

Step 1: Labeling Protein with this compound
  • Protein Preparation:

    • Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0). If your protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. Gently mix immediately.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended):

    • To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Azide-Labeled Protein:

    • Remove excess, unreacted this compound and quenching buffer using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 2: Click Chemistry Reaction with Alkyne-Fluorophore
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. Prepare this solution fresh.

    • Prepare a 100 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and the copper ligand (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of Fluorescently Labeled Protein:

    • Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

    • Store the fluorescently labeled protein under appropriate conditions, protected from light.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry protein_prep Protein Preparation (Amine-free buffer) labeling Labeling Reaction (RT for 1-2h or 4°C overnight) protein_prep->labeling reagent_prep1 Prepare this compound (10 mM in anhydrous DMSO) reagent_prep1->labeling quenching Quenching (e.g., Tris buffer) labeling->quenching purification1 Purification (Desalting column/Dialysis) quenching->purification1 azide_protein Azide-Labeled Protein purification1->azide_protein click_reaction Click Reaction (RT for 1-2h, protected from light) azide_protein->click_reaction reagent_prep2 Prepare Click Reagents (Alkyne-fluorophore, CuSO₄, Ascorbate, Ligand) reagent_prep2->click_reaction purification2 Purification (Desalting column/Dialysis) click_reaction->purification2 final_product Fluorescently Labeled Protein purification2->final_product

Caption: A two-step experimental workflow for protein labeling.

References

Technical Support Center: Optimizing 8-Azido-octanoyl-OSu to Protein Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the labeling of proteins with 8-Azido-octanoyl-OSu. Find troubleshooting tips and frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A1: The ideal molar excess of this compound can vary depending on the protein's characteristics and concentration. A common starting point for labeling is a 10-20 fold molar excess of the NHS ester over the protein.[1] For many standard proteins, a 20:1 molar coupling ratio is a good starting point for achieving a desirable degree of labeling.[2] However, for dilute protein solutions, a higher molar excess may be necessary to achieve a similar degree of labeling.[1] It is recommended to perform small-scale pilot experiments by varying the molar coupling ratio, for instance, in the 10:1 to 40:1 range, to determine the optimal ratio for your specific protein and application.[2]

Q2: What is the optimal pH for the labeling reaction?

A2: The reaction of NHS esters with primary amines (N-terminus and lysine residues) is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often cited as optimal for maximizing the reaction with amino groups while minimizing the hydrolysis of the NHS ester.[4][5] At a lower pH, the amino groups are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases, reducing the labeling efficiency.[4][5]

Q3: Which buffers are recommended for the labeling reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[3] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[3] 0.1 M sodium bicarbonate solution (pH 8.3-8.5) or 0.1 M phosphate buffer are commonly used.[4] Buffers containing Tris, such as Tris-HCl, should be avoided.[4]

Q4: What is the recommended protein concentration for labeling?

A4: Higher protein concentrations generally lead to greater labeling efficiency.[1] A protein concentration of 1-10 mg/mL is typically recommended for the labeling reaction.[1][4] For labeling smaller amounts of protein, it is advisable to keep the reaction volume to a minimum (e.g., 10-20 µL).[4]

Q5: How should I prepare and handle the this compound reagent?

A5: this compound, like other NHS esters, is sensitive to moisture and should be stored desiccated at the recommended temperature (typically -20°C).[3] It is recommended to dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3] The stock solution in anhydrous DMF can be stored at -20°C for 1-2 months.[4] Aqueous solutions of the NHS ester should be used immediately as they are prone to hydrolysis.[3][4] When adding the dissolved NHS ester to your protein solution, ensure that the final concentration of the organic solvent does not exceed 10% of the total reaction volume to avoid protein denaturation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer: The buffer contains primary amines (e.g., Tris) that compete with the protein for the NHS ester.[3]Perform a buffer exchange into a recommended buffer like PBS, borate, or carbonate-bicarbonate using dialysis or a desalting column.[3]
Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[4][5]Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[3]
Hydrolyzed Reagent: The this compound has been exposed to moisture.[3]Use a fresh stock of the NHS ester and prepare the solution in anhydrous DMSO or DMF immediately before use.[3]
Low Protein Concentration: The concentration of the protein is too low for efficient labeling.[1]Increase the protein concentration to at least 1-2 mg/mL.[1][3]
Inaccessible Amines: The primary amines on the protein surface are not accessible due to steric hindrance.[3]Consider denaturing the protein if its native conformation is not required for downstream applications. This is generally not recommended if protein function is to be preserved.
Protein Precipitation after Labeling High Degree of Labeling: Excessive labeling can alter the protein's isoelectric point and lead to precipitation.[2]Reduce the molar excess of the this compound in the reaction.
Hydrophobic Nature of the Label: The octanoyl chain of the label increases the hydrophobicity of the protein, which can cause aggregation.Perform the labeling reaction and subsequent purification at 4°C. Consider including a non-ionic detergent at a low concentration if compatible with your protein and downstream applications.
Solvent-Induced Precipitation: The concentration of the organic solvent (DMSO or DMF) is too high.Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound
  • Prepare Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[1][4]

    • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[3]

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., 20-fold).[1]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[1]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1] Longer incubation times do not necessarily increase the degree of labeling and may increase hydrolysis.[1]

  • Purification:

    • Remove the unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

Protocol 2: Two-Step Labeling via Click Chemistry

This protocol outlines the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorophore) to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of a copper ligand like THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[1]

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[1]

    • Add the CuSO₄/sodium ascorbate mixture to the protein-alkyne mixture.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification and Analysis:

    • Purify the fluorescently labeled protein using a desalting column or dialysis.

    • Determine the protein concentration and degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_downstream Downstream Processing protein_prep Prepare Protein in Amine-Free Buffer (1-10 mg/mL, pH 7.2-8.5) add_reagent Add NHS Ester to Protein (10-20x Molar Excess) protein_prep->add_reagent reagent_prep Prepare Fresh This compound Stock (10 mM in DMSO/DMF) reagent_prep->add_reagent incubate Incubate (30-60 min RT or 2h on ice) add_reagent->incubate purify Purify Labeled Protein (Desalting Column/Dialysis) incubate->purify characterize Characterize (Protein Conc. & DoL) purify->characterize click_chem Optional: Click Chemistry purify->click_chem

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_workflow start Low Labeling Efficiency? check_buffer Buffer Amine-Free? start->check_buffer check_ph pH 7.2-8.5? check_buffer->check_ph Yes buffer_exchange Action: Buffer Exchange check_buffer->buffer_exchange No check_reagent Reagent Fresh? check_ph->check_reagent Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No check_conc Protein Conc. >1mg/mL? check_reagent->check_conc Yes new_reagent Action: Use Fresh Reagent check_reagent->new_reagent No increase_ratio Increase Molar Ratio check_conc->increase_ratio Yes concentrate_protein Action: Concentrate Protein check_conc->concentrate_protein No success Labeling Optimized increase_ratio->success buffer_exchange->check_ph adjust_ph->check_reagent new_reagent->check_conc concentrate_protein->increase_ratio

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

preventing protein precipitation during labeling with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein precipitation during labeling with 8-Azido-octanoyl-OSu.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used for protein labeling. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, such as the side chains of lysine residues and the N-terminus. This reaction forms a stable amide bond, attaching an 8-azido-octanoyl group to the protein. The terminal azide group can then be used for subsequent "click chemistry" reactions, allowing for the attachment of various molecules like fluorescent dyes or biotin.

Q2: Why is my protein precipitating during labeling with this compound?

Protein precipitation during labeling with this compound is a common issue primarily due to the hydrophobic nature of the octanoyl linker.[1][2] The introduction of this hydrophobic moiety to the protein surface can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate and precipitate out of solution.[3][4] Other contributing factors can include the concentration of the organic solvent used to dissolve the reagent, the pH of the reaction buffer being close to the protein's isoelectric point (pI), and a high molar excess of the labeling reagent.[5][6]

Q3: How can I prevent protein precipitation during the labeling reaction?

Preventing precipitation involves optimizing several experimental parameters. Key strategies include:

  • Minimizing the concentration of organic solvent: Use the lowest possible volume of anhydrous DMSO or DMF to dissolve the this compound before adding it to your protein solution.

  • Optimizing the molar excess of the labeling reagent: A high excess of the hydrophobic reagent can increase the likelihood of precipitation.[6] It is recommended to perform a titration to find the optimal molar ratio that provides sufficient labeling without causing aggregation.

  • Adjusting the reaction buffer: The pH of the buffer should be in the optimal range for the NHS ester reaction (typically 7.2-8.5) but not too close to the pI of your protein.[7] Including additives like glycerol, sucrose, or non-denaturing detergents can help to stabilize the protein and prevent aggregation.[7][]

  • Controlling the protein concentration: While higher protein concentrations can improve labeling efficiency, they also increase the risk of aggregation.[4][5] If precipitation is an issue, try reducing the protein concentration.

  • Lowering the reaction temperature: Performing the incubation at 4°C instead of room temperature can slow down the aggregation process, though it may require a longer reaction time.[4]

Troubleshooting Guide

Issue: Visible precipitate forms immediately after adding the this compound solution.

Possible Cause Recommended Solution
High concentration of organic solvent (DMSO/DMF) Prepare a more concentrated stock of this compound in the organic solvent to minimize the final volume added to the aqueous protein solution. The final concentration of the organic solvent should ideally not exceed 10%.[7]
Local high concentration of the labeling reagent Add the this compound solution dropwise to the protein solution while gently vortexing to ensure rapid and uniform mixing.
pH of the buffer is too close to the protein's pI If known, check the isoelectric point (pI) of your protein. Adjust the pH of your reaction buffer to be at least one pH unit away from the pI.[2]

Issue: The solution becomes cloudy or a precipitate forms during the incubation period.

Possible Cause Recommended Solution
Hydrophobic interactions between labeled proteins Include additives in your reaction buffer to increase protein stability. See the table below for recommended additives and their working concentrations.
High degree of labeling leading to increased hydrophobicity Reduce the molar excess of this compound in the reaction. Perform a titration to determine the optimal ratio.
Protein concentration is too high Decrease the protein concentration in the labeling reaction.[4][5]
Unfavorable temperature Incubate the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]

Recommended Additives to Prevent Precipitation

The following table summarizes additives that can be included in the reaction buffer to help prevent protein precipitation.

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Stabilizes proteins by promoting a more compact state.[7]
Sucrose 5-20% (w/v)Excluded from the protein surface, favoring a more stable, compact conformation.[7]
L-Arginine 50-500 mMCan reduce protein-protein interactions and aggregation.
Tween 20 or CHAPS 0.01-0.1% (v/v)Non-denaturing detergents that can help solubilize proteins and prevent hydrophobic aggregation.[7]

Detailed Experimental Protocol: Preventing Precipitation During Labeling

This protocol provides a general procedure for labeling a protein with this compound, with specific steps to minimize precipitation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, containing 10% glycerol

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the labeling reaction.

    • Adjust the protein concentration to 1-2 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Calculate the volume of the this compound stock solution needed for the desired molar excess (start with a 10-fold molar excess).

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.

    • Incubate the reaction at 4°C for 4 hours or at room temperature for 1-2 hours. Protect from light if any components are light-sensitive.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column, exchanging the buffer to a suitable storage buffer for your protein.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling cluster_post_reaction Post-Labeling Protein_Prep 1. Prepare Protein in Amine-Free Buffer (1-2 mg/mL in Rxn Buffer) Add_Reagent 3. Add Reagent Dropwise to Protein Solution (with gentle vortexing) Protein_Prep->Add_Reagent Reagent_Prep 2. Prepare Fresh 10 mM This compound in Anhydrous DMSO Reagent_Prep->Add_Reagent Incubate 4. Incubate at 4°C (4h) or RT (1-2h) Add_Reagent->Incubate Quench 5. Quench Reaction with 50 mM Tris-HCl Incubate->Quench Purify 6. Purify via Desalting Column Quench->Purify

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic Troubleshooting Logic for Protein Precipitation Precipitation Precipitation Observed? Immediate_Precipitate Immediate Precipitate? Precipitation->Immediate_Precipitate Yes No_Precipitation Proceed with Downstream Steps Precipitation->No_Precipitation No Delayed_Precipitate Precipitate Forms During Incubation Immediate_Precipitate->Delayed_Precipitate No Check_Solvent Reduce Organic Solvent % Add Reagent Dropwise Check Buffer pH vs. pI Immediate_Precipitate->Check_Solvent Yes Optimize_Conditions Add Stabilizers (Glycerol, etc.) Reduce Molar Excess of Reagent Lower Protein Concentration Lower Reaction Temperature Delayed_Precipitate->Optimize_Conditions

Caption: Troubleshooting decision tree for protein precipitation issues.

References

common side reactions of 8-Azido-octanoyl-OSu with proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Azido-octanoyl-OSu. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments using this bifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinking reagent. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by an 8-carbon spacer arm. The NHS ester reacts with primary amines (e.g., on lysine residues or the N-terminus of proteins) to form stable amide bonds. The azide group can then be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the protein to other molecules containing an alkyne group.

Q2: What are the primary side reactions associated with the NHS ester group?

The most significant side reaction for the NHS ester is hydrolysis, where the ester reacts with water to form an inactive carboxylic acid. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values.[1][2][3] Besides hydrolysis, NHS esters can also react with other nucleophilic amino acid side chains, although to a lesser extent than with primary amines. These include the hydroxyl groups of serine, threonine, and tyrosine, the sulfhydryl group of cysteine, and the imidazole group of histidine.

Q3: Are there any side reactions associated with the azide group?

The azide group is generally considered bioorthogonal and highly stable under typical biological conditions, making it ideal for specific ligation reactions.[4] However, during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the copper(I) catalyst can generate reactive oxygen species (ROS) that may lead to the oxidation of susceptible amino acid residues, such as histidine, methionine, and cysteine.[5] The azide radical (N•3), which is not typically formed under standard bioconjugation conditions, can react with tryptophan, cysteine, and tyrosine.[6][7]

Q4: Which buffers should I use for the NHS ester labeling reaction?

It is crucial to use amine-free buffers for the NHS ester reaction to avoid competition with your target protein. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, or borate buffers at a pH of 7.2 to 8.5.[3][8] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible and should be avoided during the reaction, although they can be used to quench the reaction.[3][8]

Q5: How should I store this compound?

This compound is sensitive to moisture. It should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For preparing stock solutions, anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) should be used. It is recommended to prepare stock solutions fresh for each experiment.[8]

Troubleshooting Guides

Low Labeling Efficiency with NHS Ester
Potential Cause Troubleshooting Step
Hydrolysis of NHS Ester Ensure the reaction buffer pH is optimal (typically 8.3-8.5).[1][9] Use anhydrous DMSO or DMF to prepare the NHS ester stock solution immediately before use.[8] Minimize the time the NHS ester is in an aqueous solution before adding it to the protein.
Suboptimal pH Verify the pH of your reaction buffer. The reactivity of primary amines is pH-dependent; a pH below 7.2 can significantly reduce the reaction rate due to protonation of the amine groups.[1]
Presence of Competing Amines Ensure your protein solution and reaction buffer are free of extraneous primary amines (e.g., Tris, glycine, ammonium salts).[3]
Insufficient Molar Excess of Crosslinker Increase the molar excess of this compound to your protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.
Inaccurate Protein Concentration Accurately determine the concentration of your protein solution before calculating the required amount of crosslinker.
Inefficient Click Chemistry Reaction (CuAAC or SPAAC)
Potential Cause Troubleshooting Step
(CuAAC) Copper Catalyst Oxidation/Inhibition Use a copper(I)-stabilizing ligand such as THPTA or TBTA to protect the catalyst from oxidation and improve reaction efficiency.[5][10] Prepare the sodium ascorbate solution fresh to ensure its reducing capacity.[5] If your buffer contains chelating agents (e.g., EDTA), remove them prior to the reaction.
(CuAAC) Protein Damage by Copper Include a copper-chelating ligand and aminoguanidine in the reaction mixture to minimize copper-mediated protein damage.[5][11][12] Consider reducing the reaction time or temperature.
(SPAAC) Slow Reaction Kinetics Increase the concentration of the reactants. Ensure a 2-4 fold molar excess of the cyclooctyne reagent.[13][14] Increase the reaction temperature (e.g., from 4°C to room temperature) or prolong the incubation time.[13][14]
Steric Hindrance The 8-carbon spacer of this compound helps to reduce steric hindrance. If conjugation is still inefficient, consider using a linker with a longer spacer arm.
Poor Solubility of Reagents Ensure that both the azide-labeled protein and the alkyne-containing molecule are soluble in the reaction buffer. For SPAAC, the use of PEGylated cyclooctyne reagents can improve aqueous solubility.[13]

Quantitative Data

Table 1: Half-life of NHS Esters in Aqueous Solution

This table summarizes the stability of the NHS ester group at different pH values and temperatures, highlighting the importance of reaction conditions on the efficiency of the conjugation.

pHTemperature (°C)Half-life
7.004-5 hours[2][3]
7.025~1 hour
8.04~1 hour[15][16]
8.525~30 minutes
8.6410 minutes[2][3]
9.025<10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Crosslinker Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-labeled protein to an alkyne-containing molecule.

Materials:

  • Azide-labeled protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride stock solution (optional, e.g., 100 mM in water)

Procedure:

  • In a reaction tube, combine the azide-labeled protein and a 2- to 10-fold molar excess of the alkyne-containing molecule.

  • Add the THPTA solution to a final concentration of 1-5 mM.

  • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • If using, add aminoguanidine to a final concentration of 1-5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the copper(I) catalyst.

  • Purify the conjugated protein using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove the catalyst, excess reagents, and byproducts.

Visualizations

NHS_Ester_Reaction cluster_0 Primary Reaction cluster_1 Side Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Azido_Protein Protein-NH-CO-(CH₂)₇-N₃ (Stable Amide Bond) Protein_NH2->Azido_Protein + Azido_OSu This compound Azido_OSu->Azido_Protein NHS N-hydroxysuccinimide (Byproduct) Azido_Protein->NHS Azido_OSu_hydrolysis This compound Inactive_Acid 8-Azido-octanoic acid (Inactive) Azido_OSu_hydrolysis->Inactive_Acid + H2O H₂O (Water) H2O->Inactive_Acid NHS_hydrolysis N-hydroxysuccinimide (Byproduct) Inactive_Acid->NHS_hydrolysis

Caption: Reaction scheme of this compound with a protein.

Troubleshooting_Workflow start Low Labeling Efficiency check_pH Is pH optimal (8.3-8.5)? start->check_pH adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_amines Amine-free buffer? check_pH->check_amines Yes adjust_pH->check_pH change_buffer Use Amine-Free Buffer check_amines->change_buffer No check_reagent Fresh NHS Ester Stock? check_amines->check_reagent Yes change_buffer->check_amines prepare_fresh Prepare Fresh Stock check_reagent->prepare_fresh No increase_excess Increase Molar Excess check_reagent->increase_excess Yes prepare_fresh->check_reagent success Labeling Successful increase_excess->success

Caption: Troubleshooting workflow for low NHS ester labeling efficiency.

Click_Chemistry_Pathways cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azido_Protein Azide-Labeled Protein CuAAC_Product Triazole-Linked Conjugate Azido_Protein->CuAAC_Product SPAAC_Product Triazole-Linked Conjugate Azido_Protein->SPAAC_Product Alkyne Terminal Alkyne Alkyne->CuAAC_Product Catalyst Cu(I), Ascorbate, Ligand Catalyst->CuAAC_Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

References

Technical Support Center: Post-Labeling Purification of Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 8-Azido-octanoyl-OSu from protein samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my protein sample?

The removal of unreacted and hydrolyzed NHS esters is a critical downstream step.[1] The presence of these small molecule impurities can interfere with subsequent applications and assays, leading to high background signals or inaccurate quantification.[1][2] Ensuring the purity of the final protein conjugate is essential for reliable and reproducible results.[1]

Q2: What are the most common methods to remove small molecule labels like this compound from proteins?

The most established techniques for purifying protein conjugates after an NHS ester reaction are Size Exclusion Chromatography (SEC), also known as gel filtration, and dialysis.[1][3] Protein precipitation, using methods like cold acetone, is another viable option.[4][5] The choice of method depends on factors such as the size of the protein, the required purity, and the scale of the reaction.[1]

Q3: My labeling efficiency is low. What could be the cause?

Low labeling efficiency can stem from several factors. One common issue is the hydrolysis of the NHS ester, which is highly dependent on pH. The optimal pH range for NHS ester labeling is typically between 7.2 and 8.5.[2][6] It is also advisable to use freshly prepared NHS ester solutions.[2] Another potential cause is the presence of primary amines (e.g., Tris buffer) in the reaction buffer, which can compete with the protein for the label.[2]

Q4: Can I quench the reaction before purification?

Yes, quenching the reaction is a recommended step. This can be achieved by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2][6] This will react with any remaining NHS ester, preventing further labeling of the protein.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of protein samples after labeling with this compound.

Problem: High background signal in downstream applications.

  • Possible Cause: Incomplete removal of unreacted this compound.

  • Troubleshooting Steps:

    • Optimize Purification Method: If using dialysis, increase the dialysis time and the number of buffer changes. For size exclusion chromatography, ensure the chosen resin has the appropriate fractionation range to separate the protein from the small molecule label.[7]

    • Perform a Second Purification Step: Consider a secondary purification method. For example, if you initially used dialysis, follow up with a desalting column.[8]

    • Validate Removal: Use a method such as HPLC or mass spectrometry to confirm the absence of the unreacted label in your purified sample.

Problem: Protein precipitation or aggregation after labeling and purification.

  • Possible Cause 1: Over-labeling of the protein, which can alter its physicochemical properties and lead to aggregation.[2]

  • Troubleshooting Steps:

    • Optimize Molar Excess: Reduce the molar excess of the this compound used in the labeling reaction. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[2]

    • Gentle Purification: Use a gentle purification method like size exclusion chromatography, which is known to maintain the native structure and functionality of the protein.[9]

  • Possible Cause 2: The chosen purification method is too harsh. For instance, precipitation with trichloroacetic acid (TCA) can denature proteins.

  • Troubleshooting Steps:

    • Switch to a Milder Method: If using precipitation, consider switching to cold acetone precipitation, which is generally less denaturing than TCA.[5]

    • Optimize Resuspension: If protein pellets are difficult to resolubilize after precipitation, try using a buffer containing a mild denaturant that is compatible with your downstream application.[5]

Data Presentation

Table 1: Comparison of Common Purification Methods

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size. Larger molecules (proteins) elute first, while smaller molecules (unreacted label) are retained.[10]Gentle conditions, maintains protein activity, high resolution, can be used for buffer exchange.[9][10]Can lead to sample dilution, requires specialized equipment.[11]
Dialysis Uses a semi-permeable membrane to separate molecules based on size. Small molecules diffuse out into a larger volume of buffer.[6]Simple, inexpensive, can handle large sample volumes.Time-consuming, may not be 100% efficient for complete removal.[12]
Acetone Precipitation Reduces the solubility of the protein, causing it to precipitate out of solution, leaving the soluble unreacted label in the supernatant.[5]Concentrates the protein sample, relatively quick.Can cause protein denaturation, pellet may be difficult to resolubilize.[5]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (Desalting Column)
  • Column Equilibration: Equilibrate a desalting column (e.g., a G-25 resin column) with a buffer that is compatible with your downstream application.[7] Use at least 5 column volumes of buffer.

  • Sample Loading: Apply the entire volume of the quenched labeling reaction to the top of the equilibrated column. For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[1]

  • Elution: Elute the protein with the equilibration buffer. The labeled protein will be in the void volume and will elute first.

  • Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pooling: Pool the fractions containing the purified protein conjugate.

Protocol 2: Removal of Unreacted this compound using Dialysis
  • Sample Preparation: Transfer the quenched labeling reaction mixture into a dialysis cassette or tubing with a molecular weight cut-off (MWCO) that is appropriate for your protein (e.g., 10 kDa MWCO for a >30 kDa protein).

  • Dialysis Setup: Place the dialysis cassette in a beaker containing a large volume of the desired buffer (e.g., 1000-fold the volume of the sample). Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Changes: Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted label.[13]

  • Sample Recovery: Carefully remove the purified protein solution from the dialysis cassette.

Protocol 3: Removal of Unreacted this compound using Acetone Precipitation
  • Chilling Acetone: Cool the required volume of acetone to -20°C.[5]

  • Precipitation: Add four times the sample volume of cold (-20°C) acetone to your protein sample in an acetone-compatible tube.[5]

  • Incubation: Vortex the tube and incubate for at least 60 minutes at -20°C.[5]

  • Centrifugation: Centrifuge the sample for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[5]

  • Supernatant Removal: Carefully decant and discard the supernatant containing the unreacted label.

  • Pellet Washing (Optional): Wash the pellet with cold acetone to remove any remaining contaminants.[4]

  • Drying: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes.[5]

  • Resuspension: Resuspend the protein pellet in a buffer that is suitable for your downstream application.

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification protein Protein Sample reaction Incubation (pH 7.2-8.5) protein->reaction azido_osu This compound azido_osu->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench sec Size Exclusion Chromatography quench->sec Method 1 dialysis Dialysis quench->dialysis Method 2 precipitation Acetone Precipitation quench->precipitation Method 3 purified_protein Purified Labeled Protein sec->purified_protein dialysis->purified_protein precipitation->purified_protein

Caption: Workflow for labeling and purification.

troubleshooting_logic start High Background Signal? incomplete_removal Incomplete removal of unreacted label start->incomplete_removal Yes no_issue Proceed to Downstream Application start->no_issue No optimize_purification Optimize Purification: - Increase dialysis time - Use appropriate SEC resin incomplete_removal->optimize_purification secondary_purification Perform Secondary Purification Step incomplete_removal->secondary_purification validate Validate Removal (HPLC/MS) optimize_purification->validate secondary_purification->validate

Caption: Troubleshooting high background signals.

References

Technical Support Center: Strategies to Improve the Efficiency of CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your CuAAC reactions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am observing a very low or non-existent yield in my CuAAC reaction. What are the likely causes and how can I resolve this?

A: Low or no yield in a CuAAC reaction can be attributed to several factors, primarily related to the catalyst's activity, the quality of your reagents, and the reaction conditions.[1]

  • Catalyst Inactivity: The active catalyst in CuAAC is the Cu(I) ion. This ion is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1][2]

    • Solution: Ensure your reaction is performed under anaerobic conditions. This can be achieved by degassing your solvents (e.g., by sparging with an inert gas like argon or nitrogen) and running the reaction under an inert atmosphere.[3] Additionally, use a sufficient amount of a reducing agent, such as sodium ascorbate, to maintain the copper in its active Cu(I) state.[2][4]

  • Poor Reagent Quality: The stability of your azide and alkyne starting materials is crucial. Degradation of these reagents will naturally lead to poor reaction efficiency.

    • Solution: Use fresh, high-purity reagents. Ensure proper storage of your azide and alkyne compounds, typically at low temperatures and protected from light and moisture.[5]

  • Substrate-Specific Issues:

    • Steric Hindrance: Bulky groups near the azide or alkyne can impede the cycloaddition.[1]

      • Solution: If possible, redesign your substrate to include a less hindered linker. Increasing the reaction temperature or extending the reaction time may also help overcome this barrier.[1][5]

    • Copper Chelation: Certain functional groups within your substrates, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive for the desired reaction.[4][6]

      • Solution: The use of a strong copper-stabilizing ligand can prevent this. Alternatively, adding a sacrificial metal like Zn(II) or Ni(II) can occupy these chelating sites, leaving the copper free to catalyze the reaction.[4]

  • Inappropriate Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact the reaction outcome.[1]

    • Solution: Optimize these parameters for your specific substrates. The CuAAC reaction is known to be efficient in a wide range of solvents, including aqueous buffers, but some buffers like Tris can inhibit the reaction due to copper binding.[4][7] Phosphate, HEPES, or MOPS buffers are generally good choices.[4][7]

Issue 2: Slow Reaction Rate

Q: My CuAAC reaction is proceeding very slowly. How can I increase the reaction kinetics?

A: Slow reaction rates are a common challenge, especially in dilute solutions or with challenging substrates.

  • Insufficient Catalyst Activity: The concentration of the active Cu(I) species may be too low.

    • Solution: Increase the copper concentration, typically in the range of 50-100 µM for bioconjugation.[8] The use of an accelerating ligand is highly recommended.[9]

  • Choice of Ligand: The ligand plays a critical role in accelerating the reaction.

    • Solution: Select a ligand that is appropriate for your reaction conditions. For example, TBTA is effective in organic solvents, while water-soluble ligands like THPTA and BTTAA are ideal for aqueous and biological systems.[9][10] Some ligands can increase the reaction rate by several orders of magnitude.[11]

  • Reactant Concentration: Low concentrations of azide or alkyne will lead to slower kinetics.

    • Solution: If possible, increase the concentration of one or both reactants.[5]

  • Temperature:

    • Solution: While many CuAAC reactions proceed efficiently at room temperature, increasing the temperature can enhance the rate for less reactive substrates.[5][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in CuAAC and how can I minimize them?

A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1] This is promoted by Cu(II) ions and oxygen. To minimize this, maintain anaerobic conditions and use an adequate amount of a reducing agent.[1][4] In bioconjugation, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II) redox cycle can damage biomolecules.[1][13] Using a stabilizing ligand and degassing solutions can mitigate this issue.[1]

Q2: How do I choose the right ligand for my CuAAC reaction?

A2: The choice of ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.[9][10][14] The ideal ligand depends on your specific application:

  • For organic synthesis: TBTA is a common choice due to its solubility in organic solvents.[10]

  • For aqueous and biological systems: Water-soluble ligands like THPTA, BTTAA, and BTTES are preferred due to their high biocompatibility and ability to protect biomolecules from oxidative damage.[9][10]

  • For very fast kinetics: BTTAA is known to provide very high reaction rates at very low copper concentrations.[10]

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?

A3: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[3][8]

  • Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.[3][8]

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[3][8] Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before the ligand has coordinated, which can lead to the formation of insoluble copper species.[3][6]

Q4: Can the solvent affect the efficiency of my CuAAC reaction?

A4: Yes, the solvent can have a significant impact. While the CuAAC reaction is robust in a variety of solvents, including water, alcohols, DMSO, and THF, the reaction rate can be influenced by the solvent's polarity and coordinating ability.[3][15][16] Water has been shown to accelerate the reaction in some cases.[17] For bioconjugations, aqueous buffers are commonly used. However, it's important to avoid buffers containing strong chelating agents, such as Tris, which can sequester the copper catalyst.[4][7]

Data Presentation

Table 1: Comparison of Common Accelerating Ligands for CuAAC Reactions

PropertyBTTAABTTESTHPTATBTA
Reaction Kinetics Very HighHighModerateVery High
Required Copper Concentration Very LowLowModerateHigh
Biocompatibility Very HighVery HighModerateLow
Cytotoxicity Very LowVery LowModerateHigh
Water Solubility ModerateHighHighLow
Organic Solubility ModerateLowLowVery High
Primary Application In Vivo, In VitroIn Vivo, In VitroAqueous SynthesisOrganic Synthesis

Source: Adapted from Vector Labs.[10]

Table 2: Typical Quantitative Parameters for CuAAC Reactions

ParameterSmall Molecule SynthesisBioconjugation
Copper(I) Source 0.25 - 5 mol %0.25 - 1 mM
Ligand:Copper Ratio 1:1 to 2:12:1 to 5:1
Reducing Agent 5 - 10 mol %5 - 50 equivalents (to azide)
Reactant Ratio (Azide:Alkyne) ~1:14-50x excess of one reagent
Temperature Room Temp. to 110 °CRoom Temperature
Reaction Time 10 min - 24 h15 - 60 minutes
Typical Yields >90%Near-quantitative

Source: Adapted from BenchChem.[12]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction in Aqueous Buffer

This protocol is a starting point and may require optimization for your specific substrates.

  • Prepare Stock Solutions:

    • Azide-containing molecule (e.g., 10 mM in water or DMSO).

    • Alkyne-containing molecule (e.g., 10 mM in water or DMSO).

    • Copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).

    • Accelerating ligand (e.g., THPTA, 50 mM in water).

    • Sodium ascorbate (e.g., 100 mM in water, freshly prepared).

    • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and alkyne solutions to their desired final concentrations in the reaction buffer.

    • Prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, you would mix appropriate volumes to achieve this stoichiometry. Let this mixture sit for a minute to allow for complex formation.[4]

    • Add the catalyst premix to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature. To minimize oxygen exposure, it is advisable to cap the tube.[4]

    • The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For biomolecules, this often involves size-exclusion chromatography or dialysis to remove the copper catalyst, excess reagents, and ligand.[1]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide Azide Solution Mix Combine Azide, Alkyne, and Catalyst Premix Azide->Mix Alkyne Alkyne Solution Alkyne->Mix Cu_Ligand CuSO4 + Ligand (Premix) Cu_Ligand->Mix Ascorbate Sodium Ascorbate (Fresh) Initiate Add Sodium Ascorbate to Initiate Mix->Initiate React Incubate at Room Temperature Initiate->React Monitor Monitor Progress (LC-MS, TLC) React->Monitor Purify Purify Product (e.g., Chromatography) Monitor->Purify

Caption: A generalized experimental workflow for a CuAAC reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Yield Catalyst Catalyst Inactivity (Cu(I) Oxidation) Problem->Catalyst Reagents Poor Reagent Quality Problem->Reagents Substrate Substrate Issues (Steric Hindrance, Chelation) Problem->Substrate Conditions Suboptimal Conditions (Solvent, pH) Problem->Conditions Sol_Catalyst Degas Solvents, Use Reducing Agent Catalyst->Sol_Catalyst Sol_Reagents Use Fresh, High-Purity Reagents Reagents->Sol_Reagents Sol_Substrate Redesign Substrate, Use Ligand, Add Sacrificial Metal Substrate->Sol_Substrate Sol_Conditions Optimize Solvent, pH, and Temperature Conditions->Sol_Conditions

Caption: Common causes and solutions for low yield in CuAAC reactions.

References

Technical Support Center: Copper-Mediated Protein Degradation in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with copper-mediated protein degradation during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Troubleshooting Guide

Problem: My protein is degraded or aggregated after the click reaction.

Protein degradation and aggregation are common issues in CuAAC reactions, often caused by the copper catalyst and reaction conditions. This guide will walk you through a series of checks and optimizations to minimize damage to your protein of interest.

Troubleshooting Workflow

G start Start: Protein Degradation/Aggregation Observed check_ligand Is a copper-chelating ligand (e.g., THPTA, BTTAA) being used? start->check_ligand add_ligand Action: Add a protective ligand. Recommendation: Use THPTA at a 5:1 ratio to copper. check_ligand->add_ligand No check_ratio Is the ligand:copper ratio optimal? check_ligand->check_ratio Yes add_ligand->check_ratio adjust_ratio Action: Optimize ligand:copper ratio. Recommendation: Start with 5:1. Increase if degradation persists. check_ratio->adjust_ratio No/Unsure check_reagents Are the reducing agent (e.g., sodium ascorbate) and other reagents fresh? check_ratio->check_reagents Yes adjust_ratio->check_reagents fresh_reagents Action: Prepare fresh solutions, especially the reducing agent, immediately before use. check_reagents->fresh_reagents No check_oxygen Is the reaction performed under anaerobic conditions? check_reagents->check_oxygen Yes fresh_reagents->check_oxygen degas Action: Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). check_oxygen->degas No check_time_conc Are reaction time and copper concentration minimized? check_oxygen->check_time_conc Yes degas->check_time_conc optimize_conditions Action: Reduce reaction time and/or copper concentration. Recommendation: Titrate copper concentration (start at 50-100 µM) and perform a time-course experiment (e.g., 5, 15, 30, 60 min). check_time_conc->optimize_conditions No/Unsure consider_additives Have you considered using additives? check_time_conc->consider_additives Yes optimize_conditions->consider_additives additives Action: Add aminoguanidine to scavenge reactive carbonyls or DMSO to reduce ROS. consider_additives->additives No consider_spaac Is the protein particularly sensitive? consider_additives->consider_spaac Yes additives->consider_spaac spaac Solution: Consider using copper-free click chemistry (SPAAC). consider_spaac->spaac Yes

Caption: Troubleshooting workflow for protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein degradation in copper-catalyzed click chemistry?

The primary cause of protein degradation is the generation of reactive oxygen species (ROS) by the copper(I) catalyst in the presence of oxygen.[1][2] The Cu(I)/Cu(II)/ascorbate/O2 redox system can produce species that are harmful to biological systems.[3] These ROS can lead to the oxidation of sensitive amino acid residues, such as histidine, methionine, and cysteine, resulting in protein fragmentation or aggregation.[4] Additionally, byproducts of ascorbate oxidation can form reactive aldehydes that may crosslink proteins.[5]

Q2: How do copper-chelating ligands protect proteins?

Copper-chelating ligands, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA, play a crucial role in protecting proteins during CuAAC reactions.[6] They stabilize the catalytically active Cu(I) oxidation state, which not only accelerates the click reaction but also reduces the generation of harmful ROS.[2][4] By sequestering the copper ion, these ligands minimize its availability to participate in redox cycling that leads to ROS formation. A higher ligand-to-copper ratio generally offers better protection.[7]

Q3: What is the optimal ligand-to-copper ratio to prevent protein degradation?

A ligand-to-copper ratio of at least 5:1 is often recommended to protect the Cu(I) state and minimize protein damage.[8] However, the optimal ratio can be system-dependent. For particularly sensitive proteins, increasing this ratio may be beneficial. It is advisable to empirically determine the optimal ratio for your specific protein and reaction conditions.

Q4: Can reaction time and temperature influence protein degradation?

Yes, both reaction time and temperature can significantly impact protein stability. Longer reaction times increase the exposure of the protein to potentially damaging copper and ROS.[4] In some cases, reducing the reaction time from one hour to as little as five minutes can eliminate aggregation and smearing issues.[4] Most click reactions on proteins are performed at room temperature. Lowering the temperature may reduce the rate of degradation, but it will also slow down the click reaction rate. Therefore, optimizing for the shortest possible reaction time that still yields sufficient product is a key strategy.

Q5: Are there any additives that can help reduce protein degradation?

Yes, certain additives can be included in the reaction mixture to mitigate protein damage. Aminoguanidine can be used to scavenge reactive carbonyl byproducts of ascorbate oxidation, preventing them from crosslinking proteins.[5][9] Dimethyl sulfoxide (DMSO) can also act as a radical scavenger, offering additional protection against ROS.[10]

Q6: When should I consider using copper-free click chemistry (SPAAC)?

Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative when working with sensitive proteins, living cells, or in any system where copper toxicity is a concern.[11][12] SPAAC eliminates the need for a copper catalyst, thereby avoiding the issue of copper-mediated protein degradation altogether.[12] However, it's important to note that SPAAC reagents can sometimes exhibit non-specific reactivity, for example, with cysteine residues.[1]

Comparison of CuAAC and SPAAC for Protein Labeling

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower (potential copper toxicity)Higher
Reaction Kinetics Generally fasterSlower than catalyzed reactions
Protein Degradation Risk Higher (due to ROS generation)Lower (no copper-mediated damage)
Non-specific Labeling Can occur with protein nucleophilesCan occur with thiols (e.g., cysteine)[1]
Best Suited For In vitro labeling, purified proteinsLive-cell imaging, sensitive proteins[12]

Q7: My click reaction is incomplete. Could this be related to protein degradation?

An incomplete reaction can be due to several factors, some of which are also linked to protein stability and reaction conditions. These include:

  • Oxidation of the Copper Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[10]

  • Degradation of Reagents: The sodium ascorbate reducing agent is prone to oxidation and should be prepared fresh.

  • Interfering Substances: Buffers containing amines (like Tris) can chelate copper and inhibit the reaction.[13] Thiols from reducing agents like DTT or from cysteine residues can also interfere.

  • Steric Hindrance: The alkyne or azide tag on the protein may be located in a sterically inaccessible region of the folded protein. Performing the reaction under denaturing conditions (if compatible with downstream applications) can sometimes help.

Experimental Protocols

Protocol 1: General CuAAC for Protein Labeling with Minimal Degradation

This protocol is designed for the labeling of an alkyne-modified protein with an azide-containing probe and incorporates measures to minimize protein degradation.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate or HEPES buffer, pH 7.2-7.8)

  • Azide-containing probe (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

  • Degassing equipment (e.g., vacuum line and inert gas source like nitrogen or argon)

Procedure:

  • Preparation: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing probe in the reaction buffer. The final concentration of the protein and a 2- to 10-fold molar excess of the azide probe should be determined based on your specific experiment.

  • Degassing: To minimize oxidation, degas the protein-probe mixture by subjecting it to a vacuum for 30-40 seconds, followed by purging with an inert gas. Repeat this cycle 3-5 times.

  • Ligand and Copper Addition:

    • Prepare a premix of CuSO₄ and THPTA. For a final reaction volume of 500 µL and a final copper concentration of 100 µM, you would add 2.5 µL of 20 mM CuSO₄ to 5.0 µL of 50 mM THPTA to maintain a 5:1 ligand-to-copper ratio.[2]

    • Add the CuSO₄/THPTA premix to the degassed protein-probe mixture.

  • Additive Addition (Optional): Add aminoguanidine to a final concentration of 5 mM.[14]

  • Initiation of Reaction: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[14] Gently mix the solution.

  • Incubation: Incubate the reaction at room temperature. To determine the optimal reaction time and minimize protein exposure to copper, it is highly recommended to perform a time-course experiment (e.g., taking aliquots at 5, 15, 30, and 60 minutes) in your initial experiments.

  • Quenching and Purification: Stop the reaction by adding EDTA to a final concentration of 10-20 mM to chelate the copper. The labeled protein can then be purified from excess reagents using methods like dialysis, size-exclusion chromatography, or spin desalting columns.

Recommended Reagent Concentrations for CuAAC on Sensitive Proteins

ReagentRecommended Final ConcentrationKey Considerations
Protein 1 - 50 µMHigher concentrations can sometimes lead to aggregation.[15]
Azide/Alkyne Probe 2 - 10-fold molar excess over proteinEnsure sufficient probe for efficient labeling.
Copper(II) Sulfate 50 - 250 µMStart with lower concentrations to minimize protein damage.[8][14]
Ligand (e.g., THPTA) 5-fold molar excess over copperA higher ratio can offer more protection.[2][8]
Sodium Ascorbate 2.5 - 5 mMAlways prepare fresh.[8]
Aminoguanidine 5 mM (optional)Helps prevent protein crosslinking.[14]
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Protein Labeling

This protocol is suitable for sensitive proteins or for labeling in living systems where copper toxicity is a concern.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strain-promoted alkyne probe (e.g., DBCO-fluorophore)

  • Reaction buffer compatible with your protein and downstream application.

Procedure:

  • Preparation: In a microcentrifuge tube, combine the azide-modified protein with the strain-promoted alkyne probe. A 2- to 10-fold molar excess of the alkyne probe is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and can range from 1 to 24 hours. The optimal time should be determined empirically.

  • Purification: After the incubation period, purify the labeled protein from the excess probe using standard methods such as dialysis or size-exclusion chromatography.

Logical Diagram for Method Selection

G start Start: Choose a Click Chemistry Method is_in_vivo Is the experiment in a living system (e.g., live cells)? start->is_in_vivo is_sensitive Is the protein known to be sensitive to oxidation or metal ions? is_in_vivo->is_sensitive No use_spaac Recommendation: Use SPAAC (Copper-Free) is_in_vivo->use_spaac Yes is_sensitive->use_spaac Yes use_cuaac Recommendation: Use CuAAC with protective measures is_sensitive->use_cuaac No

Caption: Decision tree for selecting a click chemistry method.

References

impact of reducing agents on 8-Azido-octanoyl-OSu labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 8-Azido-octanoyl-OSu for protein labeling, with a specific focus on the impact of reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an amine-reactive chemical probe. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (like the side chain of lysine residues and the N-terminus of a protein) to form a stable amide bond.[1][2] This process covalently attaches an eight-carbon chain with a terminal azide group (-N₃) to the protein. This azide serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the attachment of reporter molecules like fluorophores or biotin that contain a corresponding alkyne group.[1][3][4]

Q2: What are the optimal conditions for labeling with this compound?

Successful labeling depends on several key parameters. The reaction is highly pH-dependent, with an optimal range of pH 8.3-8.5.[3][5][6] At this pH, the primary amines on the protein are deprotonated and more nucleophilic, leading to efficient labeling.[5][7] Buffers should be free of primary amines, such as Tris or glycine, which will compete with the protein for the NHS ester.[8][9] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[5][8]

Q3: My protein has disulfide bonds that need to be reduced. Can I include a reducing agent like DTT or TCEP in my labeling reaction?

No, this is strongly discouraged. Both commonly used reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), are chemically incompatible with the azide group of this compound. Their presence during or before the labeling step will lead to the failure of subsequent click chemistry reactions.

Q4: How exactly do DTT and TCEP interfere with the labeling process?

The interference is critical and occurs at the azide functional group.

  • TCEP (a phosphine) reduces the azide group to a primary amine via a mechanism known as the Staudinger Reduction.[9][10][11][12]

  • DTT (a thiol) also reduces the azide group to a primary amine.[1][5][6][13][14]

In both cases, the azide handle is destroyed, making the protein unable to participate in the intended azide-alkyne click chemistry reaction. While TCEP is sometimes considered compatible with NHS-ester reactions targeting cysteines (after conversion of the NHS-ester to a thioester), its reactivity with the azide group makes it unsuitable for this specific application.[8][15]

Q5: Is one reducing agent better or worse than the other?

Neither DTT nor TCEP is compatible with the azide group. Both will lead to the reduction of the azide and failure of your experiment. Therefore, the primary goal must be the complete removal of any reducing agent before the addition of the this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no signal in the final detection step (e.g., fluorescence or Western blot after click chemistry). 1. Azide group was reduced: A reducing agent (DTT, TCEP) was present during the labeling step.[9][16]Crucial Step: Completely remove the reducing agent after disulfide bond reduction and before adding this compound. Use a desalting column or dialysis.[17][18] (See Protocol 2).
2. Inefficient NHS ester labeling: Reaction pH was too low (<7.5), or an incompatible buffer (e.g., Tris, glycine) was used.[5][8]Verify the reaction buffer is at pH 8.3-8.5.[5] Perform a buffer exchange into a non-amine-containing buffer like PBS or sodium bicarbonate.[8][17]
3. Hydrolyzed NHS ester: The this compound reagent was exposed to moisture or dissolved in aqueous buffer too long before use.[8]Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use and add it to the protein solution.[3][7]
Protein precipitates after adding the labeling reagent. 1. High concentration of organic solvent: The volume of DMSO/DMF used to dissolve the NHS ester was too high (typically should not exceed 10% of the final reaction volume).[7]Dissolve the NHS ester at a higher concentration in the organic solvent to minimize the volume added to the aqueous protein solution.
2. Over-labeling: Using a large molar excess of the labeling reagent can alter the protein's pI and solubility.[19]Perform a titration experiment to determine the optimal molar excess of the NHS ester for your specific protein. Start with a 5- to 20-fold molar excess.[20]
Inconsistent results between experiments. 1. Inaccurate protein concentration: The molar excess of the NHS ester was not consistent.Accurately determine the protein concentration before each labeling reaction.[7]
2. Degradation of NHS ester stock: The solid or dissolved NHS ester has degraded over time.Store solid NHS ester desiccated at -20°C.[10] Prepare fresh stock solutions in anhydrous solvent for each experiment.[8][21]

Data Summary: Reducing Agent Compatibility

The following table summarizes the properties of DTT and TCEP and their incompatibility with the components of this specific labeling workflow.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Class ThiolPhosphine
Primary Function Reducing agent for disulfide bonds.[22][23]Reducing agent for disulfide bonds.[24][25]
Compatibility with Azide (-N₃) Group Incompatible. Reduces azides to amines.[6][14]Incompatible. Reduces azides to amines (Staudinger Reduction).[9][10][12]
Compatibility with NHS Ester Group Generally compatible; does not contain a primary amine.Generally compatible; does not contain a primary amine.
Compatibility with Maleimide Chemistry Incompatible. Thiol group reacts with maleimides.Generally compatible, but can react under certain conditions.[24][26]
Optimal pH Range Effective at pH > 7.[22]Effective over a wide pH range (1.5-8.5).[23][24]
Stability Prone to air oxidation, especially in the presence of metal ions.[24]More stable against air oxidation.[23][24]

Visual Guides and Workflows

Chemical Reaction Scheme

cluster_0 Desired Labeling & Click Chemistry Pathway cluster_1 Interference by Reducing Agents Protein_NH2 Protein-NH₂ (Lysine Residue) Labeled_Protein Protein-NH-CO-(CH₂)₇-N₃ (Azide-Labeled Protein) Protein_NH2->Labeled_Protein pH 8.3-8.5 Azido_OSu This compound Azido_OSu->Labeled_Protein Final_Product Fluorescently Labeled Protein (via Click Chemistry) Labeled_Protein->Final_Product CuAAC Alkyne_Probe Alkyne-Fluorophore Alkyne_Probe->Final_Product Labeled_Protein_2 Protein-NH-CO-(CH₂)₇-N₃ (Azide-Labeled Protein) Reduced_Protein Protein-NH-CO-(CH₂)₇-NH₂ (Reduced to Amine) Labeled_Protein_2->Reduced_Protein Azide Reduction Reducing_Agent DTT or TCEP Reducing_Agent->Reduced_Protein No_Click Click Reaction Fails Reduced_Protein->No_Click

Caption: The desired reaction pathway versus the interfering side-reaction caused by reducing agents.

Recommended Experimental Workflow

Caption: Correct workflow for labeling proteins that require initial reduction of disulfide bonds.

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol assumes your protein is stable and does not require a reducing agent to be present.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification[17]

Procedure:

  • Prepare the Protein:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the protein concentration to 1-10 mg/mL.[5]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[5][7]

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix immediately.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]

  • Quench the Reaction (Optional but Recommended):

    • Add Quenching Buffer to a final concentration of 50-100 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[9]

  • Purify the Azide-Labeled Protein:

    • Remove excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[17][20]

    • The purified azide-labeled protein is now ready for click chemistry or storage.

Protocol 2: Labeling a Protein Requiring Disulfide Bond Reduction

This protocol includes the critical step of removing the reducing agent before labeling.

Materials:

  • All materials from Protocol 1

  • TCEP (Tris(2-carboxyethyl)phosphine)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in a suitable buffer for reduction (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4).

  • Reduce Disulfide Bonds:

    • Add TCEP to a final concentration of 5-10 mM.

    • Incubate for 30-60 minutes at room temperature.

  • CRITICAL - Remove the Reducing Agent:

    • Immediately following reduction, remove the TCEP from the protein solution.

    • Use a desalting spin column according to the manufacturer's instructions, exchanging the buffer to the amine-free Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).[17] This step is rapid and minimizes re-oxidation of sensitive thiols.[17] Alternatively, perform dialysis against the Reaction Buffer, but this is slower.[18]

  • Proceed with Labeling:

    • Once the TCEP has been removed, immediately proceed with steps 2-5 of Protocol 1 . It is important to move quickly to the labeling step to minimize the chance of disulfide bonds re-forming.

References

optimizing incubation time for 8-Azido-octanoyl-OSu labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time and troubleshooting common issues encountered during labeling experiments with 8-Azido-octanoyl-OSu.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound labeling?

A1: The optimal incubation time for this compound labeling of primary amines is typically between 30 minutes and 4 hours at room temperature.[1][2] For sensitive proteins or to minimize hydrolysis of the NHS ester, the reaction can be performed overnight (12-16 hours) at 4°C.[1][3] However, the ideal duration can vary depending on the specific protein and buffer conditions, so a time-course experiment is recommended to determine the optimal labeling time for your specific application.[4]

Q2: What is the recommended pH for the labeling reaction?

A2: The labeling reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2-8.5.[1][2] At lower pH values, the protonation of primary amines reduces their availability for reaction.[1] Conversely, at higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the labeling reaction.[1][5]

Q3: What buffers are compatible with this compound labeling?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][6] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer.[2][7] Buffers containing Tris or glycine are incompatible with this labeling chemistry.[1][6]

Q4: How does temperature affect the labeling reaction?

A4: Reactions are commonly performed at room temperature (20-25°C) or at 4°C.[1][2] Lower temperatures can help to minimize the hydrolysis of the this compound, but may necessitate a longer incubation time to achieve the desired degree of labeling.[1]

Q5: My labeling efficiency is low. What are the potential causes and how can I improve it?

A5: Low labeling efficiency is a common issue that can arise from several factors:

  • Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1]

  • Presence of primary amines in the buffer: Use a non-amine-containing buffer like PBS. If your protein is in a buffer with primary amines, exchange it using dialysis or a desalting column.[3]

  • Hydrolysis of this compound: Prepare stock solutions of the labeling reagent immediately before use, as it is moisture-sensitive.[8] If you suspect hydrolysis is an issue, consider performing the reaction at 4°C.[1]

  • Insufficient molar excess of the labeling reagent: The optimal molar ratio of this compound to the protein should be determined empirically. A common starting point is a 5- to 20-fold molar excess.[9]

  • Low protein concentration: It is recommended to use a protein concentration of at least 2 mg/mL, as low concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH (too low or too high).Verify the buffer pH is within the 7.2-8.5 range.[1]
Buffer contains primary amines (e.g., Tris, glycine).Exchange the buffer to a non-amine buffer such as PBS.[1][6]
Hydrolysis of this compound.Prepare fresh stock solutions of the reagent. Perform the reaction at 4°C to slow down hydrolysis.[1]
Insufficient incubation time.Increase the incubation time at room temperature or perform the reaction overnight at 4°C.[1][3]
Low concentration of protein or labeling reagent.Increase the concentration of the protein and/or the molar excess of this compound.[1]
High Background/Non-Specific Binding Hydrolysis of the NHS ester leading to carboxyl groups.Perform the labeling reaction at the optimal pH to minimize hydrolysis.[9]
Excess labeling altering protein properties.Optimize the molar ratio of the labeling reagent to the protein to avoid over-modification.[9]
Aggregates of the labeled protein.Centrifuge the labeled protein solution to remove any aggregates before use.
Protein Precipitation Over-labeling affecting protein solubility.Reduce the molar excess of the labeling reagent used in the reaction.[8]
Inappropriate buffer conditions.Ensure the buffer composition and pH are suitable for your specific protein.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperatureHalf-life
7.00°C4-5 hours[2][5]
8.0Room Temp~210 minutes[10]
8.5Room Temp~180 minutes[10]
8.64°C10 minutes[2][5]
9.0Room Temp~125 minutes[10]

Table 2: Recommended Incubation Times and Temperatures for NHS Ester Labeling

TemperatureIncubation TimeNotes
Room Temperature (20-25°C)0.5 - 4 hoursMost common condition.[1][2]
4°COvernight (12-16 hours)Recommended for sensitive proteins or to minimize hydrolysis.[1]

Experimental Protocols

General Protocol for Labeling Proteins with this compound

  • Buffer Preparation: Prepare a non-amine-containing reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10-50 mM.

  • Labeling Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[9]

  • Incubation: Incubate the reaction mixture for 0.5 to 4 hours at room temperature or overnight at 4°C.[1][2]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[9] Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by gel filtration, dialysis, or a desalting column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mixing Add Reagent to Protein Solution protein_prep->mixing reagent_prep Prepare Fresh This compound Stock Solution reagent_prep->mixing incubation Incubate (0.5-4h RT or overnight 4°C) mixing->incubation quenching Quench Reaction (Optional) incubation->quenching purification Purify Labeled Protein quenching->purification

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic cluster_checks Troubleshooting Checks cluster_solutions Solutions start Low Labeling Efficiency? check_ph Is pH 7.2-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is reagent fresh? check_buffer->check_reagent Yes change_buffer Exchange Buffer check_buffer->change_buffer No check_time Is incubation time sufficient? check_reagent->check_time Yes new_reagent Use Fresh Reagent check_reagent->new_reagent No increase_time Increase Incubation Time check_time->increase_time No

Caption: Troubleshooting logic for low labeling efficiency.

References

challenges in purifying azide-labeled proteins and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of azide-labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying azide-labeled proteins?

Researchers often face several challenges during the purification of azide-labeled proteins. These can be broadly categorized into issues arising from the bioorthogonal reaction (e.g., click chemistry) and the subsequent purification steps.

Click Chemistry Reaction Challenges:

  • Low Reaction Yield: Incomplete conversion of the azide-labeled protein can lead to low yields of the final product. This can be due to steric hindrance, suboptimal reaction conditions, or issues with the reagents.[1]

  • Side Reactions: The copper catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can generate reactive oxygen species (ROS), leading to protein oxidation, crosslinking, and aggregation.[2][3] Additionally, byproducts of the reducing agent, sodium ascorbate, can react with amino acid residues like lysine and arginine.[2]

  • Thiol Reactivity: Free thiols from cysteine residues can react with alkyne tags, leading to non-specific labeling and complicating purification.[4][5]

  • Copper-Mediated Protein Precipitation: The presence of copper ions can sometimes cause the target protein to precipitate out of solution.[2]

Post-Reaction Purification Challenges:

  • Removal of Excess Reagents: Efficiently removing unreacted labeling reagents, ligands, and byproducts is crucial for obtaining a pure protein sample.

  • Copper Catalyst Removal: Residual copper from CuAAC reactions is a significant concern as it can be toxic to cells in downstream applications and may interfere with certain assays.[2][6]

  • Non-Specific Binding: Proteins can non-specifically bind to affinity resins used for purification, leading to contamination of the final product.[1] This is a particular issue with hydrophobic resins.[1]

  • Low Recovery from Affinity Resins: The efficiency of capturing the labeled protein on affinity resins (e.g., azide or alkyne beads) can be low, resulting in significant loss of the target protein.[1]

Q2: How can I improve the efficiency of my click chemistry reaction?

Optimizing the click chemistry reaction is key to successful purification. Here are several strategies to improve efficiency:

  • Optimize Reagent Concentrations: A 2-4 fold molar excess of the alkyne or azide-containing probe over the labeled protein is a good starting point for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] For CuAAC, ensure you have an adequate concentration of the copper catalyst and a reducing agent like sodium ascorbate.

  • Use a Copper-Stabilizing Ligand: Ligands such as THPTA or BTTAA can protect the copper(I) catalyst from oxidation, improve reaction kinetics, and reduce copper-induced protein damage.[7]

  • Control Reaction Time and Temperature: While some click reactions can be fast, others may require longer incubation times, from a few hours to overnight.[1][2] Reactions can be performed at room temperature or at 4°C to minimize protein degradation.[2]

  • Buffer Selection: Use a buffer that does not interfere with the reaction. For example, avoid amine-containing buffers like Tris if you are using NHS-ester chemistry to introduce your bioorthogonal handle.[7] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[2]

  • Minimize Thiol Interference: If you suspect side reactions with cysteine residues, you can pretreat your sample with a low concentration of hydrogen peroxide to oxidize the free thiols.[4] Alternatively, orient your labeling strategy to use an alkyne-probe and an azide-tag to reduce non-specific labeling of cysteines.[5]

Q3: What are the best methods for removing the copper catalyst after a CuAAC reaction?

Several methods can be employed to remove residual copper from your protein sample. The choice of method will depend on the nature of your protein and the required level of purity.

  • Chelation with EDTA: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a stable, water-soluble complex with copper ions. The copper-EDTA complex can then be removed by dialysis or size-exclusion chromatography.[6][8]

  • Solid-Phase Scavengers: Various resins are commercially available that specifically bind and remove copper ions from solution.[6] These are often easy to use, requiring simple incubation followed by filtration or centrifugation.

  • Dialysis and Size-Exclusion Chromatography (SEC): These techniques are effective for separating the protein from small molecules like copper ions and excess reagents.[6] Dialysis is a gentler method but can be time-consuming, while SEC is faster but may result in some sample dilution.[3][9]

  • Aqueous Washes: For proteins that are soluble in organic solvents, extraction with an aqueous solution of a chelating agent or other compounds like ammonium chloride can be effective.[6]

Troubleshooting Guides

Problem 1: Low Yield of Purified Azide-Labeled Protein
Possible Cause Solution
Inefficient click chemistry reaction. Optimize reaction conditions as described in FAQ 2. Verify the incorporation of the azide label into your protein using a method like mass spectrometry.
Low capture efficiency on affinity resin. [1]Increase incubation time with the resin.[1] Ensure the resin is properly equilibrated and not overloaded. Consider using a resin with a cleavable linker to improve elution.[1][10]
Protein precipitation during the reaction or purification. [2]Perform the reaction and purification steps at 4°C. Add solubilizing agents like mild detergents or glycerol to your buffers.[11] Optimize the buffer pH and ionic strength.[11]
Loss of protein during dialysis or chromatography. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate for your protein.[12] For SEC, choose a column with the correct fractionation range.[3]
Steric hindrance. [1]If using a solid support for the click reaction, the azide or alkyne on the bead may not be easily accessible to the protein. Consider performing the click reaction in solution before purification.
Problem 2: High Levels of Contaminating Proteins in the Final Product
Possible Cause Solution
Non-specific binding to the affinity resin. [1]Increase the stringency of your wash buffers by adding mild detergents (e.g., 0.1% SDS), high salt concentrations, or denaturants like urea.[13] Pre-clear your lysate with unconjugated beads to remove proteins that bind non-specifically.
Hydrophobic interactions with the resin. [1]Add non-ionic detergents to your buffers to disrupt hydrophobic interactions.
Inefficient removal of un-tagged proteins. Ensure your affinity capture step is efficient. Consider a two-step purification strategy, for example, an initial purification based on a His-tag followed by click-chemistry-based purification.
Co-purification of interacting proteins. This may be a genuine biological result. To distinguish between specific interactors and contaminants, perform stringent washes and use appropriate controls (e.g., a mock purification with an unlabeled protein).

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the performance of different purification and reaction components.

Table 1: Comparison of Enrichment Efficiency

Enrichment Method Target Fold Enrichment/Efficiency Reference
Click Chemistry (DBCO beads) Azide-tagged cross-linked peptides4-5 times higher than biotin-streptavidin[14]
Biotin-Streptavidin Azide-tagged cross-linked peptidesBaseline[14]
Azide Agarose Beads (CuAAC) Alkyne-tagged protein< 10% enrichment efficiency reported in some cases[1]

Table 2: Comparison of Bioorthogonal Reaction Kinetics

Reaction Type Second-Order Rate Constant (M⁻¹s⁻¹) Typical Reaction Time Reference
Staudinger Ligation ~10⁻³6 - 24 hours[10]
CuAAC ~10² - 10³< 1 hour[10]
SPAAC ~10⁻¹ - 11 - 4 hours[10]

Experimental Protocols

Protocol 1: Copper Removal using EDTA Chelation and Dialysis

This protocol is suitable for removing copper from a protein sample after a CuAAC reaction.

Materials:

  • Protein sample in a copper-containing reaction buffer

  • EDTA stock solution (0.5 M, pH 8.0)

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker and magnetic stir plate

Procedure:

  • Add EDTA: To your protein sample, add the 0.5 M EDTA stock solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Prepare for Dialysis: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Carefully load your protein sample into the dialysis tubing/cassette.

  • First Dialysis: Place the sealed dialysis tubing/cassette in a beaker with a large volume (at least 200 times the sample volume) of dialysis buffer.[9] Stir gently on a magnetic stir plate at 4°C for 2-4 hours.

  • Buffer Change: Discard the dialysis buffer and replace it with fresh buffer.

  • Second Dialysis: Continue to dialyze for another 2-4 hours or overnight at 4°C.

  • Final Buffer Change: For complete removal, perform a third buffer change and dialyze for an additional 2-4 hours.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified protein sample.

Protocol 2: Affinity Purification of an Azide-Labeled Protein using Alkyne-Resin (CuAAC)

This protocol describes the enrichment of an azide-labeled protein from a cell lysate.

Materials:

  • Cell lysate containing the azide-labeled protein

  • Alkyne-functionalized agarose resin

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5)

  • Click chemistry reaction components:

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM)

    • Reducing agent (e.g., Sodium Ascorbate) stock solution (e.g., 500 mM, freshly prepared)

    • Copper-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM)

  • Wash buffer (e.g., Lysis buffer with 0.1% SDS)

  • Elution buffer (if using a cleavable linker) or sample buffer for on-resin analysis

Procedure:

  • Prepare Resin: Wash the alkyne-resin with lysis buffer to remove any storage solution.

  • Bind Protein: Add the cell lysate to the washed resin and incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Wash Resin: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively with lysis buffer to remove unbound proteins.

  • Prepare Click Reaction Mix: In a separate tube, prepare the click reaction cocktail. For a 1 mL reaction, you might add:

    • 10 µL of 50 mM CuSO₄

    • 20 µL of 50 mM ligand

    • 10 µL of 500 mM Sodium Ascorbate

  • Perform Click Reaction: Resuspend the resin with the bound protein in fresh lysis buffer and add the click reaction cocktail. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Wash Post-Reaction: Pellet the resin and wash thoroughly with the wash buffer to remove excess reagents and non-covalently bound proteins. Perform several washes.

  • Elution or Analysis:

    • If using a cleavable linker: Elute the protein according to the manufacturer's instructions for the specific linker.

    • For on-resin analysis: Resuspend the beads in SDS-PAGE sample buffer, boil, and analyze by western blot.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis start Start: Azide-labeled Protein click_reagents Add Click Chemistry Reagents (e.g., Alkyne-probe, Copper, Ligand) start->click_reagents reaction Bioorthogonal Reaction (e.g., CuAAC or SPAAC) click_reagents->reaction affinity_capture Affinity Capture (e.g., Alkyne-resin) reaction->affinity_capture Covalent Linkage wash1 Wash 1: Remove unbound proteins affinity_capture->wash1 wash2 Wash 2: Remove excess reagents wash1->wash2 elution Elution wash2->elution analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spec) elution->analysis end End: Purified Labeled Protein analysis->end troubleshooting_logic start Problem: Low Protein Yield check_reaction Check Click Reaction Efficiency? start->check_reaction check_capture Check Affinity Capture? start->check_capture check_solubility Check Protein Solubility? start->check_solubility optimize_reaction Solution: - Optimize reagent concentrations - Check label incorporation - Increase reaction time check_reaction->optimize_reaction Inefficient optimize_capture Solution: - Increase incubation time - Use cleavable linker - Check resin capacity check_capture->optimize_capture Inefficient optimize_solubility Solution: - Add solubilizing agents - Optimize buffer pH/salt - Work at 4°C check_solubility->optimize_solubility Precipitation observed

References

Technical Support Center: NHS Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of incomplete N-hydroxysuccinimide (NHS) ester hydrolysis and conjugation.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a problem?

A1: N-hydroxysuccinimide (NHS) esters are reagents commonly used to label molecules containing primary amines, such as proteins and oligonucleotides. The desired reaction is the formation of a stable amide bond between the NHS ester and the amine. However, NHS esters can also react with water in a process called hydrolysis. This competing reaction converts the NHS ester into an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), preventing the desired labeling of the target molecule. Incomplete conjugation due to hydrolysis can lead to low yields of the final product and inconsistent experimental results.[1][2]

Q2: What are the main factors that influence the rate of NHS ester hydrolysis?

A2: The rate of NHS ester hydrolysis is primarily influenced by three main factors:

  • pH: The hydrolysis of NHS esters is highly dependent on the pH of the reaction buffer. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[2][3]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including the hydrolysis of NHS esters.[4][5]

  • Buffer Composition: The presence of nucleophiles other than the target amine can compete with the desired reaction. Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will react with the NHS ester.[2]

Q3: How can I minimize NHS ester hydrolysis during my experiments?

A3: To minimize hydrolysis, it is crucial to optimize the reaction conditions. This includes:

  • Working at the optimal pH: The ideal pH range for NHS ester reactions is typically between 7.2 and 8.5. This range provides a good balance between having a sufficient concentration of deprotonated primary amines for the reaction and minimizing hydrolysis.[2]

  • Controlling the temperature: Performing the reaction at a lower temperature (e.g., 4°C) can significantly slow down the rate of hydrolysis. However, this may require a longer reaction time to achieve the desired level of conjugation.[2]

  • Using appropriate buffers: Always use buffers that do not contain primary amines. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[2]

  • Preparing fresh reagents: NHS esters are sensitive to moisture. It is best to dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Avoid storing NHS esters in aqueous solutions.[6]

Q4: How can I tell if my NHS ester has already hydrolyzed?

A4: A simple spectrophotometric method can be used to assess the activity of your NHS ester reagent. The N-hydroxysuccinimide (NHS) byproduct released upon hydrolysis absorbs light in the 260-280 nm range. By intentionally hydrolyzing a sample of the NHS ester with a mild base and measuring the increase in absorbance at 260 nm, you can determine if the reagent is still active. If there is no significant increase in absorbance after adding the base, the NHS ester has likely already hydrolyzed.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[7]
NHS Ester Hydrolysis Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[7] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[6]
Incompatible Buffer Ensure your buffer does not contain primary amines (e.g., Tris, glycine). Switch to a recommended buffer like phosphate, borate, or carbonate.[2]
Low Reactant Concentration Increase the concentration of your target molecule and/or the molar excess of the NHS ester to favor the conjugation reaction over hydrolysis.[7]
Poor Reagent Quality Use a fresh vial of NHS ester. Test the activity of the existing reagent using the spectrophotometric assay described in the protocols section.[6]
Inconsistent Results Variability in Reaction Time or Temperature Standardize the incubation time and temperature for all experiments. Use a temperature-controlled incubator or water bath.
Moisture Contamination of NHS Ester Store NHS esters in a desiccator. Allow the reagent to warm to room temperature before opening to prevent condensation.[6]
Complete Failure of Labeling Reaction Hydrolyzed NHS Ester The NHS ester may have been completely hydrolyzed before the reaction. Always use freshly prepared NHS ester solutions.
Incorrect Buffer Composition The presence of high concentrations of competing nucleophiles in the buffer can completely inhibit the reaction.

Quantitative Data

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

The stability of NHS esters is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004 - 5 hours[1][2]
8.0Room Temperature~1 hour[3]
8.6410 minutes[1][2]
9.0Room TemperatureSignificantly shorter than at pH 8[3]

Note: "Room Temperature" can vary, but these values provide a general guideline. Lower temperatures will increase the half-life of the NHS ester.

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester.

Materials:

  • Protein to be labeled

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Mix gently and incubate at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Spectrophotometric Assay for NHS Ester Reactivity

This protocol allows for a quick assessment of the reactivity of an NHS ester reagent.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a control: Add 2 mL of the amine-free buffer to a cuvette.

  • Prepare the NHS ester solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If the NHS ester is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add it to the buffer.

  • Initial Reading: Zero the spectrophotometer at 260 nm using the control cuvette. Immediately measure and record the absorbance of the NHS ester solution.

  • Hydrolysis: Add 100 µL of 0.5-1.0 M NaOH to the cuvette containing the NHS ester solution. Mix by vortexing for 30 seconds.

  • Final Reading: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active. If the absorbance does not increase, the reagent has likely been hydrolyzed.[6]

Protocol 3: HPLC Analysis of NHS Ester Hydrolysis

High-Performance Liquid Chromatography (HPLC) can be used to quantify the extent of NHS ester hydrolysis by separating and measuring the concentrations of the unreacted NHS ester, the hydrolyzed carboxylic acid, and the desired conjugate.

General Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed. The gradient will depend on the specific properties of the molecule of interest.

  • Detection: UV detection at a wavelength where the molecule of interest and the NHS ester absorb is used.

  • Sample Preparation: At various time points during the reaction, take an aliquot of the reaction mixture and quench it by adding a small amount of a strong acid (e.g., 10% TFA) to stop further reaction and hydrolysis. The samples can then be directly injected or diluted if necessary.

  • Quantification: The percentage of hydrolysis can be determined by integrating the peak areas of the hydrolyzed product and the remaining unreacted NHS ester.

Note: The specific HPLC conditions (e.g., gradient, flow rate, and detection wavelength) will need to be optimized for the specific NHS ester and target molecule being analyzed.

Visualizations

NHS_Ester_Reaction_Pathway NHS_Ester NHS Ester (Reactive) Amide_Conjugate Stable Amide Conjugate (Desired Product) NHS_Ester->Amide_Conjugate Aminolysis (Desired Reaction) Carboxylic_Acid Carboxylic Acid (Inactive) NHS_Ester->Carboxylic_Acid Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (Target Molecule) Water Water (H₂O) NHS_Byproduct N-hydroxysuccinimide (Byproduct) Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is pH optimal (7.2-8.5)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Lower temperature (e.g., 4°C) and increase reaction time Check_Temp->Lower_Temp No Check_Buffer Is buffer amine-free? Check_Temp->Check_Buffer Yes Lower_Temp->Check_Buffer Change_Buffer Use a non-amine buffer (e.g., Phosphate, Borate) Check_Buffer->Change_Buffer No Check_Reagent Is NHS ester fresh and stored properly? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Use_New_Reagent Use a new vial of NHS ester Check_Reagent->Use_New_Reagent No Increase_Conc Increase reactant concentrations Check_Reagent->Increase_Conc Yes Use_New_Reagent->Increase_Conc Success Improved Labeling Increase_Conc->Success

References

Technical Support Center: Enhancing Signal-to-Noise for Labeled Protein Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for troubleshooting and optimizing experiments for the detection of labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio in common immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it important?

A1: The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise.[1][2] A high SNR indicates a clean and reliable result, where the specific signal from the target protein is strong relative to non-specific background.[1] Optimizing for a high SNR is crucial for obtaining accurate and reproducible data, especially when detecting low-abundance proteins.[3]

Q2: What are the most common causes of high background in immunoassays?

A2: High background can stem from several factors, including:

  • Insufficient Blocking: Failure to block non-specific binding sites on the membrane or plate.[1][4][5]

  • Antibody Concentration Too High: Using primary or secondary antibodies at a concentration that leads to non-specific binding.[6][7]

  • Inadequate Washing: Insufficient or improper washing steps that fail to remove unbound antibodies.[5][8]

  • Cross-reactivity: The primary or secondary antibody may cross-react with other proteins in the sample.[9]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with particles or microbes.[5]

  • Autofluorescence: In immunofluorescence, the sample itself may have natural fluorescence.[10]

Q3: How can I reduce non-specific binding?

A3: To reduce non-specific binding, you can:

  • Optimize Blocking: Test different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and optimize the blocking time and temperature.[3][11]

  • Titrate Antibodies: Determine the optimal concentration for your primary and secondary antibodies through titration experiments.[12][13][14]

  • Improve Washing: Increase the number, duration, and volume of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help.[8]

  • Use High-Quality Antibodies: Select antibodies that have been validated for the specific application to minimize cross-reactivity.

  • Adjust Buffer Composition: Modifying the salt concentration or pH of your buffers can sometimes reduce non-specific interactions.[7]

Q4: What are signal amplification techniques and when should I use them?

A4: Signal amplification methods are used to increase the intensity of the detection signal, which is particularly useful for detecting low-abundance proteins.[15][16] These techniques generate a higher signal from each labeled protein molecule. Common methods include:

  • Tyramide Signal Amplification (TSA): An enzyme-mediated method that deposits a large number of fluorophores or haptens at the site of the target protein.[15][17][18]

  • Enzyme-Based Amplification in ELISA: Using enzyme-substrate reactions that produce a strong, localized signal.[19][20]

  • Indirect Detection: Using a labeled secondary antibody that binds to the primary antibody, which naturally amplifies the signal.[21]

You should consider using signal amplification when your standard detection method yields a weak or undetectable signal, despite optimization of other experimental parameters.[16]

Troubleshooting Guides

Western Blotting

Issue: High Background

High background on a Western blot can obscure bands and make data interpretation difficult.

Troubleshooting Workflow:

Caption: Troubleshooting high background in Western blotting.

Quantitative Data: Comparison of Blocking Buffers

Blocking Agent (in TBST)Signal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
5% Non-Fat Dry Milk850012007.1
3% Bovine Serum Albumin (BSA)78008509.2
Commercial Protein-Free Blocker820060013.7

This table provides illustrative data to demonstrate the effect of different blocking agents on the signal-to-noise ratio. Actual results may vary depending on the antibody and sample.

Immunofluorescence

Issue: Weak or No Signal

A faint or absent fluorescent signal can be due to a variety of factors, from sample preparation to antibody performance.

Troubleshooting Workflow:

Caption: Troubleshooting weak or no signal in immunofluorescence.

Quantitative Data: Primary Antibody Titration

Primary Antibody DilutionMean Signal Intensity (Fluorescence Units)Mean Background Intensity (Fluorescence Units)Signal-to-Noise Ratio (Signal/Background)
1:10015004003.75
1:25013502006.75
1:50011001209.17
1:10008001008.00

This table provides illustrative data to demonstrate the effect of primary antibody titration on the signal-to-noise ratio in immunofluorescence.

ELISA

Issue: High Background

High background in an ELISA can lead to false positives and reduced assay sensitivity.

Troubleshooting Workflow:

Caption: Troubleshooting high background in ELISA.

Quantitative Data: Effect of Wash Steps

Number of Wash CyclesSignal (OD at 450 nm)Background (OD at 450 nm)Signal-to-Noise Ratio (Signal/Background)
21.850.454.11
41.780.208.90
61.750.1214.58

This table provides illustrative data on how increasing the number of wash cycles can improve the signal-to-noise ratio in an ELISA.

Flow Cytometry

Issue: Poor Resolution Between Positive and Negative Populations

Poor separation between stained and unstained cells can make it difficult to accurately identify and quantify cell populations.

Troubleshooting Workflow:

References

Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected mass shifts in their mass spectrometry experiments.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Mass Shifts

This guide provides a step-by-step workflow to identify and resolve the root cause of unexpected mass shifts.

Is the mass shift consistent across all peaks in the spectrum?

  • Yes, the mass shift is consistent and systematic: This often points to a calibration issue.

    • Action: Proceed to the "Instrument Calibration" troubleshooting section.

  • No, the mass shift is inconsistent and affects specific peaks or regions of the chromatogram: This suggests sample-related issues or data processing artifacts.

    • Action: Proceed to the "Sample Preparation and Matrix Effects" or "Data Processing" troubleshooting sections.

Troubleshooting Workflow for Mass Shifts

Troubleshooting_Workflow start Unexpected Mass Shift Observed is_consistent Is the mass shift consistent across all peaks? start->is_consistent calibration_issue Systematic Mass Shift: Likely Calibration Issue is_consistent->calibration_issue Yes sample_or_processing_issue Inconsistent Mass Shift: Likely Sample or Processing Issue is_consistent->sample_or_processing_issue No check_calibration Verify Instrument Calibration calibration_issue->check_calibration check_sample_prep Review Sample Preparation Protocol sample_or_processing_issue->check_sample_prep review_processing Examine Data Processing Parameters sample_or_processing_issue->review_processing recalibrate Perform Full Recalibration check_calibration->recalibrate Calibration Fails problem_solved Problem Resolved recalibrate->problem_solved check_adducts Investigate for Adduct Formation check_sample_prep->check_adducts check_matrix_effects Assess for Matrix Effects check_sample_prep->check_matrix_effects check_adducts->problem_solved check_matrix_effects->problem_solved reprocess_data Re-process Data with Corrected Parameters review_processing->reprocess_data reprocess_data->problem_solved

Caption: A flowchart outlining the initial steps to diagnose the cause of unexpected mass shifts.

FAQs and Troubleshooting by Category

Instrument Calibration

Q1: My mass spectrometer was recently calibrated, but I'm still seeing a consistent mass shift across my entire spectrum. What should I do?

A: Even with a recent calibration, mass accuracy can drift due to environmental fluctuations or instrument instability.[1][2]

  • Immediate Action: Verify the calibration using a known standard. If the standard's measured mass is incorrect, a recalibration is necessary.[3][4]

  • Best Practice: Perform daily or even more frequent calibration checks, especially for high-resolution instruments.[5] For highly accurate measurements, consider using a lock mass for real-time calibration correction.[2]

Q2: What is the difference between external and internal calibration?

A:

  • External Calibration: The instrument is calibrated using a standard solution before running the sample. While easier to perform, it doesn't account for fluctuations during the sample run.[6]

  • Internal Calibration (Lock Mass): A known compound (lock mass) is continuously introduced with the sample. The instrument uses this known mass to correct for any drift in real-time, generally providing higher mass accuracy.[2][7][8]

Q3: My automatic calibration failed. What are the common causes?

A: Calibration failure can be due to several factors:

  • Low Calibrant Signal: The calibration solution may be old, depleted, or improperly prepared.[1]

  • Contamination: The ion source or spray needle may be dirty, leading to poor signal and unstable spray.

  • Incorrect Method Parameters: Ensure the correct calibration method with the appropriate mass range and ionization settings is selected.

  • Hardware Issues: There could be an issue with the detector or electronics.

Potential Cause Recommended Action
Old or depleted calibrantPrepare a fresh calibration solution.[1]
Contaminated ion sourceClean the ion source according to the manufacturer's protocol.
Incorrect calibration methodVerify and select the correct method for your instrument and mass range.
Unstable sprayCheck for clogs in the sample needle and ensure proper solvent flow.[9]
Sample Preparation and Matrix Effects

Q1: I'm observing non-uniform mass shifts, and some peaks have additional, unexpected signals at higher masses. What could be the cause?

A: This is a common indication of adduct formation, where ions from the sample matrix or solvent associate with your analyte.[10][11]

  • Common Adducts: Sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) are frequent adducts in positive ion mode.[10][12][13]

  • Troubleshooting:

    • Review your sample preparation to identify potential sources of these ions (e.g., glassware, buffers, solvents).[10]

    • Use high-purity, LC-MS grade solvents and reagents.[14]

    • Consider using desalting spin columns or other sample cleanup techniques to remove salts.[15]

Table of Common Adducts in ESI-MS (Positive Ion Mode)

Adduct IonNominal Mass Shift (Da)Exact Mass Shift (Da)
[M+H]⁺+1+1.007276
[M+NH₄]⁺+18+18.03382
[M+Na]⁺+23+22.989218
[M+K]⁺+39+38.963158
[M+CH₃CN+H]⁺+42+42.0344
[M+H₂O+H]⁺+19+19.0184

Q2: My signal intensity is suppressed, and I'm seeing mass shifts, particularly in complex samples. How can I address this?

A: You are likely experiencing matrix effects, where co-eluting compounds interfere with the ionization of your analyte.[3][16][17]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.[16]

    • Sample Dilution: A simple dilution of the sample can sometimes reduce matrix effects, but this may compromise sensitivity.[18]

    • Advanced Sample Cleanup: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][18]

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help compensate for matrix-induced signal variations.[19]

Decision Tree for Mitigating Matrix Effects

Matrix_Effects start Matrix Effects Suspected is_sensitivity_sufficient Is sensitivity sufficient after simple dilution? start->is_sensitivity_sufficient dilute_sample Dilute Sample is_sensitivity_sufficient->dilute_sample Yes optimize_chromatography Optimize LC Method is_sensitivity_sufficient->optimize_chromatography No problem_solved Problem Mitigated dilute_sample->problem_solved is_separation_improved Is separation from interferences improved? optimize_chromatography->is_separation_improved advanced_cleanup Implement Advanced Sample Cleanup (SPE, LLE) is_separation_improved->advanced_cleanup No is_separation_improved->problem_solved Yes use_internal_standard Use Stable Isotope-Labeled Internal Standard advanced_cleanup->use_internal_standard use_internal_standard->problem_solved

Caption: A decision tree to guide the selection of a strategy for mitigating matrix effects.

Data Processing

Q1: Can I correct for mass shifts after data acquisition?

A: Yes, post-acquisition data processing can often correct for systematic mass shifts.[20]

  • Recalibration Algorithms: Many mass spectrometry software packages include algorithms that can recalibrate the data based on the presence of known background ions or by aligning spectra to a reference spectrum.

  • Manual Recalibration: If you have a known internal standard or a consistently observed background ion in your data, you may be able to manually apply a mass correction.

Q2: What are some common data processing pitfalls that can lead to apparent mass shifts?

A:

  • Incorrect Peak Picking/Centroiding: If the peak picking algorithm is not optimized, it can incorrectly identify the center of a mass peak, leading to small mass errors.

  • Applying the Wrong Calibration File: Ensure that the correct and most recent calibration file is applied to your data during processing.

  • Software Bugs or Version Issues: Occasionally, software issues can cause data processing artifacts. Ensure your software is up-to-date.

Experimental Protocols

Protocol 1: External Mass Calibration (General Procedure)

This protocol provides a general guideline for performing an external calibration. Refer to your instrument's specific manual for detailed instructions.

Materials:

  • Manufacturer-recommended calibration solution for your mass range and ionization mode.

  • LC-MS grade solvents (e.g., acetonitrile, water, methanol) with appropriate additives (e.g., formic acid).

Procedure:

  • Prepare the Instrument:

    • Ensure the ion source is clean and the instrument has reached stable operating conditions (vacuum, temperature).

    • Set up the instrument in the desired ionization mode (e.g., ESI positive).

  • Prepare the Calibration Solution:

    • Prepare the calibration solution according to the manufacturer's instructions. This may involve dilution in a specific solvent mixture.

  • Infuse the Calibrant:

    • Infuse the calibration solution into the mass spectrometer at a stable flow rate using a syringe pump.

  • Acquire Calibration Data:

    • In the instrument control software, initiate the calibration routine.

    • The software will acquire a spectrum of the calibration solution, identify the known peaks, and generate a new calibration curve.

  • Evaluate and Apply the Calibration:

    • Review the calibration report to ensure the mass accuracy (often reported as RMS error) is within the manufacturer's specifications.

    • Save and apply the new calibration file.

  • Verify the Calibration:

    • Re-acquire a spectrum of the calibration solution to confirm that the measured masses are now accurate.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol outlines a general procedure for using SPE to remove salts and other interferences that can cause mass shifts.

Materials:

  • SPE cartridge with a sorbent appropriate for your analyte and matrix.

  • SPE vacuum manifold.

  • Solvents for conditioning, loading, washing, and eluting (e.g., methanol, water, acetonitrile, elution solvent with appropriate pH).

Procedure:

  • Condition the SPE Cartridge:

    • Pass a conditioning solvent (e.g., methanol) through the cartridge to wet the sorbent.

    • Equilibrate the cartridge with a solvent that mimics the sample matrix (e.g., water).

  • Load the Sample:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Wash the Cartridge:

    • Pass a wash solvent through the cartridge to remove interfering compounds. The wash solvent should be strong enough to elute interferences but weak enough to retain the analyte of interest.

  • Elute the Analyte:

    • Pass an elution solvent through the cartridge to desorb and collect the analyte. The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent.

  • Dry and Reconstitute:

    • Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC-MS analysis.

References

Validation & Comparative

A Comparative Guide to Amine-Reactive Protein Labeling for Mass Spectrometry: Validation of 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of proteomics, the covalent labeling of proteins is a cornerstone for a multitude of applications, from validating protein-protein interactions to quantifying changes in protein expression. The choice of labeling reagent is critical and can significantly impact the outcome and interpretation of mass spectrometry (MS) data. This guide provides a comprehensive comparison of 8-Azido-octanoyl-OSu, an amine-reactive labeling reagent incorporating a bioorthogonal azide handle, with other commonly used labeling strategies. We present a framework for its validation by mass spectrometry, supported by detailed experimental protocols and data interpretation.

Introduction to Amine-Reactive Labeling and Bioorthogonal Chemistry

Amine-reactive labeling reagents, predominantly N-hydroxysuccinimide (NHS) esters, are widely employed to modify proteins at primary amines, specifically the ε-amine of lysine residues and the N-terminus. This broad reactivity allows for the efficient labeling of a vast majority of proteins.

The introduction of bioorthogonal functional groups, such as azides, via these linkers has revolutionized proteomic workflows. The azide group of this compound serves as a versatile handle for "click chemistry," a set of highly efficient and specific reactions.[1] The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-labeled protein and an alkyne-containing reporter molecule. This reporter can be a biotin tag for affinity enrichment, a fluorescent dye for imaging, or an isobaric mass tag for multiplexed quantification.

Performance Comparison of Amine-Reactive Labeling Strategies

The selection of a labeling reagent is a trade-off between factors such as labeling efficiency, specificity, the potential for steric hindrance, and the intended downstream application. While direct, peer-reviewed quantitative performance data for this compound is limited, we can infer its performance characteristics based on the properties of its components and compare it to established alternatives.

Table 1: Comparison of Amine-Reactive Labeling Reagents

FeatureThis compoundStandard NHS Esters (e.g., Biotin-NHS)Isobaric Tags (e.g., TMT, iTRAQ)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Functionality Introduction of an azide handle for click chemistryDirect attachment of a reporter group (e.g., biotin)Multiplexed quantitative proteomics
Workflow Two-step: Labeling followed by click chemistryOne-step: Direct labelingOne-step: Direct labeling
Flexibility High: Azide can be coupled to various alkyne reportersModerate: Reporter group is fixedLow: Designed for a specific quantitative workflow
Potential for Steric Hindrance Moderate: Octanoyl linker provides spacingVariable: Depends on the size of the reporter groupHigh: Relatively bulky tags
Mass Spectrometry Analysis Identification of labeled peptides, potential for quantification with alkyne-isobaric tagsIdentification and quantification of biotinylated peptidesMultiplexed relative quantification of peptides

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any protein labeling strategy. Below are generalized protocols for protein labeling with this compound and subsequent analysis by mass spectrometry.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine must be avoided as they compete with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Click Chemistry Reaction for Biotin-Alkyne Conjugation

Materials:

  • Azide-labeled protein from Protocol 1

  • Biotin-Alkyne

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

Procedure:

  • Prepare Reagents:

    • Biotin-Alkyne: 10 mM stock in DMSO.

    • CuSO₄: 50 mM stock in water.

    • Sodium Ascorbate: 500 mM stock in water (prepare fresh).

    • TBTA: 10 mM stock in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and Biotin-Alkyne (2-5 fold molar excess over the protein).

    • Add TBTA to a final concentration of 100 µM.[2]

    • In a separate tube, premix CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 1 mM).[2]

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

    • Incubate for 1 hour at room temperature.

  • Purification: Remove excess reagents by protein precipitation (e.g., with acetone or TCA) or a desalting column.

Protocol 3: Mass Spectrometry Analysis

Procedure:

  • Protein Digestion: The labeled and purified protein is subjected to in-solution or in-gel digestion with trypsin.

  • Peptide Enrichment (Optional): If a biotin-alkyne tag was used, the resulting peptides can be enriched using streptavidin-coated beads. This step is crucial for reducing sample complexity and increasing the identification rate of labeled peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest) to identify the labeled peptides. The search parameters must be set to include the mass modification corresponding to the 8-Azido-octanoyl linker and the biotin-alkyne tag on lysine residues and the N-terminus. The labeling efficiency can be determined by comparing the intensities of labeled versus unlabeled peptides.

Visualization of Workflows

To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

cluster_labeling Protein Labeling with this compound Protein Protein Solution (Amine-free buffer) Reaction Labeling Reaction (RT, 30-60 min) Protein->Reaction Reagent This compound (in DMSO/DMF) Reagent->Reaction Quench Quenching (Tris/Glycine) Reaction->Quench Purify_Label Purification (Desalting/Dialysis) Quench->Purify_Label Labeled_Protein Azide-Labeled Protein Purify_Label->Labeled_Protein

Workflow for protein labeling with this compound.

cluster_click Click Chemistry and Mass Spectrometry Workflow Labeled_Protein Azide-Labeled Protein Click_Reaction Click Chemistry (Biotin-Alkyne, Cu(I)) Labeled_Protein->Click_Reaction Purify_Click Purification Click_Reaction->Purify_Click Digestion Trypsin Digestion Purify_Click->Digestion Enrichment Streptavidin Enrichment (Optional) Digestion->Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS w/o Enrichment Enrichment->LC_MS Data_Analysis Data Analysis (Peptide Identification, Quantification) LC_MS->Data_Analysis

References

A Researcher's Guide to Confirming Covalent Modification with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of numerous applications, from target identification and validation to the development of antibody-drug conjugates (ADCs). 8-Azido-octanoyl-OSu is a versatile amine-reactive chemical probe that facilitates a two-step labeling strategy. This guide provides a comprehensive comparison of this compound with alternative reagents and details the experimental workflows to confidently confirm covalent modification.

The Two-Step Labeling Workflow

The use of this compound involves a sequential two-step process. The first step is the covalent labeling of the target protein, followed by a second detection step using "click chemistry."

  • Protein Labeling: The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines on the protein, predominantly the ε-amine of lysine residues and the α-amine at the N-terminus. This reaction forms a stable amide bond, attaching the 8-azido-octanoyl moiety to the protein.

  • Click Chemistry Detection: The azide group introduced onto the protein serves as a bioorthogonal handle. It can be specifically and efficiently reacted with a molecule containing a terminal alkyne or a strained cyclooctyne. This "click" reaction is used to attach a reporter molecule, such as a fluorophore for imaging or biotin for enrichment and detection. Two main types of click chemistry are employed:

    • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst.

    • Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), for the reaction.

G cluster_labeling Step 1: Protein Labeling cluster_detection Step 2: Click Chemistry Detection Protein Protein Azide-labeled Protein Azide-labeled Protein Protein->Azide-labeled Protein NHS ester reaction (targets primary amines) This compound This compound This compound->Azide-labeled Protein Detected Protein Detected Protein Azide-labeled Protein->Detected Protein CuAAC (with Alkyne-probe) Azide-labeled Protein->Detected Protein SPAAC (with DBCO-probe) Alkyne-probe Alkyne-probe Alkyne-probe->Detected Protein DBCO-probe DBCO-probe DBCO-probe->Detected Protein

Workflow for protein modification and detection.

Comparison of Amine-Reactive Azide Labeling Reagents

While this compound is a useful tool, several alternatives are available, each with distinct properties that may be advantageous for specific applications. The choice of reagent can impact solubility, steric hindrance, and the efficiency of subsequent click chemistry reactions.

FeatureThis compoundAzido-PEG4-NHS EsterDBCO-PEG4-NHS Ester
Structure Short, hydrophobic octanoyl linkerHydrophilic PEG4 linkerHydrophilic PEG4 linker with a strained cyclooctyne
Reactive Group NHS esterNHS esterNHS ester
Click Chemistry CuAAC or SPAACCuAAC or SPAACSPAAC (copper-free)
Solubility Less soluble in aqueous buffersHighly soluble in aqueous buffersHighly soluble in aqueous buffers
Steric Hindrance MinimalModerateHigher due to the bulky DBCO group
Key Advantage Small size may be less perturbing to protein functionIncreased solubility and reduced aggregation of the labeled protein[1][][3][4][5]Enables copper-free click chemistry, which is ideal for live-cell labeling[6]
Potential Drawback Hydrophobicity may lead to aggregation of some proteinsLonger linker may introduce more flexibilityBulky DBCO group could sterically hinder protein interactions

Quantitative Data: NHS Ester Stability and Reactivity

The efficiency of the initial labeling step is critically dependent on the stability of the NHS ester, which is susceptible to hydrolysis. The rate of hydrolysis is highly pH-dependent.

pHHalf-life of NHS ester at 4°C
7.04-5 hours[]
8.01 hour[]
8.610 minutes[]

While hydrolysis is a competing reaction, the desired reaction with primary amines is also accelerated at a slightly alkaline pH. The optimal pH for labeling is typically between 7.2 and 8.5 to achieve a balance between amine reactivity and NHS ester stability.

Experimental Protocols

Protocol 1: Protein Labeling with this compound
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Quench the reaction by adding a final concentration of 20-50 mM Tris or glycine.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Detection of Azide-Labeled Protein via CuAAC
  • Prepare Reagents:

    • Azide-labeled protein in an appropriate buffer.

    • Alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne) stock solution in DMSO.

    • Copper(II) sulfate (CuSO4) stock solution in water.

    • Reducing agent (e.g., sodium ascorbate) stock solution in water (prepare fresh).

    • Copper-chelating ligand (e.g., THPTA) stock solution in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, alkyne-probe, and the copper-chelating ligand.

  • Initiate Reaction: Add the CuSO4 solution followed by the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol 3: Detection of Azide-Labeled Protein via SPAAC (Copper-Free)
  • Prepare Reagents:

    • Azide-labeled protein in an appropriate buffer.

    • DBCO-probe (e.g., DBCO-biotin or a fluorescent DBCO derivative) stock solution in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the DBCO-probe.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the labeled protein from the excess probe using a desalting column or dialysis.

Confirmation of Covalent Modification

Several analytical techniques can be employed to confirm the successful covalent modification of the target protein.

Mass Spectrometry (MS)

Mass spectrometry is the most definitive method for confirming covalent modification. It allows for the precise determination of the mass of the modified protein and can be used to identify the specific sites of modification.

  • Intact Protein Analysis: The mass of the intact protein is measured before and after labeling. A successful modification will result in a mass shift corresponding to the mass of the attached label. For this compound, the expected mass increase is 198.26 Da.

  • Peptide Mapping: The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This allows for the identification of the specific lysine residues that have been modified.

G Protein Protein Protease Digestion Protease Digestion Protein->Protease Digestion Peptide Mixture Peptide Mixture Protease Digestion->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification Database Search Database Search Peptide Identification->Database Search Modified Peptide Confirmation Modified Peptide Confirmation Database Search->Modified Peptide Confirmation This compound This compound This compound->Protein

Mass spectrometry workflow for confirming modification.

Western Blot

Western blotting is a widely used technique for the detection of modified proteins. After the click chemistry reaction with a biotin-alkyne or biotin-DBCO, the biotinylated protein can be detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorophore.

Fluorescence-Based Assays

If a fluorescent alkyne or DBCO probe is used in the click chemistry step, the covalent modification can be confirmed by detecting the fluorescence of the labeled protein. This can be done in-gel using a fluorescence scanner or in solution using a fluorometer.

Potential Side Reactions and Limitations

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues in proteins, although generally to a lesser extent.[7][8][9]

  • Hydrolysis: As previously mentioned, the NHS ester can hydrolyze in aqueous solutions, which reduces the labeling efficiency.

  • Reaction with other residues: Side reactions with the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine have been reported.[7][8][9] These reactions are generally less stable than the amide bond formed with lysine and can often be reversed under specific conditions.

  • Steric Hindrance: The accessibility of lysine residues within the folded protein structure can vary, leading to incomplete labeling. The short, hydrophobic nature of the 8-Azido-octanoyl linker may also present challenges for the subsequent click chemistry reaction if the azide group is buried within a sterically hindered environment. PEGylated linkers can help to overcome this by extending the azide group away from the protein surface.[1][][3][4][5]

By carefully selecting the appropriate labeling reagent and optimizing the reaction conditions, researchers can achieve efficient and specific covalent modification of their protein of interest and confidently confirm the modification using the analytical techniques described in this guide.

References

A Researcher's Guide to Azide Labeling: A Comparative Analysis of 8-Azido-octanoyl-OSu and Other Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving fields of chemical biology, drug development, and proteomics, the precise and efficient labeling of biomolecules is paramount. Azide-based labeling, in conjunction with bioorthogonal click chemistry, has emerged as a powerful strategy for the selective modification and detection of proteins, glycans, and other biological macromolecules. This guide provides a comprehensive comparison of 8-Azido-octanoyl-OSu with other commonly used azide labeling reagents, offering insights into their performance, applications, and the experimental protocols that underpin their use.

Introduction to Azide Labeling

The azide group (N₃) is a small, bio-inert functional group that does not participate in native biological reactions, making it an ideal bioorthogonal handle. Once introduced into a biomolecule, the azide can be selectively reacted with an alkyne- or cyclooctyne-containing probe through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively. This "click chemistry" approach allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules.[1][2]

This compound is an amine-reactive labeling reagent that features an eight-carbon aliphatic chain linker terminating in an azide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][4] This allows for the straightforward introduction of an azide handle onto proteins and other amine-containing biomolecules.

Performance Comparison of Azide Labeling Reagents

The selection of an appropriate azide labeling reagent depends on several factors, including the nature of the target biomolecule, the desired properties of the labeled product, and the specific experimental conditions. Here, we compare this compound to other classes of azide labeling reagents.

FeatureThis compoundAzido-PEGn-NHS EstersShort-Chain Azido-NHS Esters (e.g., Azido-acetic acid NHS ester)Picolyl Azide Reagents
Structure C8 aliphatic chainPolyethylene glycol chainShort aliphatic chainContains a copper-chelating picolyl moiety
Reactivity NHS ester reacts with primary amines.NHS ester reacts with primary amines.NHS ester reacts with primary amines.Azide participates in CuAAC.
Solubility Moderately hydrophobic. May require organic co-solvents for stock solutions.Generally water-soluble, solubility increases with PEG length.[5]Generally more water-soluble than longer chain counterparts.Varies with the overall structure of the reagent.
Steric Hindrance Moderate steric hindrance from the C8 chain.Can be higher due to the PEG chain, potentially affecting labeling of sterically hindered sites.Lower steric hindrance, may allow for labeling of more sterically accessible amines.The picolyl group can add steric bulk.
Hydrophobicity Increases the hydrophobicity of the labeled molecule.[6]The PEG linker is hydrophilic and can increase the solubility and reduce aggregation of the labeled protein.[5]Minimal impact on the hydrophobicity of the labeled molecule.Dependent on the rest of the molecule's structure.
Reaction Kinetics (Click) Standard CuAAC or SPAAC kinetics.Standard CuAAC or SPAAC kinetics.Standard CuAAC or SPAAC kinetics.Accelerated CuAAC kinetics due to intramolecular copper chelation.
Applications Labeling of proteins and other amine-containing molecules where increased hydrophobicity is acceptable or desired.General protein labeling, improving solubility and reducing non-specific binding of conjugates.[5][7]Labeling where minimal modification and preservation of native protein properties are critical.Situations requiring very fast and efficient CuAAC reactions, especially at low copper concentrations.
Control over Labeling Degree of labeling can be controlled by adjusting the molar excess of the reagent.[8]Degree of labeling can be controlled by adjusting the molar excess of the reagent.Degree of labeling can be controlled by adjusting the molar excess of the reagent.Not directly used for initial labeling, but for the subsequent click reaction.

Experimental Protocols

To facilitate the selection and use of these reagents, detailed experimental protocols for key labeling and detection workflows are provided below.

Protocol 1: General Protein Labeling with Azido-NHS Esters

This protocol describes a general procedure for labeling a protein with an azido-NHS ester like this compound or an Azido-PEGn-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer, pH 7.2-8.5)[9]

  • Azido-NHS ester (e.g., this compound)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[9]

  • Desalting column or dialysis cassette for purification[4]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the Azido-NHS ester stock solution to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling.[3] For dilute protein solutions (< 2 mg/mL), a higher molar excess is recommended.[10]

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[3]

  • Purification: Remove excess, non-reacted reagent by size-exclusion chromatography using a desalting column or by dialysis.[4]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-containing reporter molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[2]

  • Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)[2]

  • Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)[2]

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing reporter molecule (typically 2-5 fold molar excess over the protein), and the copper-chelating ligand.[4]

  • Add the freshly prepared sodium ascorbate solution.

  • Add the CuSO₄ solution to initiate the reaction. The final concentrations typically range from 0.1 to 1 mM for copper and 1 to 5 mM for the reducing agent.[4]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.[4]

  • Purification: Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click chemistry protocol is ideal for live-cell labeling or when the presence of copper is a concern.

Materials:

  • Azide-labeled biomolecule

  • Strained alkyne probe (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-labeled biomolecule in the reaction buffer.

  • Add the strained alkyne probe to the solution. A 5- to 20-fold molar excess of the alkyne probe is commonly used.[2]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[2] Reaction times may vary depending on the specific strained alkyne used.

  • Purification: If necessary, purify the labeled biomolecule to remove unreacted probe using appropriate methods like size-exclusion chromatography or dialysis.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the key experimental workflows.

G cluster_0 Protein Labeling with Azido-NHS Ester Protein Protein Solution (Amine-free buffer) Add_NHS Add Azido-NHS Ester (e.g., this compound) Protein->Add_NHS Incubate_Label Incubate (RT or on ice) Add_NHS->Incubate_Label Quench Quench Reaction (e.g., Tris buffer) Incubate_Label->Quench Purify_Azide Purify (Desalting/Dialysis) Quench->Purify_Azide Azide_Protein Azide-Labeled Protein Purify_Azide->Azide_Protein

Caption: Workflow for introducing an azide handle onto a protein. (Within 100 characters)

G cluster_1 Click Chemistry Conjugation cluster_cuaac CuAAC cluster_spaac SPAAC Azide_Protein_Input Azide-Labeled Protein Add_Alkyne_Cu Add Alkyne Probe, CuSO4, Ligand, Reductant Azide_Protein_Input->Add_Alkyne_Cu Add_Alkyne_Sp Add Strained Alkyne Probe Azide_Protein_Input->Add_Alkyne_Sp Incubate_Cu Incubate (RT) Add_Alkyne_Cu->Incubate_Cu Purify_Cu Purify Incubate_Cu->Purify_Cu Labeled_Protein_Cu Labeled Protein Purify_Cu->Labeled_Protein_Cu Incubate_Sp Incubate (RT or 37°C) Add_Alkyne_Sp->Incubate_Sp Purify_Sp Purify Incubate_Sp->Purify_Sp Labeled_Protein_Sp Labeled Protein Purify_Sp->Labeled_Protein_Sp

Caption: Conjugation of a reporter molecule via CuAAC or SPAAC. (Within 100 characters)

Conclusion

This compound is a valuable reagent for introducing azide functionalities onto proteins and other biomolecules, particularly when a degree of hydrophobicity is desired or acceptable. Its performance should be considered in the context of other available reagents. For applications requiring enhanced water solubility and reduced non-specific binding, Azido-PEGn-NHS esters are excellent alternatives. When minimal perturbation of the target molecule is crucial, shorter-chain azido-NHS esters may be preferred. For experiments demanding the highest reaction speeds in a CuAAC context, the use of picolyl azide-containing probes in the click step can be highly advantageous. By understanding the properties of these different reagents and employing the appropriate experimental protocols, researchers can effectively harness the power of azide-based labeling for a wide range of biological investigations.

References

A Comparative Guide to 8-Azido-octanoyl-OSu for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount for applications ranging from therapeutic development to advanced cellular imaging. 8-Azido-octanoyl-OSu has emerged as a powerful tool in this field, offering a unique set of advantages over traditional crosslinkers. This guide provides an objective comparison of this compound with alternative bioconjugation methods, supported by experimental data and detailed protocols, to inform the selection of the most appropriate tool for specific research needs.

Introduction to this compound: A Two-Step Bioconjugation Strategy

This compound is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. It features two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2]

  • Azide Group: This bioorthogonal handle remains inert to the complex milieu of biological systems until a specific reaction partner is introduced.[1][3]

The utility of this compound lies in its ability to first "prime" a biomolecule with an azide group. This azide-modified molecule can then be selectively and efficiently conjugated to a second molecule containing a terminal alkyne or a strained cyclooctyne through "click chemistry".[1][4][5] This two-step approach provides a high degree of control and specificity that is often lacking in traditional one-step crosslinking methods.

Mechanism of Action and Experimental Workflow

The use of this compound involves a sequential two-stage process: 1) Amine labeling to introduce the azide handle, and 2) Bioorthogonal click chemistry ligation to form the final conjugate.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry Ligation Protein Protein Azide-labeled Protein Azide-labeled Protein Protein->Azide-labeled Protein NHS Ester Reaction (pH 7-9) This compound This compound This compound->Azide-labeled Protein Azide-labeled Protein_2 Azide-labeled Protein Alkyne-Probe Alkyne-Probe Final_Conjugate Final_Conjugate Alkyne-Probe->Final_Conjugate Azide-labeled Protein_2->Final_Conjugate CuAAC or SPAAC

Figure 1: Two-step bioconjugation workflow using this compound.

This workflow offers significant advantages in terms of reaction specificity and the ability to conjugate a wide variety of molecules, including fluorophores, biotin, and drug molecules, with high efficiency.

Comparative Performance Data

The primary advantage of using this compound lies in the superior performance of the subsequent click chemistry reaction compared to other bioconjugation methods. The decision between the two main types of click chemistry, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), depends on the specific application.

FeatureAmine Labeling + CuAAC (via this compound)Amine Labeling + SPAAC (via this compound)Direct NHS-Ester LabelingMaleimide-Thiol Conjugation
Reaction Principle Catalytic cycloaddition between an azide and a terminal alkyne.[6]Catalyst-free cycloaddition between an azide and a strained cyclooctyne.[6]Direct acylation of primary amines.[2]Michael addition to a thiol.[7]
Key Reagent Terminal alkyne probeStrained cyclooctyne probe (e.g., DBCO, BCN)NHS-ester functionalized probeMaleimide functionalized probe
Catalyst Required Yes (Copper (I))[6]No[6]NoNo
Biocompatibility Limited in living systems due to copper cytotoxicity.[6]Excellent for live-cell and in-vivo applications.[6]Good, but potential for side reactions.[8]Good, but requires free thiols which can be prone to oxidation.
Reaction Kinetics Very Fast (minutes to hours)Fast (hours)[7]Fast (minutes to hours)Very Fast (minutes)
Specificity High (Bioorthogonal)Very High (Bioorthogonal)Moderate (can react with other nucleophiles)[8]High for thiols
Typical Efficiency >90%>85%Variable (5-50%)[9]>90%

Advantages of the this compound Approach

The two-step strategy enabled by this compound offers several distinct advantages over direct, one-step crosslinking methods:

  • Bioorthogonality: The azide group is abiotic and does not participate in side reactions with endogenous functional groups, ensuring that the subsequent ligation is highly specific to the intended alkyne-containing molecule.[1][3]

  • High Efficiency and Yield: Click chemistry reactions are known for their high efficiency and quantitative yields, even at low concentrations and in complex biological mixtures.[5]

  • Versatility: Once a protein is labeled with an azide group using this compound, it can be conjugated with a wide array of alkyne-functionalized probes, including fluorescent dyes, biotin tags for pull-down assays, or therapeutic payloads.[1]

  • Controlled Stoichiometry: The two-step process allows for better control over the degree of labeling. Proteins can be azide-labeled and purified before the final conjugation step, enabling more precise control over the number of attached molecules.[9]

  • Stability: The resulting triazole linkage formed during click chemistry is highly stable under a wide range of biological conditions.[10]

Signaling Pathway Investigation using Azide-Labeled Probes

A key application of this technology is in the study of signaling pathways. For instance, a protein of interest within a pathway can be labeled with an azide group. This can then be used to attach a photo-activatable alkyne probe to identify interacting partners upon UV irradiation, or a fluorescent probe to track its localization in response to a stimulus.

G cluster_0 Click Chemistry Application Ligand Ligand Receptor Receptor Ligand->Receptor Activation Signaling_Protein_A Signaling Protein A (Azide-Labeled) Receptor->Signaling_Protein_A Recruitment Signaling_Protein_B Signaling_Protein_B Signaling_Protein_A->Signaling_Protein_B Interaction Labeled_Signaling_Protein_A Labeled Signaling Protein A Effector_Protein Effector_Protein Signaling_Protein_B->Effector_Protein Activation Cellular_Response Cellular_Response Effector_Protein->Cellular_Response Alkyne-Probe Alkyne-Probe Alkyne-Probe->Labeled_Signaling_Protein_A SPAAC

Figure 2: Application in studying signaling pathways.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the initial step of introducing the azide handle onto a protein of interest.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide by-product using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: Determine the concentration of the azide-labeled protein. The degree of labeling can be confirmed by mass spectrometry. Store the azide-labeled protein at -20°C or -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Labeled Protein

This protocol is suitable for in vitro conjugation where the presence of copper is acceptable.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Copper-stabilizing ligand solution (e.g., THPTA, 100 mM in water)

  • Freshly prepared sodium ascorbate solution (e.g., 500 mM in water)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) with a 2- to 5-fold molar excess of the alkyne-containing molecule. Add the copper-stabilizing ligand to a final concentration of 1 mM.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiate Reaction: Add the catalyst mixture to the protein-alkyne solution and gently mix.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

  • Purification: Purify the final protein conjugate using a desalting column or dialysis to remove the catalyst and excess probe.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Labeled Protein

This "copper-free" click chemistry protocol is ideal for applications in live cells or other copper-sensitive environments.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Strained alkyne-containing molecule (e.g., DBCO-fluorophore)

Procedure:

  • Reaction Setup: Combine the azide-labeled protein with a 1.5- to 3-fold molar excess of the strained alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may vary depending on the specific reactants and their concentrations.

  • Purification: If necessary, purify the final protein conjugate to remove any unreacted probe using a desalting column or dialysis. For many applications with low molar excess of the probe, purification may not be required.

Conclusion

This compound offers a robust and versatile method for bioconjugation, providing significant advantages in terms of specificity, efficiency, and modularity over many traditional crosslinkers. By enabling a two-step labeling strategy that leverages the power of click chemistry, it empowers researchers to construct complex and precisely defined biomolecular conjugates for a wide range of applications in basic research and drug development. The choice between the subsequent CuAAC and SPAAC reactions allows for further tailoring of the experimental design to either prioritize reaction speed for in vitro systems or biocompatibility for live-cell and in vivo studies.

References

A Comparative Guide to Bioconjugation: 8-Azido-octanoyl-OSu vs. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. This guide provides an objective comparison between two prominent methodologies: the use of N-hydroxysuccinimidyl (NHS) ester-azide linkers, exemplified by 8-Azido-octanoyl-OSu, and the well-established strain-promoted alkyne-azide cycloaddition (SPAAC) reagents. This comparison is supported by experimental data to inform the selection of the most suitable strategy for specific research applications.

Introduction: Two Distinct Strategies for Bioconjugation

The covalent labeling of biomolecules is fundamental for a myriad of applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging, and proteomic studies. Both this compound and SPAAC reagents are powerful tools to achieve this, but they operate on different principles.

This compound is a heterobifunctional crosslinker. It facilitates a two-step bioconjugation strategy. The first step involves the reaction of its NHS ester group with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to introduce an azide moiety. This azide-functionalized biomolecule can then be subjected to a second reaction, a "click chemistry" ligation, with an alkyne-containing molecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , on the other hand, is a bioorthogonal reaction that directly conjugates an azide-modified molecule with a strained cyclooctyne-containing molecule (the SPAAC reagent).[1] This reaction proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for live-cell and in vivo applications.[1] The choice between these methodologies hinges on factors such as the desired reaction kinetics, the stability of the resulting linkage, and the specific experimental context.

Quantitative Data Presentation

A direct comparison of the reaction kinetics reveals the distinct advantages of each approach. The reaction of NHS esters with primary amines is generally rapid, while the rates of SPAAC reactions are highly dependent on the specific cyclooctyne used.

ParameterThis compound (NHS Ester Reaction)SPAAC Reagents (Cycloaddition with Benzyl Azide)
Reaction Type Nucleophilic Acyl Substitution[3+2] Cycloaddition
Reactive Groups NHS ester reacts with primary amines (-NH₂)Strained alkyne reacts with azides (-N₃)
Second-Order Rate Constant (k₂) Not readily available for this specific molecule, but NHS ester reactions with primary amines are generally considered fast. However, the rate is highly pH-dependent and competes with hydrolysis.[2]DBCO: ~0.6 - 1.0 M⁻¹s⁻¹ DIBO: ~0.3 - 0.7 M⁻¹s⁻¹ BCN: ~0.06 - 0.1 M⁻¹s⁻¹
Key Competing Reaction Hydrolysis of the NHS ester, which is significant at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]Minimal side reactions in biological systems.
Resulting Linkage Amide bond1,2,3-Triazole
Linkage Stability Stable under physiological conditions.Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[3][4]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using this compound and a SPAAC Reagent

This protocol outlines the introduction of an azide handle onto a protein using this compound, followed by conjugation to a DBCO-functionalized molecule via SPAAC.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Azide Installation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Remove the excess, unreacted this compound using a desalting column equilibrated with PBS.

  • SPAAC Reaction:

    • To the azide-modified protein, add a 2- to 5-fold molar excess of the DBCO-functionalized molecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The labeled protein can be purified from excess DBCO-reagent by size exclusion chromatography if necessary.

Protocol 2: Direct Protein Labeling using a SPAAC Reagent (DBCO-NHS Ester)

This protocol describes the direct labeling of a protein using a commercially available DBCO-NHS ester, which first reacts with primary amines to introduce the strained alkyne.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-functionalized molecule (e.g., Azide-fluorophore)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • DBCO Installation:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.

  • SPAAC Reaction:

    • To the DBCO-modified protein, add a 2- to 5-fold molar excess of the azide-functionalized molecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Purify the labeled protein from excess azide-reagent if necessary.

Visualizations

G Figure 1. Two-Step Bioconjugation Workflow Protein Protein (with primary amines) Azide_Protein Azide-Modified Protein Protein->Azide_Protein NHS Ester Reaction (Amide Bond Formation) Azido_Linker This compound Azido_Linker->Azide_Protein Labeled_Protein Labeled Protein (Triazole Linkage) Azide_Protein->Labeled_Protein SPAAC Reaction (Click Chemistry) Alkyne_Molecule SPAAC Reagent (e.g., DBCO-Fluorophore) Alkyne_Molecule->Labeled_Protein

Caption: Workflow for two-step bioconjugation.

G Figure 2. Direct SPAAC Reaction Mechanism Azide_Molecule Azide-Modified Molecule Transition_State Transition State Azide_Molecule->Transition_State SPAAC_Reagent Strained Alkyne (e.g., DBCO, DIBO, BCN) SPAAC_Reagent->Transition_State Triazole_Product 1,2,3-Triazole Product Transition_State->Triazole_Product [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition.

Performance Comparison and Recommendations

This compound: A Versatile Tool for Introducing Azide Functionality

The primary advantage of using this compound lies in its ability to efficiently introduce a bioorthogonal azide handle onto biomolecules that possess primary amines. This two-step approach offers flexibility, allowing for the subsequent reaction with a wide variety of alkyne-containing probes.

  • Advantages:

    • High Reactivity of NHS Ester: The reaction with primary amines is generally fast under optimal pH conditions (pH 7.2-8.5).[5]

    • Versatility: Once the azide is installed, it can be used in various click chemistry reactions, including SPAAC and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Stable Amide Bond: The initial linkage formed is a stable amide bond.[2]

  • Disadvantages:

    • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing and often significant side reaction, especially at higher pH.[1]

    • Lack of Specificity: The reaction targets all accessible primary amines, which can lead to a heterogeneous population of labeled proteins.

    • Two-Step Process: Requires an additional reaction and purification step compared to direct labeling methods.

SPAAC Reagents: The Gold Standard for Bioorthogonal Ligation

SPAAC has become a cornerstone of bioconjugation due to its high specificity and biocompatibility. The reaction between a strained cyclooctyne and an azide is highly selective and proceeds rapidly in complex biological environments without the need for a catalyst.[1]

  • Advantages:

    • Bioorthogonality: The reaction is highly specific and does not interfere with native biological processes.

    • Catalyst-Free: Avoids the cytotoxicity associated with copper catalysts used in CuAAC.

    • High Stability of Triazole Linkage: The resulting 1,2,3-triazole ring is exceptionally stable.[3][4]

    • Tunable Kinetics: The reaction rate can be tuned by selecting different cyclooctyne reagents (e.g., DBCO for faster kinetics).

  • Disadvantages:

    • Requires Pre-existing Azide: The target molecule must already contain an azide group.

    • Bulky Reagents: Some SPAAC reagents can be bulky, which may affect the properties of the labeled biomolecule.

Conclusion

The choice between this compound and SPAAC reagents is dictated by the specific requirements of the experiment.

  • For introducing a versatile azide handle onto a protein or other amine-containing biomolecule, this compound is an excellent choice. This is particularly useful when the subsequent ligation partner is not yet defined or when multiple different alkyne probes will be used. Careful control of pH is crucial to minimize hydrolysis and maximize conjugation efficiency.

  • For the direct and highly specific labeling of an azide-modified biomolecule, especially in living systems, SPAAC reagents are the superior option. The bioorthogonality and catalyst-free nature of the reaction make it ideal for in vivo imaging and proteomics. The choice of the specific SPAAC reagent (e.g., DBCO, DIBO, or BCN) will depend on the desired reaction kinetics and the steric constraints of the system.

Ultimately, a thorough understanding of the principles and performance characteristics of each methodology will enable researchers to design and execute robust and efficient bioconjugation strategies tailored to their scientific goals.

References

A Head-to-Head Comparison of CuAAC and SPAAC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for protein labeling is a critical decision. Both "click chemistry" reactions offer a powerful means to covalently link molecules with high efficiency and specificity. However, their fundamental differences in mechanism, kinetics, and biocompatibility dictate their suitability for specific applications.

This guide provides an objective, data-driven comparison of CuAAC and SPAAC to inform the selection of the optimal protein labeling strategy. We will delve into the performance of each reaction, present quantitative data in easily digestible tables, provide detailed experimental protocols for key applications, and visualize the underlying chemical processes.

At a Glance: Key Differences

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very fast (up to 100-fold faster than SPAAC)[1]Slower
Biocompatibility Potentially cytotoxic due to copper catalyst, though ligands can mitigate this.[2]Excellent, catalyst-free nature is ideal for live cells and in vivo studies.[2]
Reactants Terminal alkyne and azideStrained cyclooctyne and azide
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS).Some cyclooctynes can react with thiols (e.g., cysteine).
Cost Reagents are generally less expensive.Strained cyclooctynes can be significantly more expensive.
Applications In vitro labeling, proteomics, fixed cells.Live cell imaging, in vivo labeling, sensitive biological systems.

Performance Deep Dive: A Quantitative Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between the rapid kinetics of CuAAC and the superior biocompatibility of SPAAC. The following tables summarize key quantitative data from comparative studies.

Table 1: Proteomics Labeling Efficiency

A comparative proteomics study on labeling azido-modified glycoproteins highlighted the differences in labeling efficiency between the two methods.

MethodNumber of Identified O-GlcNAc Modified Proteins
CuAAC229[2]
SPAAC188[2]

This suggests that for in vitro applications like proteomics where maximizing the number of identified proteins is crucial, CuAAC may offer an advantage in labeling efficiency.[2]

Table 2: Reaction Kinetics

The reaction rate is a critical factor, especially for applications requiring rapid labeling.

ReactionRelative RateSecond-Order Rate Constant (M⁻¹s⁻¹)
CuAAC~100-fold faster than SPAAC[1]Can exceed 1 M⁻¹s⁻¹
SPAACSlowerVaries with cyclooctyne (~10⁻³ to 1 M⁻¹s⁻¹)

The faster kinetics of CuAAC are advantageous for applications where short reaction times are necessary.

Visualizing the Chemistry: Reaction Mechanisms

To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal_Alkyne Protein-Terminal Alkyne Triazole_Product Labeled Protein (Triazole Linkage) Terminal_Alkyne->Triazole_Product Azide Probe-Azide Azide->Triazole_Product Cu(I) Cu(I) Catalyst Cu(I)->Triazole_Product Catalyzes

CuAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained_Alkyne Protein-Strained Cyclooctyne Triazole_Product Labeled Protein (Triazole Linkage) Strained_Alkyne->Triazole_Product Azide Probe-Azide Azide->Triazole_Product

SPAAC Reaction Mechanism

Experimental Protocols: From Benchtop to In Vivo

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein labeling using CuAAC and SPAAC.

Experimental Workflow: A Generalized Approach

The overall workflow for protein labeling using either CuAAC or SPAAC generally follows these steps:

Protein_Labeling_Workflow Start Start: Introduce Bioorthogonal Handle Metabolic_Labeling Metabolic Labeling (e.g., with azido sugars or amino acids) Start->Metabolic_Labeling Site_Specific_Incorporation Site-Specific Incorporation (e.g., unnatural amino acid) Start->Site_Specific_Incorporation Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Metabolic_Labeling->Click_Reaction Site_Specific_Incorporation->Click_Reaction CuAAC_Step CuAAC: Add Cu(I) catalyst, ligand, reducing agent Click_Reaction->CuAAC_Step SPAAC_Step SPAAC: Add strained cyclooctyne probe Click_Reaction->SPAAC_Step Analysis Downstream Analysis (e.g., SDS-PAGE, Western Blot, Microscopy, Mass Spectrometry) CuAAC_Step->Analysis SPAAC_Step->Analysis End End Analysis->End

References

A Researcher's Guide to Validating Labeling Specificity: A Comparison of Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of labeling reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comparative overview of three critical control experiments used to validate the specificity of labeling: Knockout (KO) Validation, Isotype Control, and Competition Assay. By understanding the principles, protocols, and expected outcomes of each, researchers can select the most appropriate validation strategy for their specific application and reagents.

Comparison of Control Experiments for Labeling Specificity

The following table summarizes the key characteristics and expected quantitative outcomes of the three validation methods.

Parameter Knockout (KO) Validation Isotype Control Competition Assay
Principle Uses a genetically modified cell line or organism where the target protein is not expressed (knocked out) as a true negative control.[1][2]Employs a non-specific antibody of the same immunoglobulin class (isotype), host species, and conjugation as the primary antibody to assess non-specific binding.[3][4]The primary antibody is pre-incubated with an excess of its target antigen (or a peptide immunogen) to block the antigen-binding sites, preventing it from binding to the target in the sample.[5]
Primary Application Western Blot, Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry.Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry.[3][6]ELISA, Western Blot, Immunohistochemistry (IHC).[2][5]
Quantitative Outcome Signal Reduction: >95% reduction in signal intensity in the knockout sample compared to the wild-type sample.Signal Ratio (Specific/Isotype): A signal-to-noise ratio of >3 is generally considered specific.Signal Inhibition: >90% reduction in signal in the competed sample compared to the non-competed sample.
Example Data (Western Blot) Wild-Type: Band intensity = 1.0 (normalized) Knockout: Band intensity = <0.05Primary Antibody: Signal intensity = 1500 units Isotype Control: Signal intensity = 150 unitsNo Competitor: Signal intensity = 1.0 (normalized) With Competitor: Signal intensity = <0.1
Example Data (ELISA) N/AN/AB/B₀ Ratio: The ratio of the signal in the presence of the competitor (B) to the signal in the absence of the competitor (B₀) should be <0.1 for effective competition.[7]
Advantages Considered the "gold standard" for specificity validation as it provides a true negative control.[1]Easy to implement and commercially available for many primary antibodies.Directly demonstrates the specificity of the antibody for its target epitope.
Limitations Requires the generation or availability of knockout cell lines or animal models, which can be time-consuming and expensive.Does not account for potential cross-reactivity of the primary antibody with other proteins that share similar epitopes.Requires a purified form of the antigen or immunizing peptide, which may not always be available.[4]

Experimental Protocols

Knockout (KO) Validation Protocol for Western Blot
  • Sample Preparation: Prepare cell lysates from both wild-type (WT) and knockout (KO) cell lines. Quantify the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Compare the band intensity of the target protein in the WT and KO lysates. A specific antibody will show a distinct band in the WT lane and a complete or near-complete absence of the band in the KO lane.[8][9]

Isotype Control Protocol for Immunofluorescence
  • Cell Seeding and Treatment: Seed cells on coverslips and perform any necessary experimental treatments.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody/Isotype Control Incubation:

    • Test Sample: Incubate cells with the primary antibody at its optimal dilution.

    • Control Sample: Incubate cells with the isotype control antibody at the same concentration as the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary and isotype control antibodies for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 5.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.

  • Analysis: Compare the fluorescence intensity between the sample stained with the primary antibody and the sample stained with the isotype control. A specific signal from the primary antibody should be significantly higher than the background fluorescence observed with the isotype control.

Competition Assay Protocol for ELISA
  • Coating: Coat the wells of a microplate with the target antigen and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer and then block the remaining protein-binding sites in the wells with a blocking buffer for 1-2 hours at room temperature.

  • Competition Step:

    • Competed Sample: In a separate tube, pre-incubate the primary antibody with a molar excess of the purified antigen or immunizing peptide for 1-2 hours at room temperature.

    • Uncompeted Sample: Prepare the primary antibody at the same dilution without the competing antigen.

  • Sample Incubation: Add the pre-incubated antibody-antigen mixture (competed) and the antibody-only solution (uncompeted) to separate wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times to remove unbound antibodies.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB substrate to the wells and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal in the competed wells should be significantly reduced compared to the uncompeted wells, indicating that the binding of the primary antibody to the coated antigen was specifically blocked.[7][10]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each validation method.

Knockout_Validation_Workflow cluster_wt Wild-Type Cells cluster_ko Knockout Cells wt_lysate Prepare Lysate wt_sds SDS-PAGE wt_lysate->wt_sds wt_transfer Transfer wt_sds->wt_transfer wt_block Block wt_transfer->wt_block wt_primary Primary Ab wt_block->wt_primary wt_secondary Secondary Ab wt_primary->wt_secondary wt_detect Detect Signal wt_secondary->wt_detect compare Compare Signals wt_detect->compare ko_lysate Prepare Lysate ko_sds SDS-PAGE ko_lysate->ko_sds ko_transfer Transfer ko_sds->ko_transfer ko_block Block ko_transfer->ko_block ko_primary Primary Ab ko_block->ko_primary ko_secondary Secondary Ab ko_primary->ko_secondary ko_detect Detect Signal ko_secondary->ko_detect ko_detect->compare

Caption: Knockout Validation Workflow for Western Blot.

Isotype_Control_Workflow cluster_primary Primary Antibody cluster_isotype Isotype Control p_cells Fix & Permeabilize Cells p_block Block p_cells->p_block p_primary Incubate with Primary Ab p_block->p_primary p_secondary Incubate with Secondary Ab p_primary->p_secondary p_image Image p_secondary->p_image compare Compare Fluorescence p_image->compare i_cells Fix & Permeabilize Cells i_block Block i_cells->i_block i_isotype Incubate with Isotype Control i_block->i_isotype i_secondary Incubate with Secondary Ab i_isotype->i_secondary i_image Image i_secondary->i_image i_image->compare

Caption: Isotype Control Workflow for Immunofluorescence.

Competition_Assay_Workflow cluster_uncompeted Uncompeted cluster_competed Competed u_plate Coat Plate with Antigen u_block Block u_plate->u_block u_primary Add Primary Ab u_block->u_primary u_secondary Add Secondary Ab u_primary->u_secondary u_detect Detect Signal u_secondary->u_detect compare Compare Signals u_detect->compare c_preincubate Pre-incubate Primary Ab with excess Antigen c_add_mixture Add Ab-Antigen Mixture c_preincubate->c_add_mixture c_plate Coat Plate with Antigen c_block Block c_plate->c_block c_block->c_add_mixture c_secondary Add Secondary Ab c_add_mixture->c_secondary c_detect Detect Signal c_secondary->c_detect c_detect->compare

Caption: Competition Assay Workflow for ELISA.

References

A Head-to-Head Comparison of Protein Labeling Reagents for Western Blot Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and subsequent detection of proteins are critical for understanding complex biological processes. This guide provides an objective comparison of 8-Azido-octanoyl-OSu, a versatile chemical probe, with other common protein labeling alternatives, focusing on their application in Western blot analysis. We will delve into their mechanisms, performance, and provide detailed experimental protocols to guide your research.

Introduction to Protein Labeling for Western Blot Analysis

Western blotting is a fundamental technique for the detection and semi-quantitative analysis of specific proteins. To enhance detection or to study post-translational modifications like acylation, proteins can be chemically labeled. This compound is an amine-reactive N-hydroxysuccinimide (NHS) ester that introduces a bioorthogonal azide group onto proteins. This azide handle can then be selectively reacted with a reporter molecule, such as biotin or a fluorophore, via "click chemistry" for subsequent detection. This two-step approach offers flexibility and specificity in protein analysis.

Comparison of Protein Labeling Strategies

The selection of a protein labeling strategy depends on several factors, including the desired specificity, the experimental workflow, and the required sensitivity. Here, we compare this compound (an NHS-Azide reagent) with two common alternatives: direct labeling with NHS-Biotin and metabolic labeling with fatty acid analogues.

FeatureThis compound + Click ChemistryNHS-BiotinMetabolic Labeling (e.g., with ω-alkynyl fatty acids)
Labeling Target Primary amines (Lysine residues, N-terminus)Primary amines (Lysine residues, N-terminus)Incorporated into proteins by cellular machinery (e.g., acylated proteins)
Specificity Non-specific for primary amines, but the subsequent click reaction is highly specific for the azide group.Non-specific for primary amines.Specific for proteins undergoing the targeted post-translational modification.
Workflow Two-step: 1. NHS ester reaction. 2. Click chemistry with a reporter.One-step: NHS ester reaction directly couples biotin.Metabolic incorporation in living cells followed by cell lysis and click chemistry.
Flexibility High. The azide handle can be reacted with various alkyne- or DBCO-containing reporters (biotin, fluorophores).Moderate. The protein is directly labeled with biotin.High. The alkyne handle can be reacted with various azide-containing reporters.
Potential for Interference Minimal interference from endogenous molecules in the click chemistry step.Potential for interference from endogenous biotinylated proteins, which can lead to high background.[1][2]Can be influenced by cellular metabolism and precursor availability.
Sensitivity High, comparable to biotin-streptavidin systems. The click reaction is very efficient.[3]Very high due to the strong affinity of streptavidin for biotin. Can be enhanced with poly-HRP streptavidin conjugates.[4]High, with the potential for signal amplification through click chemistry.[5]
Signal-to-Noise Ratio Generally high due to the bioorthogonal nature of the click reaction.Can be lower due to non-specific binding of streptavidin and endogenous biotin.[6]Can be high, but may be affected by the efficiency of metabolic incorporation.

Experimental Protocols

Protocol 1: Protein Labeling with this compound and Western Blot Detection

This protocol describes the labeling of a purified protein or a protein in a cell lysate with this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-biotin reporter and subsequent detection by Western blot.

Materials:

  • Protein sample (purified or cell lysate) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Alkyne-Biotin

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Western blot imaging system

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

  • NHS Ester Labeling:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein sample.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • (Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

    • Remove excess, unreacted this compound by dialysis or using a desalting column.

  • Click Chemistry Reaction (CuAAC):

    • Prepare the following stock solutions: 20 mM CuSO4 in water, 100 mM THPTA in water, and a fresh 300 mM sodium ascorbate in water.

    • To your azide-labeled protein sample, add the alkyne-biotin reporter to a final concentration of 20-50 µM.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 3 mM.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Western Blot Detection:

    • Add SDS-PAGE sample buffer to the labeled protein sample, boil for 5 minutes, and resolve the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-HRP conjugate (typically 1:5000 to 1:20000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Protocol 2: Direct Protein Labeling with NHS-Biotin and Western Blot Detection

This protocol outlines the direct labeling of proteins with an amine-reactive biotin derivative.

Materials:

  • Protein sample (purified or cell lysate) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • NHS-Biotin or Sulfo-NHS-Biotin

  • Anhydrous DMSO or DMF (for NHS-Biotin)

  • SDS-PAGE reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST, be aware of endogenous biotin)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Western blot imaging system

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer at a pH between 7.2 and 8.5, at a concentration of 1-10 mg/mL.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in DMSO or Sulfo-NHS-Biotin in water.

    • Add a 20- to 50-fold molar excess of the biotinylating reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]

    • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Remove excess non-reacted biotin using a desalting column or dialysis.[8]

  • Western Blot Detection:

    • Follow the same Western blot procedure as described in Protocol 1 (steps 4a-4g).

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental processes and a potential application, the following diagrams were generated using Graphviz.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_detection Western Blot Detection Protein Protein Sample Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction NHS_Azide This compound NHS_Azide->Labeled_Protein Biotin_Protein Biotinylated Protein Labeled_Protein->Biotin_Protein CuAAC Reaction Alkyne_Biotin Alkyne-Biotin Alkyne_Biotin->Biotin_Protein SDS_PAGE SDS-PAGE Biotin_Protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Strep_HRP Streptavidin-HRP Blocking->Strep_HRP Detection Chemiluminescent Detection Strep_HRP->Detection

Workflow for protein labeling with this compound and Western blot detection.

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Many proteins within this pathway undergo post-translational modifications, including acylation, which can be studied using labeling techniques like those described above.

mTOR_pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Simplified mTOR signaling pathway leading to protein synthesis and cell growth.

Conclusion

The choice between this compound and other protein labeling reagents depends on the specific research question and experimental context. This compound, coupled with click chemistry, offers a highly specific and flexible two-step labeling approach that minimizes background from endogenous molecules. This makes it an excellent choice for applications requiring high signal-to-noise ratios and the flexibility to use different reporter tags. Direct biotinylation with NHS-Biotin provides a simpler, one-step workflow with very high sensitivity, but researchers must be cautious of potential interference from endogenous biotinylated proteins. Metabolic labeling offers the unique advantage of probing specific post-translational modifications within a cellular context. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to advance their studies in protein function and drug development.

References

A Head-to-Head Comparison of Metabolic Labeling Reagents: 8-Azido-octanoyl-OSu vs. Alkynyl-octanoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of protein acylation and other metabolic processes, the choice of chemical reporter is critical for achieving sensitive and reliable results. This guide provides an objective comparison of the widely used azide-functionalized probe, 8-Azido-octanoyl-OSu, with its alkynyl-containing counterparts, offering insights into their respective labeling efficiencies and providing supporting experimental frameworks.

Metabolic labeling coupled with bioorthogonal click chemistry has become an indispensable tool for the identification and characterization of post-translationally modified proteins and other biomolecules. The selection of the metabolic labeling reagent is a key determinant of experimental success, directly impacting signal intensity and background noise. Here, we compare the performance of the azide-containing probe, this compound, with alkynyl-octanoate analogs.

Performance Comparison: Azide vs. Alkyne Probes

Current research indicates a general consensus favoring the use of alkynyl-functionalized fatty acids over their azido counterparts for metabolic labeling experiments that utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for detection. The primary reasons for this preference are enhanced sensitivity and a lower background signal.

It is generally observed that experiments using an alkyne-containing metabolic label (e.g., an alkynyl-octanoate) in conjunction with an azide-functionalized detection reagent (such as an azide-fluorophore or azide-biotin) yield a better signal-to-noise ratio compared to the reverse orientation (an azido-fatty acid with an alkyne-reporter). This is often attributed to the lower endogenous reactivity of the azide group on the detection probe, which is typically used in excess.

FeatureThis compoundAlkynyl-Octanoate AnalogsRationale & References
Relative Signal Intensity ModerateHighAlkynyl probes generally provide higher signal intensity in CuAAC reactions.[1][2]
Signal-to-Noise Ratio GoodExcellentThe use of an azide-containing detection reagent with an alkyne-labeled biomolecule typically results in lower background.[3]
Bioorthogonality ExcellentExcellentBoth azide and alkyne groups are bioorthogonal and do not interfere with native cellular processes.
Versatility HighHighBoth probes can be used for a wide range of applications, including proteomics, and imaging.
Commercial Availability Readily AvailableReadily AvailableA variety of both types of probes are commercially available from multiple suppliers.

Experimental Protocols

To facilitate a direct and quantitative comparison of labeling efficiency, a detailed experimental protocol is provided below. This protocol outlines the metabolic labeling of cultured mammalian cells, followed by cell lysis, click chemistry, and analysis by in-gel fluorescence.

I. Metabolic Labeling of Mammalian Cells
  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete growth medium and grow to 70-80% confluency.

  • Preparation of Labeling Media:

    • Prepare stock solutions of 8-Azido-octanoic acid and an alkynyl-octanoic acid analog (e.g., 8-octynoic acid) in DMSO.

    • For each labeling condition, prepare fresh labeling medium by diluting the stock solution into pre-warmed, serum-free medium to the desired final concentration (typically 25-100 µM). Include a no-label control (DMSO vehicle only).

  • Metabolic Labeling:

    • Aspirate the complete growth medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂.

II. Cell Lysis and Protein Quantification
  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

III. Click Chemistry Reaction (CuAAC)
  • Reaction Setup: In a microcentrifuge tube, combine the following components for each sample (adjust volumes as needed for a final volume of 50 µL):

    • Protein lysate (20-50 µg)

    • PBS to a final volume of 40 µL

    • Azide- or Alkyne-functionalized reporter (e.g., Azide-fluorophore or Alkyne-biotin) to a final concentration of 50-100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

  • Reaction Initiation:

    • Add freshly prepared copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

    • Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I).

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1 hour, protected from light.

IV. Sample Preparation and Analysis
  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Sample Resuspension and Electrophoresis:

    • Carefully decant the acetone and allow the protein pellet to air dry briefly.

    • Resuspend the pellet in 1X SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

  • In-Gel Fluorescence Scanning:

    • After electrophoresis, scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity of the labeled protein bands using appropriate software.

    • Compare the signal intensity between the 8-Azido-octanoyl and alkynyl-octanoyl labeled samples.

Visualizing the Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis & Protein Prep cluster_click Click Chemistry cluster_analysis Analysis cell_culture Cell Culture labeling_media Prepare Labeling Media (Azide vs. Alkyne Probes) cell_culture->labeling_media metabolic_labeling Metabolic Incorporation (4-16 hours) labeling_media->metabolic_labeling cell_harvest Cell Harvest & Lysis metabolic_labeling->cell_harvest protein_quant Protein Quantification cell_harvest->protein_quant click_reaction CuAAC Reaction (Azide/Alkyne Reporter) protein_quant->click_reaction sds_page SDS-PAGE click_reaction->sds_page in_gel_scan In-Gel Fluorescence Scan sds_page->in_gel_scan data_analysis Quantitative Analysis in_gel_scan->data_analysis

Caption: Experimental workflow for comparing the labeling efficiency of azide and alkyne probes.

Signaling Pathway Context: Protein Acylation

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. Metabolic labeling with fatty acid analogs like this compound or alkynyl-octanoates allows for the global or targeted analysis of this modification. These probes are metabolically incorporated into proteins by fatty acyltransferases, enabling their subsequent detection and identification.

protein_acylation_pathway cluster_input Metabolic Input cluster_activation Cellular Activation cluster_transfer Protein Modification cluster_detection Downstream Analysis azido_fa 8-Azido-octanoic acid acyl_coa Acyl-CoA Synthetase azido_fa->acyl_coa alkynyl_fa Alkynyl-octanoic acid alkynyl_fa->acyl_coa azido_coa Azido-octanoyl-CoA acyl_coa->azido_coa ATP, CoA alkynyl_coa Alkynyl-octanoyl-CoA acyl_coa->alkynyl_coa ATP, CoA fat Fatty Acyltransferase azido_coa->fat alkynyl_coa->fat azido_protein Azido-labeled Protein fat->azido_protein alkynyl_protein Alkynyl-labeled Protein fat->alkynyl_protein unmodified_protein Substrate Protein unmodified_protein->fat click_chemistry Click Chemistry (Detection) azido_protein->click_chemistry alkynyl_protein->click_chemistry

Caption: Generalized pathway of protein acylation using fatty acid analogs.

References

Stability Showdown: Amide Bond vs. Triazole Linkage in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of molecular linkages is a cornerstone of creating effective and reliable therapeutics. The amide bond, a ubiquitous functional group in peptides and small molecule drugs, has long been a central building block. However, its susceptibility to enzymatic and chemical degradation often presents a significant hurdle in drug design. The 1,2,3-triazole linkage, readily accessible through "click chemistry," has emerged as a robust alternative. This guide provides an objective comparison of the stability of the amide bond versus the triazole linkage, supported by experimental data and detailed protocols.

The inherent instability of the amide bond, particularly its vulnerability to cleavage by proteases, can lead to rapid in vivo degradation of peptide-based drugs, limiting their therapeutic efficacy.[1][2] This has driven the exploration of amide bond bioisosteres, with the 1,4-disubstituted 1,2,3-triazole ring being a prominent and successful replacement.[2] Triazoles mimic the steric and electronic properties of the trans-amide bond while offering significantly enhanced stability against enzymatic, hydrolytic, and oxidative degradation.[2][3]

Comparative Stability Data

The following table summarizes the stability of representative amide and triazole linkages under various stress conditions. It is important to note that the data for the amide is based on studies of Ruxolitinib and its amide-containing degradation product, while the data for the triazole is from studies on representative triazole-containing compounds. While not a direct comparison of isosteres of the same parent molecule, these data illustrate the general stability profiles of each linkage under forced degradation conditions.

Stability ParameterAmide Linkage (Representative)Triazole Linkage (Representative)Key Observations
Enzymatic Stability (in vitro) Susceptible to cleavage by proteases.[1]Highly resistant to cleavage by proteases.[2]Triazole substitution can increase the half-life of peptides in serum by up to 20-fold.[1]
Acidic Hydrolysis (0.1 M HCl, 80°C) Significant degradation observed.[1][4]Generally stable under strong acidic conditions.[5]Amide bonds are readily hydrolyzed under acidic conditions, a key degradation pathway for many drugs.[1]
Basic Hydrolysis (0.1 M NaOH, 80°C) Significant degradation observed.[1][4]Highly stable to hydrolysis under basic conditions.[3]Similar to acidic conditions, amides are also labile in basic media.
Oxidative Stress (3% H₂O₂, RT) Stable to oxidation.[1]Resistant to oxidation.[5]Both linkages generally exhibit good stability against oxidation.
Thermal Stability Degradation can occur at elevated temperatures.[1]Generally high thermal stability, with decomposition often occurring at temperatures above 200°C.[6]Triazoles are considered thermally robust heterocycles.[6]

Experimental Protocols

To assess the stability of amide and triazole linkages, forced degradation studies and in vitro serum stability assays are commonly employed.

Forced Degradation Study Protocol

This protocol is a general guideline for assessing the stability of a compound under various stress conditions.

Objective: To identify potential degradation products and pathways and to compare the intrinsic stability of the amide and triazole linkages.

Methodology:

  • Sample Preparation: Prepare stock solutions of the test compounds (amide-containing and triazole-containing analogues) in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).[7][8]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate under the same conditions as the acid hydrolysis.[7][8]

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for a specified duration (e.g., 24 hours).[7]

    • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C) for a set period (e.g., 48 hours).[7]

  • Sample Analysis:

    • At specified time points, withdraw samples and neutralize them if necessary.

    • Analyze the samples using a stability-indicating HPLC or UPLC method, typically with UV and/or mass spectrometric detection.[7][8]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Determine the degradation rate constant and half-life under each condition.

In Vitro Serum/Plasma Stability Assay

This assay evaluates the stability of a compound in a biologically relevant matrix.

Objective: To determine the half-life of a compound in the presence of serum or plasma enzymes.

Methodology:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Incubation:

    • Incubate the test compound at a final concentration (e.g., 10 µM) in fresh human serum or plasma at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

  • Protein Precipitation:

    • Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) to precipitate the serum/plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant containing the remaining parent compound and any metabolites by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of the intact compound remaining versus time.

    • Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.

Visualization of Concepts

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 80°C) Analysis LC-MS/HPLC Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base_Hydrolysis->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal_Stress Thermal Stress (e.g., 80°C, solid) Thermal_Stress->Analysis Sample Test Compound (Amide or Triazole) Sample->Acid_Hydrolysis Sample->Base_Hydrolysis Sample->Oxidation Sample->Thermal_Stress Data Data Analysis (Half-life, Degradants) Analysis->Data

Forced degradation study workflow.
Signaling Pathway Context: JAK-STAT Pathway

The stability of a drug molecule is critical for its therapeutic function. For example, Ruxolitinib is a Janus kinase (JAK) inhibitor that targets the JAK-STAT signaling pathway, which is implicated in various cancers and autoimmune diseases.[9][10] The hydrolysis of a nitrile group in Ruxolitinib to an amide is a known degradation pathway, highlighting the potential lability of amide-like functionalities in drug molecules.[1][4] Replacing such a labile group with a stable triazole linkage could potentially lead to a more robust second-generation inhibitor with improved pharmacokinetic properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor Binds

JAK-STAT signaling pathway inhibition.

Conclusion

The 1,2,3-triazole linkage presents a highly stable and effective bioisosteric replacement for the amide bond in drug development. Its resistance to enzymatic and chemical degradation offers a significant advantage for improving the pharmacokinetic profile and in vivo half-life of therapeutic candidates. While the amide bond will undoubtedly remain a crucial component in medicinal chemistry, the strategic replacement with a triazole linkage provides a powerful tool for overcoming the stability challenges often encountered with amide-containing compounds. The experimental protocols provided herein offer a framework for the systematic evaluation of the stability of these and other molecular linkages, enabling data-driven decisions in the design of next-generation therapeutics.

References

A Researcher's Guide to Assessing the Biological Activity of Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a label attached to a protein for detection or purification doesn't compromise its biological activity is a critical step.[1] The addition of any molecule, whether a small fluorescent dye or a larger biotin tag, has the potential to alter a protein's conformation, block active sites, or interfere with its interactions, potentially leading to misleading results.[2][3] This guide provides a comparative overview of common methods used to validate the activity of labeled proteins, supported by quantitative data and detailed experimental protocols.

The two most common labeling techniques are fluorescent labeling and biotinylation. Fluorescent labels are invaluable for visualizing proteins in applications like fluorescence microscopy and flow cytometry, while biotin's high affinity for avidin and streptavidin is widely exploited for protein purification and detection in immunoassays.[4][][6] However, the choice of label and the labeling chemistry must be carefully considered to preserve the protein's function.[7][8]

Comparative Analysis of Functional Assays

Validating the functional integrity of a labeled protein requires comparing its performance in a relevant assay to its unlabeled counterpart.[1][7] The choice of assay is dictated by the protein's specific biological role.

  • For Enzymes: The most direct method is to measure enzymatic activity. A significant change in kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), after labeling would indicate that the label has interfered with the enzyme's catalytic activity or substrate binding.[1] Activity-based protein profiling (ABPP) is another powerful technique that uses chemical probes to directly assess the functional state of enzymes in complex biological systems.[9][10]

  • For Receptors (e.g., GPCRs): Cell-based assays are typically employed. For a G-protein coupled receptor (GPCR), one can measure the downstream signaling events upon agonist stimulation. A common approach is to quantify the production of second messengers, like cyclic AMP (cAMP).[1] The half-maximal effective concentration (EC50) is calculated from a dose-response curve, and a significant shift in the EC50 value for the labeled receptor compared to the unlabeled one suggests functional alteration.[1]

  • For Protein-Protein Interactions: Techniques like Surface Plasmon Resonance (SPR) or Förster Resonance Energy Transfer (FRET) can be used to measure binding kinetics (association and dissociation rates).[11][12] Studies have shown that fluorescent labels can significantly affect binding behaviors, sometimes due to electrostatic interactions between the label and the target molecule.[11]

Quantitative Data Comparison

The following table summarizes representative data from key functional assays, comparing the activity of unlabeled proteins to their fluorescently-labeled and biotinylated versions.

Protein Type Assay Type Parameter Unlabeled Fluorescently-Labeled Biotinylated Interpretation of Change
Enzyme Enzyme KineticsKm (µM) 101225An increase suggests reduced substrate binding affinity.
Vmax (µmol/min) 1009560A decrease indicates reduced catalytic efficiency.
GPCR cAMP AssayEC50 (nM) 5750An increase suggests reduced agonist potency or signal transduction.
Binding Protein SPRKd (nM) 22.515An increase indicates lower binding affinity.

This table presents illustrative data to highlight potential changes. Actual results will vary depending on the protein, label, and labeling site.

Experimental Protocols

Enzyme Kinetics Assay (Spectrophotometric)

This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.[1]

Materials:

  • Unlabeled enzyme[1]

  • Labeled enzyme (e.g., fluorescently labeled or biotinylated)[1]

  • Substrate[1]

  • Enzyme assay buffer (optimized for pH and ionic strength)[1]

  • Spectrophotometer or microplate reader[1]

  • Cuvettes or microplates[1]

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme (both labeled and unlabeled) and the substrate in the assay buffer.[1]

  • Assay Setup: In a series of microplate wells or cuvettes, prepare reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. Include a blank for each substrate concentration containing all components except the enzyme.[1]

  • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.[1]

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at a specific wavelength over time. The wavelength depends on the substrate or product being measured.[1]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzymes.

GPCR Functionality Assay (cAMP Measurement)

This protocol outlines a method to assess the functionality of a labeled GPCR by measuring changes in intracellular cAMP levels upon agonist stimulation.[1]

Materials:

  • Cells expressing the GPCR of interest (one line with unlabeled GPCR, one with labeled GPCR)[1]

  • GPCR agonist[1]

  • Cell culture medium[1]

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)[1]

  • Plate reader compatible with the chosen assay kit[1]

Procedure:

  • Cell Culture: Culture cells expressing either the labeled or unlabeled GPCR in a 96-well plate until they reach the desired confluency.[1]

  • Cell Stimulation: Treat the cells with a range of concentrations of the GPCR agonist. Include untreated cells as a negative control.[1]

  • Cell Lysis: After a specified incubation time, lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.[1]

  • cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions.[1]

  • Data Measurement: Read the output signal (e.g., fluorescence or absorbance) using a plate reader.[1]

  • Data Analysis: Generate a dose-response curve by plotting the signal against the agonist concentration. Calculate the EC50 for both the labeled and unlabeled GPCR. Similar EC50 values suggest the label does not significantly interfere with ligand binding and signal transduction.[1]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for an enzyme kinetics assay and a simplified GPCR signaling pathway.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Enzyme Stocks (Labeled & Unlabeled) p2 Prepare Substrate Concentration Series a1 Set up Reactions: Enzyme + Substrate p2->a1 a2 Initiate Reaction a1->a2 a3 Monitor Absorbance Over Time a2->a3 d1 Calculate Initial Velocities (V₀) a3->d1 d2 Plot V₀ vs. [Substrate] d1->d2 d3 Determine Km & Vmax d2->d3

Caption: Experimental workflow for an in vitro enzyme kinetics assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR Labeled or Unlabeled GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces Ligand Agonist (Ligand) Ligand->GPCR binds Response Cellular Response cAMP->Response triggers

Caption: A simplified Gs-coupled GPCR signaling pathway.

Conclusion

Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development.[1] By employing appropriate functional assays, researchers can confidently use labeled proteins for their intended applications, knowing that the obtained data accurately reflects the protein's biological role.[1] This guide provides a starting point for designing a robust validation strategy, emphasizing the importance of comparing the activity of labeled proteins to their unlabeled counterparts. The choice of assay will ultimately depend on the specific protein and the biological question being addressed.[1]

References

Azide vs. Alkyne Probes for Protein Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for understanding their function, tracking their localization, and developing targeted therapeutics. Among the most powerful techniques for achieving this is bioorthogonal chemistry, with azide-alkyne cycloaddition reactions standing out for their specificity and reliability. This guide provides an objective comparison of azide and alkyne probes, detailing their performance, supporting experimental data, and methodologies for their application in protein labeling.

The two primary methods utilizing azide and alkyne probes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions result in the formation of a stable triazole linkage, covalently connecting the probe to the protein of interest.[1] The choice between these methods, and consequently between an azide or alkyne functional group on the protein or the detection molecule, depends on the specific experimental context, particularly whether the labeling is performed in vitro or in living systems.[2][3]

Performance Comparison: CuAAC vs. SPAAC

The efficiency and suitability of azide-alkyne cycloaddition reactions are largely determined by their reaction kinetics and biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN, DIFO) + Azide
Catalyst Copper(I)None (Copper-free)
Reaction Speed Very fast with catalyst.[4]Generally slower than CuAAC, but rates have been significantly improved with more reactive cyclooctynes.[2]
Biocompatibility Limited in living cells due to the cytotoxicity of the copper catalyst.[4][5] However, the use of copper-chelating ligands like THPTA can mitigate this toxicity.[6][7]Highly biocompatible and ideal for live-cell imaging and in vivo applications due to the absence of a toxic catalyst.[3][8]
Specificity Highly specific, as neither azides nor terminal alkynes are naturally present in most biological systems.[9]Highly specific.[10]
Off-Target Reactions Under certain conditions, a Cu-catalyzed reaction between the alkyne probe, an azide tag, and cysteine thiols can occur, leading to background labeling.[11][12]Some highly reactive strained alkynes can exhibit off-target reactivity with thiols, though this is generally much slower than the reaction with azides.[10][13]
Probe Size Terminal alkynes are small, minimizing potential disruption to protein function.[14]Strained cyclooctynes are bulkier than terminal alkynes, which could potentially interfere with protein function or cellular processes.[5]

Experimental Data: Reaction Kinetics

The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for labeling at lower concentrations and on faster timescales.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Staudinger LigationAzide + Phosphine~0.002[15]
CuAAC Terminal Alkyne + AzideUp to 10² - 10³ [16]
SPAAC Azide + various cyclooctynes
DIBO~0.1[2]
BCN~0.3-1.0[2]
DBCO~0.9[2]

Note: The reaction rates for CuAAC can be significantly influenced by the specific copper ligand used.[16] Similarly, the kinetics of SPAAC are dependent on the specific strained cyclooctyne employed.[2]

Chemical Reactions and Workflows

The underlying chemical transformations and general experimental workflows for both CuAAC and SPAAC are distinct.

Azide_Alkyne_Reactions cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_Azide_CuAAC Protein-N₃ Triazole_Product_CuAAC Protein-Triazole-R' Protein_Azide_CuAAC->Triazole_Product_CuAAC + Alkyne_Probe_CuAAC R'-C≡CH (Probe) Alkyne_Probe_CuAAC->Triazole_Product_CuAAC Cu(I) catalyst (e.g., CuSO₄ + Ascorbate) Protein_Azide_SPAAC Protein-N₃ Triazole_Product_SPAAC Protein-Triazole-Probe Protein_Azide_SPAAC->Triazole_Product_SPAAC + Cyclooctyne_Probe Strained Cyclooctyne (Probe) Cyclooctyne_Probe->Triazole_Product_SPAAC No catalyst

Comparison of CuAAC and SPAAC reaction schemes.

A typical workflow for protein labeling using these methods involves two main stages: incorporation of the bioorthogonal handle (azide or alkyne) into the protein, followed by the click chemistry reaction with a complementary probe.

Protein_Labeling_Workflow cluster_incorporation Step 1: Incorporation of Bioorthogonal Handle cluster_ligation Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_analysis Step 3: Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., AHA, HPG) Protein_with_Handle Protein with Azide or Alkyne Handle Metabolic_Labeling->Protein_with_Handle Genetic_Incorporation Genetic Incorporation (Unnatural Amino Acid) Genetic_Incorporation->Protein_with_Handle Chemical_Modification Chemical Modification (e.g., NHS ester) Chemical_Modification->Protein_with_Handle Reaction_Mixture Incubation Protein_with_Handle->Reaction_Mixture Labeled_Protein Labeled Protein Reaction_Mixture->Labeled_Protein Probe Azide or Alkyne Probe (e.g., Fluorophore, Biotin) Probe->Reaction_Mixture Catalyst Copper Catalyst (for CuAAC) Catalyst->Reaction_Mixture SDS_PAGE SDS-PAGE / Western Blot Labeled_Protein->SDS_PAGE Mass_Spectrometry Mass Spectrometry Labeled_Protein->Mass_Spectrometry Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy

General workflow for protein labeling via click chemistry.

Experimental Protocols

Detailed protocols are crucial for the successful application of these labeling techniques. Below are generalized protocols for both CuAAC and SPAAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for in vitro Protein Labeling

This protocol is adapted for labeling a protein that has been modified to contain an azide or alkyne group.

Materials:

  • Azide- or alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).[17]

  • Complementary alkyne- or azide-functionalized probe (e.g., fluorescent dye, biotin).[17]

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water).[18][19]

  • Copper ligand (e.g., THPTA) stock solution (e.g., 10-100 mM in water or DMSO).[7][19]

  • Reducing agent: Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared).[17][18]

  • Purification system (e.g., desalting column, dialysis).[18]

Procedure:

  • In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the complementary probe. The molar excess of the probe may need to be optimized (e.g., 5-10 fold excess over the protein).[18]

  • Add the copper ligand to the reaction mixture to the desired final concentration (e.g., a 5:1 ligand to copper ratio is often used).[6]

  • Add the CuSO₄ solution to a final concentration of, for example, 1-2 mM.[18]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 1-5 mM.[6][18]

  • Incubate the reaction at room temperature for 1-2 hours.[18] If using a light-sensitive probe, protect the reaction from light.

  • (Optional) The reaction can be quenched by adding a chelating agent like EDTA.

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.[18]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display azide groups.

Materials:

  • Cells metabolically labeled with an azido sugar (e.g., Ac₄ManNAz).[13]

  • Strained cyclooctyne-conjugated probe (e.g., DBCO-fluorophore).[13]

  • Phosphate-buffered saline (PBS) or cell culture medium.[13]

  • Wash buffer (e.g., PBS with 1% fetal bovine serum).[13]

Procedure:

  • Culture and metabolically label cells with the desired azido-substrate according to established protocols.

  • Wash the cells to remove any unincorporated azido-substrate.

  • Prepare a solution of the strained cyclooctyne-probe in a biocompatible buffer or cell culture medium. The final concentration will need to be optimized but can range from 25-100 µM.

  • Add the probe solution to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C.[20][21] The incubation time will depend on the reactivity of the cyclooctyne and the density of the azide handles.

  • After incubation, wash the cells several times with wash buffer to remove the unreacted probe.

  • The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Conclusion

Both azide and alkyne probes, utilized through CuAAC and SPAAC reactions, are powerful tools for protein labeling. The choice between them is dictated by the experimental system. For in vitro applications where speed is critical and potential protein damage by the catalyst can be controlled, CuAAC with a terminal alkyne probe is an excellent choice due to its fast kinetics and the small size of the alkyne handle.[22] For applications in living cells or whole organisms, the biocompatibility of SPAAC makes it the superior method, despite the larger size of the strained cyclooctyne probes and generally slower reaction rates.[3][8] Careful consideration of the specific research question and experimental constraints will guide the selection of the most appropriate protein labeling strategy.

References

A Comparative Guide to Target Engagement Validation: 8-Azido-octanoyl-OSu vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a therapeutic compound engages its intended molecular target within a complex biological system is a cornerstone of modern drug discovery. This guide provides an objective comparison of target engagement validation using the chemical probe 8-Azido-octanoyl-OSu against leading alternative methods: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). We present a summary of their performance, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.

The validation of target engagement is a critical step to confirm the mechanism of action of a drug candidate and to understand its potential off-target effects. A variety of methods have been developed to assess the direct interaction between a small molecule and its protein target in a cellular context. Here, we focus on a comparative analysis of a chemical proteomics approach using this compound and two widely used label-free biophysical methods, CETSA and DARTS.

Comparison of Target Engagement Validation Methods

The selection of an appropriate target engagement validation method depends on several factors, including the nature of the target protein, the properties of the small molecule, and the specific experimental question being addressed. Below is a summary of the key features of this compound-based chemical proteomics, CETSA, and DARTS.

FeatureThis compound (Chemical Proteomics)Cellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Covalent modification of target proteins by a chemical probe followed by enrichment and identification.Ligand-induced thermal stabilization of the target protein.Ligand-induced stabilization of the target protein against proteolysis.
Requirement for Probe Yes, requires a bifunctional probe with a reactive group and an enrichment handle.No, it is a label-free method.No, it is a label-free method.
Cellular Context Can be used in live cells or cell lysates.Can be performed in intact cells, cell lysates, and tissues.[1]Primarily performed in cell lysates.[2]
Detection Method Mass Spectrometry (MS) for proteome-wide analysis.Western Blot for target-specific analysis, or MS for proteome-wide analysis.[3][4]Western Blot for target-specific analysis, or MS for proteome-wide analysis.[5][6]
Quantitative Analysis Quantitative proteomics (e.g., SILAC, TMT) enables dose-dependent target occupancy determination.Isothermal dose-response (ITDR) CETSA allows for quantitative assessment of drug binding affinity.Dose-response experiments can provide semi-quantitative information on target engagement.[2]
Advantages Can identify direct binding partners and potential binding sites. Versatile for various target classes.Applicable in living cells, providing a more physiologically relevant context. No modification of the compound is needed.[1]Simple and cost-effective. Does not require modification of the compound.[5][2]
Limitations Synthesis of a suitable probe can be challenging. The probe itself may alter the compound's activity.Not all proteins exhibit a significant thermal shift upon ligand binding. Can be low-throughput for Western Blot-based detection.[2]The change in protease susceptibility can be subtle. Requires careful optimization of protease digestion.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for each method.

This compound-based Target Identification

This method, a form of photoaffinity labeling (PAL) coupled with click chemistry, allows for the covalent capture and subsequent identification of target proteins. This compound can be used to introduce an azide handle onto proteins, which can then be "clicked" to an alkyne-containing reporter tag for enrichment and analysis.

Materials:

  • Cells of interest

  • This compound (or a similar photo-reactive and clickable probe)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV irradiation source (e.g., 365 nm)

  • Click chemistry reagents (e.g., alkyne-biotin, copper(I) catalyst, ligand)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Probe Treatment: Incubate live cells with the this compound probe for a specified time to allow for cellular uptake and binding to target proteins.

  • UV Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking between the probe and interacting proteins.[7]

  • Cell Lysis: Harvest and lyse the cells to release the protein content.

  • Click Chemistry: Perform a click reaction to attach a biotin tag to the azide group of the probe-protein conjugate.[8]

  • Enrichment: Use streptavidin beads to enrich for the biotinylated probe-protein complexes.

  • On-bead Digestion: Digest the enriched proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently bound to the probe.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding increases the thermal stability of a protein.[4]

Materials:

  • Cells or tissue of interest

  • Test compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Equipment for heating (e.g., thermal cycler)

  • Equipment for protein quantification (e.g., Western Blot apparatus or mass spectrometer)

Procedure:

  • Compound Treatment: Treat cells or tissue with the test compound or vehicle control.

  • Heating: Aliquot the treated samples and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).[10]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western Blot or mass spectrometry.[3]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[11]

Drug Affinity Responsive Target Stability (DARTS)

DARTS relies on the principle that ligand binding can protect a protein from protease digestion.[6]

Materials:

  • Cell lysate

  • Test compound and vehicle control

  • Protease (e.g., pronase, thermolysin)

  • SDS-PAGE and Western Blot reagents

Procedure:

  • Compound Incubation: Incubate the cell lysate with the test compound or vehicle control.[5]

  • Protease Digestion: Add a protease to the lysates and incubate for a specific time to allow for protein digestion. The concentration of the protease and the digestion time need to be optimized.[5]

  • Stop Digestion: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and perform a Western Blot using an antibody specific to the target protein to visualize the extent of digestion.[12]

  • Data Analysis: Compare the band intensity of the target protein in the compound-treated sample to the vehicle control. A stronger band in the treated sample indicates that the compound protected the protein from digestion, thus demonstrating target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and signaling pathways involved in target engagement studies.

G cluster_PAL This compound (PAL) cluster_CETSA CETSA cluster_DARTS DARTS Probe Probe Incubation UV UV Crosslinking Probe->UV Lysis1 Cell Lysis UV->Lysis1 Click Click Chemistry Lysis1->Click Enrich Enrichment Click->Enrich MS1 MS Analysis Enrich->MS1 Treatment2 Compound Treatment Heat Heating Treatment2->Heat Lysis2 Cell Lysis Heat->Lysis2 Separate Separate Aggregates Lysis2->Separate Quantify2 Quantification Separate->Quantify2 Incubate3 Compound Incubation Digest Protease Digestion Incubate3->Digest Stop Stop Digestion Digest->Stop WB Western Blot Stop->WB G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Target Engagement Validation Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Recruitment Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CETSA_DARTS CETSA / DARTS (Target: Kinase 2) PAL PAL with this compound (Identifies Kinase 2) Gene Gene Expression TranscriptionFactor->Gene Regulation Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Binding Confirmed by

References

Safety Operating Guide

Proper Disposal of 8-Azido-octanoyl-OSu: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 8-Azido-octanoyl-OSu, a click chemistry reagent. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

The following guidelines are based on general best practices for hazardous chemical waste disposal and information derived from related azide-containing compounds. Always consult your institution's specific Environmental Health and Safety (EHS) protocols for chemical waste management.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, chemical safety goggles, and nitrile gloves. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Organic azides are a class of compounds that can be energetic and potentially explosive, especially with exposure to heat, shock, or friction. While this compound is not classified as an explosive, it is crucial to handle it with care. Avoid heating the compound and be mindful of generating dust or aerosols.

Summary of Hazard Information

The following table summarizes the known hazards associated with a related compound, 8-Azido-octanoic acid, which are likely to be similar for this compound.

Hazard StatementGHS ClassificationPrecautionary Measures
Toxic if swallowedAcute Toxicity, Oral (Category 3)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[1]
Toxic in contact with skinAcute Toxicity, Dermal (Category 3)Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water.[1]
Toxic if inhaledAcute Toxicity, Inhalation (Category 3)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]
Suspected of causing genetic defectsGerm Cell Mutagenicity (Category 2)Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer.[2][3]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., pipette tips, tubes, gloves) as hazardous waste.

    • Segregate this waste stream from other chemical waste to avoid inadvertent reactions. Do not mix with incompatible chemicals.[2]

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for all this compound waste. The container should be clearly labeled.

    • For solid waste (e.g., contaminated lab supplies), use a securely sealable bag or a wide-mouth container.

    • For unused or expired neat compound, keep it in its original container if possible.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The primary hazards (e.g., "Toxic," "Health Hazard")

      • The date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from heat sources or high-traffic areas.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[2][3]

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Follow their specific procedures for waste pickup requests.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify and Segregate Waste (Solid vs. Liquid, Contaminated materials) fume_hood->identify containerize Place in a Labeled, Compatible Waste Container identify->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards and Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway for Institutional Waste Disposal

This diagram outlines the typical communication and procedural pathway for disposing of chemical waste within a research institution.

researcher Researcher/Scientist (Waste Generator) lab_manager Lab Manager/Supervisor researcher->lab_manager Notifies/Consults ehs Environmental Health & Safety (EHS) lab_manager->ehs Submits Pickup Request ehs->researcher Provides Guidance & Supplies waste_vendor Approved Hazardous Waste Vendor ehs->waste_vendor Schedules Pickup disposal_facility Licensed Disposal Facility waste_vendor->disposal_facility Transports Waste

Caption: Institutional communication pathway for hazardous waste disposal.

References

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